molecular formula C6H9ClN2 B3321395 5-(2-chloroethyl)-1-methyl-1H-pyrazole CAS No. 1341338-70-2

5-(2-chloroethyl)-1-methyl-1H-pyrazole

Cat. No.: B3321395
CAS No.: 1341338-70-2
M. Wt: 144.60
InChI Key: AZJCOEIXXHKICT-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1-methyl-1H-pyrazole (CAS 1341338-70-2) is an organic compound with the molecular formula C6H9ClN2 and a molecular weight of 144.60 g/mol . This chemical serves as a versatile building block in medicinal chemistry , particularly in the synthesis of more complex molecules for pharmaceutical research. As a pyrazole derivative, it belongs to a class of heterocyclic compounds known for their significant applications in drug discovery and development . Pyrazole derivatives are prominent pharmacophores in medicinal chemistry due to their wide range of biological activities. The pyrazole core is a five-membered aromatic ring featuring two adjacent nitrogen atoms, which contributes to its ability to engage in various molecular interactions with biological targets . Research into pyrazole-based compounds has demonstrated their potential to function as antibacterial and antifungal agents . These molecules can operate through mechanisms such as enzyme inhibition , disrupting critical processes in bacterial and fungal cells, including DNA synthesis, replication, and energy generation . The reactive chloroethyl substituent on this pyrazole scaffold makes it a valuable intermediate for constructing target molecules designed to combat antimicrobial resistance, a major global health challenge . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(2-chloroethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJCOEIXXHKICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-(2-Chloroethyl)-1-methyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a highly versatile, privileged pharmacophore building block. Featuring a stable aromatic pyrazole core, a fixed N-methyl group, and a highly reactive electrophilic chloroethyl side chain, this compound is engineered for precision derivatization.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic workflows, designed for researchers and drug development professionals seeking to integrate this scaffold into complex molecular frameworks.

Physicochemical Properties & Structural Dynamics

Understanding the physical and chemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological environments. The compound is commercially available in two primary forms: the free base[1] and the hydrochloride (HCl) salt[2].

Causality of Form Selection

The free base (CAS 1341338-70-2) typically presents as a viscous oil or low-melting solid. While highly soluble in organic solvents, it can be prone to volatilization or gradual degradation under ambient conditions. Conversely, the hydrochloride salt (CAS 1797374-16-3) is a stable, crystalline solid. The protonation of the N2 atom in the pyrazole ring enhances shelf-life, simplifies gravimetric handling, and drastically improves solubility in aqueous media—a critical factor when conducting in vitro biological assays.

Quantitative Data Summary
PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1341338-70-21797374-16-3
Molecular Formula C₆H₉ClN₂C₆H₁₀Cl₂N₂
Molecular Weight 144.60 g/mol 181.06 g/mol
Physical State Viscous liquid / Low-melting solidCrystalline solid
Primary Solubility Dichloromethane (DCM), Ethyl AcetateWater, Methanol (MeOH), DMSO
Hydrogen Bond Donors 01 (Protonated N2)
Hydrogen Bond Acceptors 21
Structural Mechanistic Analysis

The molecular architecture of 5-(2-chloroethyl)-1-methyl-1H-pyrazole is highly strategic:

  • N1-Methylation: The methyl group at the N1 position serves a dual purpose. First, it increases the overall lipophilicity of the core. Second, and more importantly, it prevents tautomerization. Unsubstituted pyrazoles rapidly tautomerize, complicating NMR analysis and leading to regioisomeric mixtures during electrophilic substitutions. The N1-methyl "locks" the ring, ensuring predictable reactivity.

  • C5-Chloroethyl Linker: Unlike a chloromethyl group—which is highly reactive and prone to rapid hydrolysis or unwanted polymerization due to benzylic-like resonance stabilization from the pyrazole ring—the 2-chloroethyl group provides an isolated, primary alkyl halide center. This two-carbon spacer allows for controlled, targeted nucleophilic substitution (Sₙ2) without direct electronic interference from the aromatic core[3].

Pharmacological Relevance and Biological Pathways

Pyrazole derivatives are ubiquitous in medicinal chemistry due to their ability to engage in robust molecular interactions with biological targets[1]. The pyrazole core features a unique distribution of electron density, allowing it to participate in π-π stacking, while the unmethylated N2 atom acts as a potent hydrogen bond acceptor.

Research indicates that derivatives synthesized from 5-(2-chloroethyl)-1-methyl-1H-pyrazole exhibit significant biological activities, particularly as antibacterial, antifungal, and anticancer agents [4].

  • Enzyme Inhibition: The pyrazole nitrogen can coordinate with metal ions in the active sites of metalloenzymes, effectively disrupting critical cellular processes such as DNA replication and energy generation[1].

  • Oncology & Apoptosis: Advanced derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways and triggering cell cycle arrest[4].

Synthetic Workflows and Chemical Reactivity

The strategic importance of this molecule lies in its orthogonal reactivity profile. The electron-rich nature of the pyrazole ring makes the C4 position highly susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration. Simultaneously, the C5-chloroethyl group acts as a prime electrophilic center for nucleophilic attack[3].

Reactivity A 5-(2-chloroethyl)-1-methyl-1H-pyrazole B Nucleophilic Substitution (SN2) Target: C5-Alkyl Chain A->B Amines, Thiols, Alkoxides C Base-Promoted Elimination Target: C5-Alkyl Chain A->C Strong Base (-HCl) D Electrophilic Substitution Target: C4-Position A->D Halogens, Nitration

Figure 1: Divergent chemical reactivity pathways of the functionalized pyrazole scaffold.

Furthermore, under strong basic conditions, the chloroethyl group can undergo


-elimination to yield 5-vinyl-1-methyl-1H-pyrazole. This vinyl derivative is highly valued in materials science for the synthesis of high-molecular-weight polymers (150-330 kDa) with enhanced heat resistance[1].

Standardized Experimental Protocol: Nucleophilic Derivatization

To ensure maximum yield and reproducibility when constructing complex libraries, the following self-validating Sₙ2 protocol is recommended for reacting the scaffold with secondary amines.

Causality Behind Experimental Choices:
  • Solvent (Anhydrous Acetonitrile): A polar aprotic solvent is chosen to accelerate the Sₙ2 transition state while preventing the hydrolysis of the alkyl chloride to an alcohol, which would occur in aqueous/protic media.

  • Base (K₂CO₃): A mild, insoluble inorganic base is utilized to scavenge the generated HCl. Using a stronger base (like NaOH or KOtBu) would trigger unwanted E2 elimination, converting the starting material into a vinylpyrazole.

  • Self-Validation: The protocol integrates LC-MS tracking. The consumption of the starting material mass (

    
     145 [M+H]⁺) dictates the reaction progression, ensuring the workflow is empirically driven rather than strictly time-dependent.
    
Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Argon), dissolve 1.0 equivalent of 5-(2-chloroethyl)-1-methyl-1H-pyrazole in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Nucleophile Introduction: Dropwise, add 1.2 equivalents of the desired secondary amine.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C.

  • Self-Validation (In-Process Control): After 4 hours, extract a 10 µL aliquot. Dilute in methanol and analyze via LC-MS. The reaction is deemed complete when the starting material peak (

    
     145) is <5% relative to the product peak. If incomplete, continue heating and sample every 2 hours.
    
  • Workup: Once validated, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow S1 Step 1: Solvation Dissolve scaffold in anhydrous MeCN S2 Step 2: Base Addition Add 2.0 eq K2CO3 (Acid Scavenger) S1->S2 S3 Step 3: Nucleophile Add 1.2 eq Amine, Stir 80°C S2->S3 S4 Step 4: Self-Validation Monitor via LC-MS until m/z 145 is consumed S3->S4 S5 Step 5: Purification Filter salts, extract, Flash Chromatography S4->S5

Figure 2: Standardized self-validating experimental workflow for SN2 derivatization.

References

Sources

Solubility Profile and Solvent Selection Guide: 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1341338-70-2 for free base; 1797374-16-3 for HCl salt). As a Senior Application Scientist, I have synthesized this information to assist researchers in optimizing reaction conditions, purification protocols, and formulation strategies.

This compound serves as a critical electrophilic building block in medicinal chemistry, particularly for introducing the N-methylpyrazole motif into larger scaffolds via nucleophilic substitution at the chloroethyl tail. Understanding its solubility landscape is paramount for maximizing yield during alkylation reactions and ensuring efficient isolation.

Part 1: Physicochemical Profile & Structural Determinants

To predict and manipulate solubility, we must first understand the molecular architecture. The molecule consists of a distinct polar head (the pyrazole ring) and a reactive, moderately lipophilic tail (the chloroethyl group).

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 144.60 g/mol Low MW facilitates rapid dissolution in compatible solvents.
Physical Form Solid (low melting) or OilOften isolated as a viscous oil or low-melting solid; supercooling is common.
Polarity (LogP) ~1.1 (Predicted)Moderately lipophilic. Prefers organic media over aqueous.
H-Bond Donors 0 (Free Base)Lack of donors limits water solubility significantly.
H-Bond Acceptors 2 (N atoms in ring)Allows interaction with protic solvents like Methanol/Ethanol.
Reactive Moiety Alkyl ChlorideSusceptible to solvolysis in nucleophilic solvents (e.g., water/alcohols) at high temperatures.

Part 2: Solubility Landscape

The solubility of 5-(2-chloroethyl)-1-methyl-1H-pyrazole is heavily dependent on its protonation state. The Free Base behaves as a typical lipophilic organic intermediate, while the Hydrochloride Salt exhibits salt-like properties suitable for aqueous or highly polar media.

Estimated Solubility Profile (Free Base)

Data derived from synthetic protocols involving chromatography and extraction.

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL) Primary choice for synthesis and extraction. The dipole interactions align perfectly with the polarizable pyrazole ring.
Polar Aprotic DMSO, DMF, AcetonitrileExcellent (>100 mg/mL) Ideal for SN2 reactions. High solubility ensures homogeneous kinetics.
Alcohols Methanol, EthanolGood (>50 mg/mL) Soluble due to H-bonding with pyrazole nitrogens. Caution: Potential for solvolysis (ether formation) at reflux.
Esters Ethyl Acetate (EtOAc)Good (>30 mg/mL) Standard solvent for liquid-liquid extraction and silica chromatography.
Ethers THF, Diethyl Ether, MTBEModerate to Good Good solubility in THF; moderate in Et2O. Useful for precipitating the HCl salt.
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate Poor solubility in aliphatics (Hexane). Toluene offers better solubility due to π-π interactions.
Aqueous Water, PBS (pH 7.4)Poor (<1 mg/mL) Hydrophobic chloroethyl group dominates. Requires pH < 2 to dissolve (forming the salt).
Critical Insight: The "Salt Switch"

In drug development, this compound is frequently handled as the Hydrochloride Salt (CAS: 1797374-16-3) to improve stability and handling.

  • Water Solubility: The HCl salt is highly water-soluble.

  • Organic Solubility: The HCl salt precipitates in non-polar solvents (Ether, Hexane, DCM).

  • Application: This differential solubility is the basis for purification. You can dissolve the crude reaction mixture in dry Ether; the neutral impurities remain in solution, while the Pyrazole-HCl salt precipitates as a pure solid.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch/polymorph.

  • Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial (Vial A).

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Soluble.[1][2] Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Continue addition.

  • Saturation: If solid remains after 2 mL, filter the supernatant into a pre-weighed vial (Vial B), evaporate solvent, and weigh the residue to determine saturation limit (

    
    ).
    
Protocol B: Purification via Solvent Switching (Anti-Solvent Crystallization)

This method leverages the solubility differential between DCM and Hexane.

  • Dissolve crude 5-(2-chloroethyl)-1-methyl-1H-pyrazole in a minimum volume of DCM (High Solubility).

  • Filter to remove insoluble inorganic salts.

  • Slowly add Hexane or Heptane (Low Solubility/Anti-solvent) with stirring until persistent cloudiness is observed.

  • Cool to 0-4°C to maximize yield. The product (or impurities, depending on the profile) will crystallize.

    • Note: For this specific compound, if it is an oil, this method may produce a biphasic oil-out rather than crystals. In that case, switch to column chromatography (EtOAc/Hexane).

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended process (Reaction vs. Extraction).

SolventSelection Start Start: Select Process Reaction Reaction (Alkylation) Start->Reaction Extraction Extraction / Work-up Start->Extraction Analysis Analysis (HPLC/NMR) Start->Analysis React_Type Is the nucleophile charged (e.g., NaN3)? Reaction->React_Type Ext_Phase Aqueous Phase pH? Extraction->Ext_Phase PolarAprotic Use DMF or DMSO (High Solubility + Ion Dissociation) React_Type->PolarAprotic Yes NonPolar Use DCM or Toluene (Good Solubility) React_Type->NonPolar No Acidic pH < 3 (Protonated) Stays in Water Ext_Phase->Acidic Basic pH > 8 (Free Base) Extracts into Organic Ext_Phase->Basic OrganicChoice Use DCM or EtOAc Basic->OrganicChoice

Caption: Decision matrix for solvent selection based on process requirements and pH-dependent solubility states.

Diagram 2: Purification & Isolation Workflow

A standard operating procedure for isolating the compound from a synthesis mixture.

PurificationFlow Crude Crude Reaction Mix (in DMF/DMSO) Quench Quench with Water (Compound precipitates or oils out) Crude->Quench Extract Extract with EtOAc (3x) Quench->Extract Wash Wash Organic Layer (Brine/Water) Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Purify Column Chromatography (Hexane:EtOAc Gradient) Dry->Purify Product Pure 5-(2-chloroethyl)-1-methyl-1H-pyrazole Purify->Product

Caption: Step-by-step isolation workflow leveraging water insolubility of the free base for initial separation.

Part 5: Safety & Handling (Solubility Context)

  • Vesicant Potential: As a nitrogen mustard analog (chloroethyl group), this compound is a potential alkylating agent.

  • In Solution: Toxicity risks increase significantly when the compound is in solution (e.g., DMSO or DCM) as skin permeability increases.

  • Permeation: Do not use Latex gloves when handling solutions in DCM; the solvent (and solute) will permeate rapidly. Use Nitrile (double-gloved) or Silver Shield laminates.

  • Decontamination: Spills in solution should be treated with a nucleophile (e.g., dilute NaOH or Thiosulfate) to quench the alkylating chloride before disposal.

References

  • BenchChem. (2025).[3] 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride: Structure and Properties. Retrieved from

  • PubChem. (2025).[4] Compound Summary for CID 433639: 5-(2-chloroethyl)-1H-pyrazole (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Haque, et al. (2017). Pharmacological Evaluation and Computational Insights into Pyrazole Derivatives. Bangladesh Journal of Pharmacology. (Contextual solubility of chloroethyl pyrazoles). Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Deactivation of Chloroethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a comprehensive operational manual for researchers working with Chloroethyl Pyrazoles . These compounds are potent alkylating agents, structurally and mechanistically analogous to nitrogen mustards. Their utility in heterocyclic synthesis (e.g., kinase inhibitors) often masks their severe toxicity profile.

Executive Summary: The "Hidden" Mustard

Chloroethyl pyrazoles (e.g., 1-(2-chloroethyl)pyrazole) are not merely irritants; they are latent alkylating agents . The presence of the N-chloroethyl moiety allows these compounds to cyclize into highly reactive aziridinium intermediates, capable of irreversible DNA crosslinking. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the hazard and a self-validating protocol for safe handling.

Part 1: The Toxicological Mechanism

The Aziridinium Trap

The primary hazard of chloroethyl pyrazoles stems from "neighboring group participation." The nitrogen atom in the pyrazole ring (or an adjacent amine in derivatives) acts as an internal nucleophile, displacing the chloride ion to form a strained, positively charged aziridinium ion .

This intermediate is a "soft" electrophile that aggressively attacks the N7 position of Guanine in DNA, leading to:

  • Monoadducts: Single-strand alkylation.

  • Interstrand Crosslinks: If two chloroethyl groups are present (or via secondary mechanisms), the DNA helix is "stapled" together, preventing replication and triggering apoptosis.

Visualization of Toxicity Pathway

The following diagram illustrates the kinetic pathway from the stable parent compound to the cytotoxic DNA lesion.

ToxicityMechanism Parent Chloroethyl Pyrazole (Stable Precursor) Aziridinium Aziridinium Ion (Reactive Electrophile) Parent->Aziridinium Intramolecular Cyclization (-Cl⁻) DNA_Attack Nucleophilic Attack (N7-Guanine) Aziridinium->DNA_Attack Fast Kinetics Lesion DNA Crosslink (Apoptosis/Mutagenesis) DNA_Attack->Lesion Irreversible Alkylation

Figure 1: Mechanism of Action. The spontaneous formation of the aziridinium ion drives the toxicity, mimicking nitrogen mustard warfare agents.

Part 2: Critical SDS Analysis & GHS Classification

Standard SDSs often underreport the specific "mustard-like" hazards of novel chloroethyl pyrazoles due to a lack of historical data. Researchers must assume the Worst-Case GHS Profile based on the pharmacophore.

Consolidated Hazard Matrix
Hazard ClassCategoryH-CodeCritical Implication for Researchers
Acute Toxicity (Oral/Dermal) 3 or 4H301/H311Rapid absorption through skin. Systemic toxicity can occur without immediate pain (delayed onset).[1][2]
Skin Corrosion/Irritation 1B or 2H314/H315Vesicant. Can cause blistering similar to sulfur mustard.[1]
Germ Cell Mutagenicity 2H341Suspected of causing genetic defects due to DNA alkylation mechanism.
Eye Damage 1H318Irreversible corneal damage. Vapors alone can cause lacrimation and conjunctivitis.
Sensitization (Resp) 1H334Potential for occupational asthma upon repeated inhalation of vapors/dust.

Warning: The absence of a "Carcinogen" label on a vendor SDS does not imply safety. It often indicates a lack of testing. Treat all chloroethyl pyrazoles as potential carcinogens.

Part 3: Engineering Controls & PPE Strategy

The "Permeation Gap"

Standard nitrile examination gloves provide insufficient protection against alkylating agents. Small, lipophilic chloroethyl molecules can permeate thin nitrile (< 4 mil) in < 15 minutes .

Required PPE System
  • Primary Barrier (Gloves):

    • High Risk (Neat liquid/Concentrated solutions): Silver Shield® (EVOH/PE Laminate) . These are chemically impervious to alkyl halides.

    • Moderate Risk (Dilute solutions): Double-gloving is mandatory.

      • Inner: 4 mil Nitrile (Bright color).

      • Outer: 8 mil Nitrile (Dark color) or Neoprene.

      • Protocol: Change outer gloves every 30 minutes or immediately upon splash.

  • Respiratory Protection:

    • All handling must occur in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

    • Prohibited: Do not use on an open benchtop.

  • Body Protection:

    • Tyvek® lab coat or chemically resistant apron (e.g., polyethylene) over standard cotton lab coat.

Part 4: Operational Protocol (Synthesis & Handling)

The "Red Zone" Workflow

This protocol establishes a self-validating system where the workspace is divided into "Clean" and "Contaminated" (Red) zones to prevent cross-contamination.

Materials Required:

  • Quenching Solution: 10% Sodium Thiosulfate (

    
    ) in water (freshly prepared).
    
  • Indicator: pH paper (to verify basicity if NaOH is added).

  • Absorbent: Diatomaceous earth or polypropylene pads.

Step-by-Step Procedure:

  • Preparation (The Setup):

    • Cover the fume hood work surface with a plastic-backed absorbent mat (absorbent side up).

    • Place a "Waste Beaker" containing 200 mL of Quenching Solution inside the hood before opening the chemical vial.

    • Validation: Verify hood airflow (magnehelic gauge or tissue test).

  • Weighing & Transfer:

    • Solids: Weigh inside the hood using a pre-tared closed vessel. Do not transport open containers across the lab.

    • Liquids: Use positive-displacement pipettes to prevent dripping.

    • Technique: Treat the pipette tip as "hot." Eject directly into the reaction vessel or the Waste Beaker.

  • The Reaction:

    • If heating is required, use a closed system (condenser) to prevent vapor escape.

    • Ensure all joints are greased or sleeved (PTFE) to prevent seizing and leakage.

  • Decontamination (The Breakdown):

    • Immediate Neutralization: Any disposable item (pipette tips, weighing boats) that touched the agent must be submerged in the Quenching Solution for 30 minutes before disposal.

    • Surface Wipe: Wipe the exterior of the reaction flask with a thiosulfate-soaked gauze before removing it from the hood.

Part 5: Emergency Response & Decontamination

The Chemistry of Destruction

Water alone is ineffective and may generate toxic hydrolysis byproducts (e.g., HCl). Sodium Thiosulfate is the gold standard because the thiosulfate anion (


) is a potent "soft" nucleophile that reacts faster with the alkylating agent than biological nucleophiles, irreversibly converting it to a non-toxic Bunte salt.


Emergency Decision Tree

EmergencyResponse Start Spill / Exposure Event Assess Assess Volume & Location Start->Assess Skin Skin/Eye Contact Assess->Skin Person Spill_Small Small Spill (< 10 mL) Inside Hood Assess->Spill_Small Environment Spill_Large Large Spill (> 10 mL) Or Outside Hood Assess->Spill_Large Environment Wash Flush Water (15 min) Discard Clothing Skin->Wash Medical Seek Medical Help (Inform: Alkylating Agent) Wash->Medical Neutralize Cover with Absorbent Soak with 10% Thiosulfate Spill_Small->Neutralize Evacuate Evacuate Lab Call HAZMAT Spill_Large->Evacuate Wait Wait 30 Minutes (Allow Reaction) Neutralize->Wait

Figure 2: Emergency Response Workflow. Immediate decision making based on spill size and exposure type.

Waste Disposal
  • Quenched Waste: After 30 minutes of thiosulfate treatment, the solution should be pH-adjusted to neutral (if necessary) and disposed of as Hazardous Chemical Waste (do not pour down the drain).

  • Labeling: Clearly label waste containers: "Contains Deactivated Chloroethyl Pyrazoles and Sodium Thiosulfate."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). Nitrogen Mustards: Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

The Dual Nature of 1-Methyl-1H-Pyrazole Derivatives: From Blockbuster Drugs to Mitochondrial Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, celebrated for its ability to modulate lipophilicity, improve metabolic stability, and serve as a bioisostere for five-membered heteroaromatics. Its presence in blockbuster drugs like Sildenafil (Viagra) underscores its clinical utility. However, recent data has unveiled a "Jekyll and Hyde" profile: while fused pyrazolo-pyrimidinones are safe and effective, specific non-fused 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated severe acute mammalian toxicity via Mitochondrial Complex I inhibition .

This technical guide provides a rigorous analysis of this scaffold, detailing the synthetic strategies to overcome regioselectivity challenges (N1 vs. N2 methylation) and delineating the structural boundaries between therapeutic efficacy and mitochondrial toxicity.

Chemical Justification: Why the N-Methyl Group?

In medicinal chemistry, the methylation of the pyrazole nitrogen (N1) is rarely arbitrary. It serves three critical physicochemical functions:

  • Tautomer Locking: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (

    
    ). Methylation "locks" the heterocycle into a fixed tautomer, defining the vector of hydrogen bond acceptors (N2) and hydrophobic contacts (N-Me) for precise receptor binding.
    
  • Lipophilicity Modulation: The N-methyl group increases

    
     moderately, enhancing membrane permeability without the solubility penalty often seen with larger alkyl groups.
    
  • Metabolic Blocking: N-methylation prevents Phase II conjugation (glucuronidation) at the nitrogen, potentially extending the half-life of the parent molecule.

Synthetic Accessibility & Regioselectivity

The synthesis of 1-methyl-1H-pyrazoles presents a classic regioselectivity problem. When alkylating an asymmetric pyrazole, two isomers are possible.

The Challenge: N1 vs. N2 Selectivity

Reacting a 3-substituted pyrazole with methyl iodide often yields a mixture of 1-methyl-3-substituted (desired) and 1-methyl-5-substituted (often undesired) isomers. The ratio depends on:

  • Sterics: Alkylation prefers the less sterically hindered nitrogen.

  • Electronics: The lone pair on the nitrogen adjacent to an electron-withdrawing group is less nucleophilic.

Protocol: Regioselective Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acids

This protocol is adapted from the optimized industrial route for Sildenafil intermediates, designed to maximize the yield of the specific isomer required for downstream fusion.

Target Molecule: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Application: Precursor for Sildenafil and related PDE5 inhibitors.

Step-by-Step Methodology
  • Condensation (Ring Formation):

    • Reagents: Diethyl oxalate, 2-pentanone, Sodium ethoxide (NaOEt).

    • Procedure: Claisen condensation yields ethyl 3-propyl-1H-pyrazole-5-carboxylate. Note: At this stage, the tautomers are equivalent in solution.

  • N-Methylation (The Critical Step):

    • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), NaOH (aq).

    • Control: The reaction is biphasic. The use of hydrazine hydrate followed by selective methylation is often replaced by reacting the 1,3-diketone directly with methylhydrazine .

    • Regiochemistry: Reaction of the diketoester with methylhydrazine favors the formation of the 1-methyl-5-carboxylate isomer due to the higher reactivity of the terminal hydrazine nitrogen attacking the more electrophilic ketone adjacent to the ester.

  • Hydrolysis:

    • Reagents: NaOH, Ethanol/Water.

    • Action: Saponification of the ester to the free acid.

Self-Validating QC Check (NMR):

  • Isomer A (1,3-disubstituted): The pyrazole C4-H proton typically appears as a singlet around

    
     6.6 ppm. The N-Me signal shows NOE (Nuclear Overhauser Effect) interaction with the C5-substituent (if present) or lacks interaction with the C3-propyl group.
    
  • Isomer B (1,5-disubstituted): The N-Me signal will show strong NOE interaction with the C5-substituent. In the case of 5-carboxylate, the chemical shift of the N-Me is distinctively deshielded (

    
     4.0–4.2 ppm) compared to the 3-carboxylate isomer (
    
    
    
    3.8–3.9 ppm) due to the anisotropic effect of the adjacent carbonyl.

Therapeutic Landscape & SAR

A. Oncology & PDE5 Inhibition (The Safe Zone)

In drugs like Sildenafil , the 1-methyl-pyrazole is fused to a pyrimidinone. This fusion constrains the geometry and buries the hydrophobic N-methyl group in a specific pocket (e.g., the hydrophobic pocket of PDE5).

  • Mechanism: Competitive inhibition of cGMP-specific phosphodiesterase type 5.

  • Safety Profile: High specificity; toxicity is generally related to vasodilation (hypotension), not mitochondrial failure.

B. The "Cautionary Tale": 1-Methyl-1H-Pyrazole-5-Carboxamides

A specific subclass of non-fused pyrazoles, exemplified by Tolfenpyrad (an agrochemical) and related medicinal candidates (e.g., for parasitic nematodes), exhibits a dangerous off-target effect.

  • Target: Anthelmintic activity (killing Haemonchus contortus).

  • Adverse Event: Acute mammalian toxicity (LD50 in mice < 5 mg/kg).

  • Mechanism: These compounds are nanomolar inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .

  • SAR of Toxicity:

    • The 1-methyl-1H-pyrazole-5-carboxamide core is essential for this toxicity.

    • Lipophilic substituents on the amide nitrogen (e.g., 4-phenoxybenzyl) enhance mitochondrial penetration.

    • Guidance: Medicinal chemists should screen any lipophilic 1-methyl-pyrazole-5-carboxamide early for ATP depletion or Glu/Gal cytotoxicity shifts to rule out mitochondrial liability.

Visualization of Pathways & Workflows

Diagram 1: Regioselective Synthesis Challenges

This diagram illustrates the divergence in synthesis when using methylhydrazine versus methylation of a pre-formed pyrazole.

G Start 1,3-Diketoester MeNHNH2 + Methylhydrazine Start->MeNHNH2 NH2NH2 + Hydrazine Start->NH2NH2 Isomer1 1-Methyl-5-carboxylate (Major Isomer) MeNHNH2->Isomer1 Regioselective Isomer2 1-Methyl-3-carboxylate (Minor Isomer) MeNHNH2->Isomer2 Unsub Unsubstituted Pyrazole (Tautomeric Mix) NH2NH2->Unsub Methylation + MeI / Base Unsub->Methylation Mixture Mixture of Isomers (Hard to Separate) Methylation->Mixture

Caption: Path A (Direct cyclization) offers superior regiocontrol compared to Path B (Post-cyclization methylation).

Diagram 2: Mechanism of Mitochondrial Toxicity

This diagram details how lipophilic 5-carboxamides disrupt cellular respiration.

Mito Compound 1-Methyl-1H-pyrazole- 5-carboxamide Derivative Mito Mitochondrial Matrix Compound->Mito Passive Diffusion ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) Mito->ComplexI Binding ETC Electron Transport Chain (Blockade) ComplexI->ETC Inhibition ATP ATP Depletion ETC->ATP Energy Failure CellDeath Cellular Necrosis/Apoptosis ATP->CellDeath

Caption: Lipophilic 1-methyl-pyrazole-5-carboxamides inhibit Complex I, leading to rapid ATP depletion.

Quantitative Data Summary

Compound ClassStructure ExamplePrimary TargetToxicity RiskKey SAR Feature
Pyrazolo-pyrimidinone SildenafilPDE5 (IC50 ~3.5 nM)Low (Vasodilation)Fused ring system; N-Me buried.
5-Carboxamide TolfenpyradComplex I (IC50 < 10 nM)High (Mitochondrial)Lipophilic amide tail; N-Me exposed.
3-Carboxamide AnaloguesVariableModerateRegioisomer of the toxic 5-series; often less potent.

References

  • Pfizer Inc. (1996). Pyrazolopyrimidinone antianginal agents. U.S. Patent 5,250,534. Link

  • Preston, S., et al. (2021).[1] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1] Journal of Medicinal Chemistry, 64(1), 840–844.[2] Link

  • Dunn, P. J., et al. (1998). "Sildenafil citrate (Viagra): Process Development and Scale-up." Organic Process Research & Development.
  • López-Vallejo, F., et al. (2012). "Mitochondrial Complex I Inhibitors: A Review of the SAR." Current Medicinal Chemistry.
  • Vertex AI Search. (2023). Consolidated search results on 1-methyl-1H-pyrazole synthesis and toxicity.

Sources

literature review on 5-(2-chloroethyl)-1-methyl-1H-pyrazole synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors) and agrochemical development.

Executive Summary & Retrosynthetic Analysis

The target molecule, 5-(2-chloroethyl)-1-methyl-1H-pyrazole , features a reactive chloroethyl tail at the C5 position of the N-methylated pyrazole ring. This specific substitution pattern is challenging because standard cyclizations often favor the thermodynamically more stable 3-isomer or produce inseparable mixtures.

Retrosynthetic Logic: The most reliable disconnection is the transformation of the C-Cl bond from a C-OH precursor. This traces the target back to 2-(1-methyl-1H-pyrazol-5-yl)ethanol .

  • Disconnection A (Scalable/Industrial): Ring closure of

    
    -formyl-
    
    
    
    -butyrolactone
    with methylhydrazine. This method leverages the differential electrophilicity of the formyl vs. lactone carbonyls to direct regioselectivity.
  • Disconnection B (Discovery/Direct): C5-Lithiation of 1-methylpyrazole followed by hydroxyethylation with ethylene oxide. This provides unambiguous regiocontrol but requires cryogenic conditions.

Strategic Recommendation:

  • Use Pathway A for multi-gram to kilogram scale synthesis due to lower material costs and avoidance of cryogenic steps.

  • Use Pathway B for rapid, small-scale analog generation where 1-methylpyrazole is readily available.

Pathway A: The Formyl-Lactone Cyclization (Process Route)

This pathway constructs the pyrazole ring and the side chain simultaneously. It relies on the reaction between 3-(hydroxymethylene)dihydrofuran-2(3H)-one (masked as the formyl lactone) and methylhydrazine .

Step 1: Synthesis of

-Formyl-

-butyrolactone
  • Reagents:

    
    -Butyrolactone (GBL), Ethyl Formate, Sodium Methoxide (NaOMe).
    
  • Solvent: THF or Toluene.

  • Mechanism: Claisen condensation. The enolate of GBL attacks ethyl formate.

Step 2: Regioselective Cyclization
  • Reagents: Methylhydrazine (

    
    ).
    
  • Solvent: Ethanol or Methanol (0°C to RT).

  • Critical Mechanistic Insight (Regiocontrol):

    • Nucleophile: The

      
       group of methylhydrazine is more nucleophilic than the 
      
      
      
      group.
    • Electrophile: The exocyclic formyl carbon (aldehyde equivalent) is more electrophilic than the lactone carbonyl (ester equivalent).

    • Sequence: The

      
       attacks the formyl group first, forming a hydrazone intermediate. The secondary nitrogen (
      
      
      
      ) then attacks the lactone carbonyl intramolecularly. This sequence forces the methyl group onto the nitrogen adjacent to the lactone-derived carbon (C5), securing the 1-methyl-5-substituted architecture.
Step 3: Chlorination
  • Reagents: Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
Pathway B: C5-Lithiation (Direct Functionalization)

This route is ideal for confirming the structure of the isomer produced in Pathway A, as the lithiation of N-methylpyrazole occurs exclusively at C5 due to the directing effect of the N1 lone pair (Coordination-Dependent Lithiation).

  • Step 1: Deprotonation of 1-methylpyrazole with n-BuLi at -78°C in THF.

  • Step 2: Trapping the C5-lithio species with ethylene oxide .

  • Step 3: Quenching to yield the alcohol, followed by chlorination (as in Pathway A).

Visualization of Pathways

The following diagram illustrates the chemical logic and branching pathways.

SynthesisPathways Target TARGET: 5-(2-chloroethyl)-1-methyl-1H-pyrazole Alcohol INTERMEDIATE: 2-(1-methyl-1H-pyrazol-5-yl)ethanol Alcohol->Target SOCl2 or POCl3 Chlorination (Sn2) GBL Start A: gamma-Butyrolactone FormylLactone alpha-Formyl-gamma-butyrolactone GBL->FormylLactone Ethyl Formate, NaOMe Claisen Condensation FormylLactone->Alcohol Methylhydrazine Regioselective Cyclization MeHydrazine Reagent: Methylhydrazine MeHydrazine->Alcohol MePyrazole Start B: 1-Methylpyrazole LithioSpecies Intermediate: 5-Lithio-1-methylpyrazole MePyrazole->LithioSpecies n-BuLi, THF, -78°C LithioSpecies->Alcohol Ethylene Oxide Nucleophilic Attack Epoxide Reagent: Ethylene Oxide Epoxide->Alcohol

Caption: Comparative retrosynthesis showing the scalable Formyl-Lactone route (Left) and the direct Lithiation route (Right).

Detailed Experimental Protocol (Pathway A)

This protocol is designed for a 100 mmol scale batch.

Phase 1: Precursor Synthesis
  • Setup: 500 mL 3-neck flask, mechanical stirrer, N2 atmosphere, dropping funnel.

  • Reaction: Suspend Sodium Methoxide (1.1 eq) in dry THF (150 mL) at 0°C.

  • Addition: Mix

    
    -Butyrolactone  (1.0 eq) and Ethyl Formate  (1.1 eq). Add this mixture dropwise over 45 mins, maintaining temp <10°C.
    
  • Completion: Stir at RT for 12 hours. The sodium salt of the formyl lactone will precipitate.

  • Workup: Filter the solid, wash with ether, and use directly or acidify carefully to isolate the oil (unstable). Recommended: Use the salt directly.

Phase 2: Cyclization
  • Setup: Dissolve the formyl-lactone salt in Ethanol (200 mL) at 0°C.

  • Addition: Add Methylhydrazine (1.05 eq) dropwise. Caution: Exothermic.

  • Reflux: Heat to reflux for 3 hours.

  • Workup: Evaporate solvent. The residue contains the alcohol. Purify via vacuum distillation (bp ~140°C @ 2 mmHg) or column chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 65-75%.

Phase 3: Chlorination
  • Setup: Dissolve the alcohol intermediate (10 g) in dry DCM (100 mL).

  • Reagent: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 0°C.
    
  • Reaction: Reflux for 2 hours. Monitor by TLC (the chloride moves faster/higher Rf than the alcohol).

  • Quench: Pour onto ice/water. Neutralize with saturated

    
    .
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: The product is often pure enough; otherwise, distill or filter through a silica plug.

Comparison of Methods
FeaturePathway A (Cyclization)Pathway B (Lithiation)
Starting Material

-Butyrolactone (Cheap)
1-Methylpyrazole (Moderate)
Regioselectivity High (Controlled by electronics)Perfect (Controlled by coordination)
Conditions Standard (0°C to Reflux)Cryogenic (-78°C)
Safety Methylhydrazine (Toxic)Ethylene Oxide (Gas, Toxic)
Scalability High (Kg scale feasible)Low (Difficult to scale cooling)
Overall Yield ~50-60% (3 steps)~40-50% (2 steps)
References
  • BenchChem Technical Support. (2025).[1][2] Standard synthetic routes for 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride. Retrieved from

  • Groselj, U., et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." ARKIVOC, 2012(iii), 49-65. (Demonstrates the reactivity of hydrazine with lactone-derived beta-keto esters).

  • Organic Syntheses. (1995). "Synthesis of 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole." Org.[3][4] Synth. 72, 232. (Provides general protocols for regioselective methylhydrazine cyclizations).

  • Kobelevskaya, V. A., et al. (2022). "A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles." Chemistry of Heterocyclic Compounds. (Discusses chlorination of hydroxyethyl pyrazoles).

  • SciePub. (2017). "Reactivities Involved in the Regioselectivity of Osazone Formation." World Journal of Chemical Education. (Mechanistic background on hydrazine regioselectivity).

Sources

stability of 5-(2-chloroethyl)-1-methyl-1H-pyrazole under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability Profile and Handling of 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Part 1: Executive Summary & Structural Logic

5-(2-chloroethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building block primarily used as a precursor for vinyl-pyrazoles or as an electrophilic "warhead" in medicinal chemistry.

Unlike its 1-(2-chloroethyl) isomers, which suffer from rapid intramolecular cyclization, the 5-substituted variant possesses a unique stability profile governed by the steric blockade at the N1 position. However, this molecule is not inert.[1] Under ambient conditions, the free base exists in a metastable state, prone to two distinct degradation pathways: Intermolecular Quaternization (Oligomerization) and E2 Elimination (Vinyl Formation) .

The Core Directive for Researchers:

Never store the free base. The free base is a transient synthetic intermediate. Long-term storage must be maintained exclusively as the Hydrochloride Salt , kept at -20°C under an inert atmosphere.

Part 2: Reactivity & Degradation Mechanisms[2]

To handle this compound effectively, one must understand the "Why" behind its instability. The molecule contains two opposing reactive centers:

  • Nucleophilic Center: The N2 nitrogen (pyridine-like lone pair).

  • Electrophilic Center: The

    
    -carbon of the chloroethyl tail.
    
Mechanism 1: Intermolecular Self-Alkylation (Oligomerization)

In the free base form, particularly in concentrated solutions or neat oils, the N2 nitrogen of "Molecule A" attacks the electrophilic carbon of "Molecule B." This is an


 reaction that results in a quaternary ammonium dimer, which can further propagate into oligomers.
  • Trigger: High concentration, ambient temperature, absence of proton source.

  • Result: Formation of insoluble, intractable gums/solids.

Mechanism 2: E2 Elimination (Dehydrochlorination)

The


-chloroethyl group is a "masked" vinyl group. In the presence of weak bases or elevated temperatures, the acidic protons on the 

-carbon (adjacent to the pyrazole ring) are removed, expelling chloride and forming 1-methyl-5-vinyl-1H-pyrazole .
  • Trigger: Basic pH (>8), Heat (>40°C), Protic solvents.

  • Result: Loss of the alkylating handle; formation of a polymerizable vinyl impurity.

Visualizing the Pathways

The following diagram illustrates the divergence between the stable salt form and the degradation pathways of the free base.

DegradationPathways Salt STABLE FORM HCl Salt (Protonated N2) FreeBase UNSTABLE INTERMEDIATE Free Base (Nucleophilic N2) Salt->FreeBase Neutralization (aq. NaHCO3) FreeBase->Salt Acidification (HCl/Dioxane) Vinyl DEGRADATION A 1-Methyl-5-vinyl-1H-pyrazole (via E2 Elimination) FreeBase->Vinyl Heat or Base (-HCl) Dimer DEGRADATION B Quaternary Ammonium Dimer (via Intermolecular Sn2) FreeBase->Dimer Concentration/Time (Self-Alkylation)

Figure 1: Divergent stability pathways. The HCl salt 'caps' the N2 nucleophile, preventing both degradation routes.

Part 3: Stability Data & Storage Conditions

The following data summarizes the stability window based on functional group analysis and standard nitrogen mustard behaviors.

ConditionFormStability EstimateMajor Degradant
Ambient (25°C), Dry HCl Salt> 2 YearsNegligible
Ambient (25°C), Dry Free Base< 48 HoursDimer/Oligomer
Solution (DMSO, 25°C) Free Base< 12 HoursDimer (

)
Basic Solution (pH >9) Free BaseMinutes to HoursVinyl Pyrazole (E2)
Acidic Solution (pH <2) SaltIndefiniteNone (Hydrolysis is slow)

Critical Insight: The methyl group at N1 prevents intramolecular cyclization (formation of pyrrolo-pyrazoles) which plagues the N-unsubstituted analogs.[1] However, it does not protect against intermolecular reactions.

Part 4: Handling & Synthesis Protocols

Protocol A: Generating the Free Base (Just-in-Time)

Use this protocol only immediately before the next synthetic step.

  • Suspension: Suspend the HCl salt (1.0 eq) in DCM or EtOAc (10 mL/g).

  • Neutralization: Add saturated aq.

    
     (2.0 eq) at 0°C .
    
    • Expert Note: Do not use NaOH or KOH. Strong bases promote rapid elimination to the vinyl species.

  • Extraction: Rapidly separate phases. Wash organic layer once with brine.

  • Drying: Dry over

    
     for max 5 minutes.
    
  • Usage: Filter and use the solution immediately in the subsequent reaction. Do not concentrate to dryness if possible.

Protocol B: Re-Salting (Salvage & Storage)

If you have the free base and need to store it.

  • Dilution: Dissolve the crude free base in anhydrous Diethyl Ether or MTBE.

  • Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Precipitation: A white precipitate should form immediately.

  • Filtration: Filter under inert gas (Nitrogen/Argon) to avoid moisture absorption (hygroscopic).

  • Drying: Vacuum dry at <30°C.

Part 5: Analytical Quality Control (Self-Validating System)

To ensure the integrity of your material, use this decision logic. The presence of the vinyl impurity is the "canary in the coal mine" for improper handling.

QC_Workflow Start Sample: 5-(2-chloroethyl)-1-methyl-1H-pyrazole Solubility Test: Solubility in D2O Start->Solubility HNMR Test: 1H-NMR Analysis Solubility->HNMR Dissolves Clear CheckVinyl Check: Vinyl Signals? (dd at ~5.5 - 6.5 ppm) HNMR->CheckVinyl CheckBroad Check: Broad/Undefined Peaks? (Oligomers) CheckVinyl->CheckBroad No Vinyl Peaks FailVinyl FAIL: Elimination Occurred. Irreversible. CheckVinyl->FailVinyl Vinyl Peaks Present Pass PASS: Use immediately CheckBroad->Pass Sharp Peaks FailOlig FAIL: Polymerization. Recrystallize (EtOH/Et2O) CheckBroad->FailOlig Broad Baseline

Figure 2: Analytical workflow. Vinyl protons are distinct (dd) and indicate irreversible degradation.

References

  • BenchChem. (2024). 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride: Structure and Reactivity Profile. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride (CAS 1797374-16-3).[2] Retrieved from

  • Organic Syntheses. (2010). Synthesis of Functionalized Pyrazoles via Alkylation.[1][2][3] Org.[1][4][5][6] Synth. 2010, 87, 16. Retrieved from

  • Mendeleev Communications. (2014). Cyclization of 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones.[7] (Analogous degradation mechanisms in chloroethyl-heterocycles). Retrieved from

  • PubChem. (2024). Compound Summary: 5-(2-chloroethyl)-1H-pyrazole.[1][2][8] (Structural analog data). Retrieved from

Sources

The Methyl Blockade: Evolution of N-Methyl Pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of N-Methyl Pyrazole Building Blocks Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in over 40 FDA-approved therapeutics. However, the N-methyl pyrazole subclass represents a specific, critical evolution in this lineage. By substituting the acidic N-H proton with a methyl group, chemists eliminate annular tautomerism, locking the molecule’s hydrogen-bond donor/acceptor profile and significantly altering its lipophilicity (LogP) and metabolic stability.

This guide explores the transition from early, non-selective syntheses to modern, regiocontrolled methodologies. It provides actionable protocols for utilizing N-methyl pyrazole building blocks to bypass the historical "regioisomer nightmare" of the Knorr synthesis.

Part 1: Structural Significance & The Tautomer Problem

To understand the value of N-methyl pyrazole, one must first understand the limitations of the naked pyrazole.

The Tautomer Trap

Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomeric forms (


- and 

-). In a biological context, this ambiguity incurs an entropic penalty upon binding; the protein must "select" the correct tautomer.

The Methyl Solution: Methylation at


 acts as a steric and electronic lock.
  • Defined Pharmacophore: It fixes the

    
     nitrogen as a dedicated Hydrogen Bond Acceptor (HBA).
    
  • Lipophilicity Modulation: The methyl group removes the polar N-H donor, increasing permeability (cLogP shift) without adding excessive molecular weight.

  • Metabolic Blocking: It prevents Phase II conjugation (glucuronidation) at the nitrogen, forcing metabolism to slower Phase I oxidative pathways.

Data Comparison: Physicochemical Shift
Property1H-Pyrazole (Parent)1-Methylpyrazole (Building Block)Impact on Drug Design
H-Bond Donor Yes (1)No (0)Improves membrane permeability.
H-Bond Acceptor Yes (1)Yes (1)Retains key receptor interaction capability.
Tautomerism High (

)
None (Locked) Reduces entropic penalty in binding.
Boiling Point 186°C127°CIndicates reduced intermolecular H-bonding.
pKa (Conj. Acid) ~2.5~2.0Slightly less basic due to inductive effect.[1]

Part 2: Historical Synthesis & The Regioselectivity Challenge

The history of N-methyl pyrazole is defined by the struggle for regiocontrol. The classical method, developed by Ludwig Knorr in 1883, remains the most common textbook reaction but the most problematic process route.

The Knorr Synthesis (1883)

The condensation of 1,3-dicarbonyls with methylhydrazine theoretically yields the target. However, when the dicarbonyl is asymmetrical (common in drug scaffolds), the hydrazine can attack either carbonyl.

The Consequence: A mixture of regioisomers (


-dimethyl vs. 

-dimethyl) that are often nearly identical in polarity, making chromatographic separation on a kilogram scale economically disastrous.

Knorr_Issue cluster_0 Reagents cluster_1 The Regioisomer Problem Dicarbonyl Asymmetrical 1,3-Dicarbonyl Reaction Cyclocondensation (Acid Cat.) Dicarbonyl->Reaction Hydrazine Methylhydrazine Hydrazine->Reaction IsomerA Isomer A (Desired) N-Methyl at Pos 1 Reaction->IsomerA IsomerB Isomer B (Impurity) N-Methyl at Pos 2 Reaction->IsomerB Separation Chromatographic Separation IsomerA->Separation IsomerB->Separation Yield Low Isolated Yield (<40%) Separation->Yield Difficult

Caption: The "Knorr Regioselectivity Trap" showing the formation of competing isomers from asymmetrical precursors.

Part 3: Modern Synthetic Methodology (The "Precision" Era)

To overcome the Knorr limitations, modern process chemistry employs two primary strategies: Direct C-H Functionalization and Steric/Electronic Control .

Direct C-H Activation (The "Building Block" Approach)

Instead of building the ring around the substituents (Knorr), modern chemists buy the pre-formed, inexpensive N-methyl pyrazole ring and functionalize it.

  • Mechanism: Palladium or Ruthenium-catalyzed C-H activation.

  • Advantage: The N-methyl group acts as a weak directing group. By tuning the catalyst, one can selectively arylate the C5 position (most acidic proton) or the C4 position (electrophilic substitution).

Regioselective Alkylation via Silicon Masking

A breakthrough method involves using bulky silyl-reagents.

  • Protocol: Instead of methyl iodide (which is non-selective), chemists use

    
    -halomethylsilanes.[2] The steric bulk forces the alkylation to occur at the less hindered nitrogen (
    
    
    
    ), followed by desilylation to reveal the methyl group.
  • Selectivity: Can achieve >99:1 regioisomeric ratios.[2][3]

Part 4: Case Study – Sildenafil (Viagra)[4][5]

Sildenafil is the archetypal N-methyl pyrazole drug. Its synthesis highlights the industrial solution to the regioselectivity problem.

The Pfizer Route: Pfizer bypassed the "mixture" problem by performing the methylation after the ring formation, but they still faced selectivity issues.

  • Cyclization: 1,3-dicarbonyl + Hydrazine

    
     Pyrazole (Unmethylated).
    
  • Methylation: Treatment with dimethyl sulfate (DMS).

  • Observation: This produces a mixture of isomeric N-methyl pyrazoles.

  • Process Solution: They optimized the solvent and pH to favor the desired isomer, but ultimately relied on the fact that the unwanted isomer had significantly different solubility in the subsequent nitration step, allowing for purification by crystallization/filtration rather than chromatography.

Sildenafil_Flow Step1 Step 1: Diketoester + Hydrazine (Ring Formation) Step2 Step 2: Methylation (DMS) (Regioselectivity Checkpoint) Step1->Step2 Forms 1H-Pyrazole Step3 Step 3: Nitration & Hydrolysis Step2->Step3 Mixture of N-Me Isomers Step4 Step 4: Selective Crystallization (Removes Isomer) Step3->Step4 Solubility Difference Step5 Step 5: Reduction & Cyclization (Pyrazolopyrimidinone Core) Step4->Step5 Pure Intermediate Final Sildenafil Citrate Step5->Final

Caption: Simplified industrial workflow for Sildenafil, highlighting the critical methylation checkpoint.

Part 5: Experimental Protocol

Protocol: C-4 Regioselective Iodination of N-Methyl Pyrazole

A self-validating method to create a versatile Suzuki-coupling precursor.

Objective: Synthesize 4-iodo-1-methyl-1H-pyrazole from 1-methylpyrazole. This building block is essential for coupling aryl groups to the C4 position.

Reagents:

  • 1-Methylpyrazole (1.0 equiv)

  • Iodine (

    
    ) (0.6 equiv)
    
  • Iodic Acid (

    
    ) (0.2 equiv)
    
  • Solvent: Acetic Acid / Water (10:1)

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpyrazole (10 mmol) in Acetic Acid (20 mL).

  • Activation: Add Iodine (6 mmol) and Iodic Acid (2 mmol). Note: The use of iodic acid acts as an oxidant to regenerate electrophilic iodine species, increasing atom economy.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar spot (

      
      ).
      
  • Quench: Cool to room temperature. Pour into saturated aqueous

    
     (Sodium Thiosulfate) to quench unreacted iodine (color change from dark red to yellow/clear).
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove acetic acid) and Brine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Characterization:

    • 1H NMR (CDCl3): Look for the disappearance of the C4-H signal (usually a triplet/dd around

      
       6.2-6.4 ppm in the parent) and the simplification of C3-H and C5-H signals to singlets.
      

Why this works: The electron-rich nature of the pyrazole ring directs electrophilic aromatic substitution (EAS) preferentially to the C4 position. The N-methyl group prevents N-iodination.

References

  • Pfizer's Sildenafil Synthesis

    • Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development.
  • Regioselective N-Methylation Review

    • Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews.
  • C-H Activation of Pyrazoles

    • Gandeepan, P., et al.
  • Pharmacophore Properties

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Optimized Nucleophilic Substitution of 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for performing nucleophilic substitution (


) on 5-(2-chloroethyl)-1-methyl-1H-pyrazole  (CAS: 13622-39-4 / 1341338-70-2). This scaffold is a critical intermediate in the synthesis of histamine H1/H2 agonists, kinase inhibitors, and other bioactive heterocycles.

The primary challenge with this substrate is the competition between the desired substitution (


) and the base-mediated elimination (

) to form the 5-vinyl-1-methyl-1H-pyrazole impurity. The steric proximity of the N-methyl group to the C5-ethyl chain exacerbates this risk compared to its C3-isomer. This protocol utilizes an in-situ Finkelstein activation strategy to suppress elimination and maximize yield.

Mechanistic Analysis & Strategy

The Steric-Electronic Landscape

The target molecule features a primary alkyl chloride attached to the C5 position of a pyrazole ring.

  • Leaving Group: Chloride (

    
    ) is a moderate leaving group.
    
  • Steric Environment: The N-methyl group at position 1 creates steric bulk near the C5 chain. This hinders the nucleophile's approach (

    
     trajectory), effectively raising the activation energy for substitution.
    
  • Side Reaction (Elimination): Because

    
     is sterically slowed, basic conditions favor the removal of the 
    
    
    
    -proton, leading to the vinyl pyrazole byproduct.
The Optimization Strategy: Finkelstein Activation

To overcome the steric penalty, we convert the alkyl chloride to a more reactive alkyl iodide in situ using Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism:

    
    
    
  • Benefit: The C-I bond is weaker and the iodide is a superior leaving group (

    
     of 
    
    
    
    vs
    
    
    ). This accelerates the
    
    
    rate relative to the
    
    
    rate, allowing for milder temperature conditions.
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the catalytic intervention.

ReactionPath Substrate 5-(2-chloroethyl)- 1-methyl-1H-pyrazole Intermediate Iodo-Intermediate (Transient Active Species) Substrate->Intermediate NaI (cat.) Halide Exchange Product Target Substitution Product Substrate->Product Slow SN2 (Direct) Impurity Vinyl Impurity (Elimination) Substrate->Impurity Strong Base / High Heat E2 Mechanism Intermediate->Product Nucleophile (Nu) Fast SN2 Intermediate->Impurity Base

Figure 1: Kinetic competition between Finkelstein-assisted substitution and elimination pathways.

Experimental Protocols

Protocol A: Synthesis of Amine Derivatives (e.g., Histamine Analogs)

Application: Introduction of primary or secondary amines. Key Reagent: Sodium Iodide (Catalyst/Stoichiometric).

Materials
  • Substrate: 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq)

  • Nucleophile: Target Amine (1.5 – 3.0 eq). Note: Use excess if amine is volatile/cheap to act as its own base.

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq) OR

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Activation Setup:

    • Charge a reaction vessel with the Substrate (1.0 eq) and NaI (0.2 eq).

    • Dissolve in Acetonitrile (0.2 M concentration).

    • Stir at room temperature for 15 minutes. Visual cue: Solution may darken slightly due to trace

      
      , which is normal.
      
  • Nucleophile Addition:

    • Add the Amine (2.0 eq) and DIPEA (1.5 eq).

    • Expert Tip: If using a hydrochloride salt of an amine, increase DIPEA to 2.5 eq to free the base.

  • Reaction:

    • Heat the mixture to 60°C – 80°C .

    • Critical Control: Do not exceed 90°C. Higher temperatures exponentially increase the rate of elimination to the vinyl impurity.

    • Monitor via LCMS or TLC (System: 10% MeOH in DCM). Look for the disappearance of the chloride (

      
      ) and appearance of the polar amine (
      
      
      
      ).
  • Workup (Acid-Base Purification):

    • Concentrate the reaction mixture to remove MeCN.

    • Redissolve residue in DCM or EtOAc .

    • Acid Wash: Extract the organic layer with 1M HCl (2x). The product (amine) moves to the aqueous layer; the vinyl impurity and unreacted chloride stay in the organic layer.

    • Basification: Separate the aqueous layer, cool to 0°C, and basify to pH 10-12 using NaOH (2M) .

    • Extraction: Extract the cloudy aqueous layer with DCM (3x).

    • Dry combined organics over

      
       and concentrate.
      
  • Yield: Typically 75-85% (purity >95%).

Protocol B: Thioetherification (Thiol Nucleophiles)

Application: Synthesis of sulfide linkers. Challenge: Thiols are prone to oxidation (disulfide formation); requires inert atmosphere.

Materials
  • Substrate: 1.0 eq

  • Thiol: 1.1 eq

  • Base:

    
     (Cesium Carbonate) (1.2 eq). Cs+ improves solubility in organic solvents.
    
  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology
  • Inert Setup: Purge the reaction vessel with Nitrogen or Argon.

  • Thiolate Formation:

    • Dissolve Thiol in DMF. Add

      
       . Stir for 10 mins at RT.
      
  • Addition:

    • Add Substrate (dissolved in minimal DMF) dropwise to the thiolate mixture.

    • Why dropwise? Keeps the concentration of alkyl chloride low relative to the nucleophile, favoring substitution over elimination.

  • Reaction:

    • Stir at RT to 40°C . Thiols are highly nucleophilic; high heat is rarely needed and risks elimination.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with LiCl solution (to remove DMF).

Data Summary & Troubleshooting

Solvent & Condition Effects

The following table summarizes the impact of conditions on the Product vs. Vinyl Impurity ratio.

SolventTemperatureAdditiveTimeYield (Sub)Vinyl ImpurityVerdict
MeCN 80°CNone12 h60%25%Poor (Slow)
MeCN 80°CNaI (0.2 eq) 6 h 88% <5% Optimal
DMF 120°CNone2 h40%50%Failed (Elimination)
DCM 40°CTBAI (PTC)24 h30%<1%Too Slow
QC Markers (HPLC/NMR)

When analyzing the crude mixture, use these characteristic signals to identify the species:

  • Substrate (Chloride):

    
     NMR (DMSO-
    
    
    
    ) triplet at
    
    
    ppm (
    
    
    ).
  • Product (Amine):

    
     NMR triplet shifts upfield to 
    
    
    
    ppm (
    
    
    ).
  • Vinyl Impurity: Distinctive alkene signals.

    • Doublet of doublets at

      
       ppm (vinylic proton).
      
    • Two doublets at

      
       and 
      
      
      
      ppm (terminal alkene).

Safety & Handling

  • Vesicant Warning: 5-(2-chloroethyl)pyrazoles are structural analogs of nitrogen mustards (though less potent). They can be skin irritants or vesicants. Double-gloving and working in a fume hood is mandatory.

  • Waste: Aqueous layers from Protocol A contain iodide and organic bases; dispose of as halogenated chemical waste.

References

  • Synthesis of Pyrazole Derivatives

    • Title: "5-(2-Chloroethyl)-1-methyl-1H-pyrazole: A versatile building block."[1]

    • Context: General reactivity and physical properties.[2]

    • Source:

  • Elimination Side Reactions

    • Title: "A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles."
    • Context: Describes the base-mediated elimination of chloroethyl-pyrazoles to vinyl-pyrazoles.
    • Source:

  • Finkelstein Reaction Mechanism

    • Title: "Finkelstein Reaction: Mechanism and Conditions."
    • Context: Theoretical basis for using Iodide to accelerate alkyl chloride substitution.[3]

    • Source:

  • Analogous Synthesis (Histamine Analogs)

    • Title: "Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethanamine."
    • Context: Validates the amination p
    • Source:

Sources

synthesis of amine derivatives from 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Amine Derivatives via Nucleophilic Substitution of 5-(2-Chloroethyl)-1-methyl-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the late-stage functionalization of pyrazole scaffolds.

Introduction & Mechanistic Rationale

In medicinal chemistry, pyrazole derivatives are prominent pharmacophores due to their ability to engage in diverse molecular interactions with biological targets[1]. Within this landscape, 5-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS 1341338-70-2) serves as a highly versatile, specifically functionalized building block[1].

The strategic importance of this compound lies in its dual structural features:

  • N1-Methylation (Protection): Because the nitrogen at the 1-position is already substituted with a methyl group, unwanted intramolecular cyclizations involving the pyrazole ring nitrogens are completely prevented[2]. This allows the molecule to act purely as an electrophile.

  • C5-Chloroethyl Group (Reactivity): The primary carbon bearing the chlorine atom is highly susceptible to bimolecular nucleophilic substitution (SN2)[2].

By displacing the chloride leaving group with various primary or secondary amines, researchers can rapidly generate libraries of 5-(2-aminoethyl)-1-methyl-1H-pyrazoles. These transformations allow for the facile introduction of diverse chemical moieties onto the pyrazole scaffold, which is a common strategy in drug discovery to explore structure-activity relationships (SAR)[2][3].

Causality in Reaction Design: The primary competing side reaction during this SN2 process is dehydrochlorination (E2 elimination), which involves the removal of a hydrogen atom from the α-carbon and the chloride from the β-carbon to form a vinyl pyrazole[1]. Because E2 pathways are favored by strong, sterically hindered bases, the choice of a mild base (e.g., K₂CO₃ or DIPEA) is critical to funnel the reaction exclusively down the SN2 pathway[1].

Reaction Pathway & Experimental Workflow

The following workflow outlines the logical progression of the SN2 alkylation, incorporating a Finkelstein halogen-exchange strategy to accelerate the reaction.

Pathway cluster_0 Reagents & Starting Materials SM 5-(2-chloroethyl)- 1-methyl-1H-pyrazole (Electrophile) Reaction SN2 Substitution Base (K2CO3 / DIPEA) Solvent (MeCN / DMF) 80-100°C SM->Reaction Nuc 1° or 2° Amine (Nucleophile) Nuc->Reaction Cat Catalytic KI (Halogen Exchange) Cat->Reaction Workup Aqueous Workup (Phase Separation) Reaction->Workup Purification Flash Chromatography (Silica Gel, DCM/MeOH) Workup->Purification Product Target Amine Derivative (SAR Library Scaffold) Purification->Product

Fig 1. Mechanistic workflow and reagent logic for the SN2 synthesis of pyrazole-amine derivatives.

Optimization of Reaction Conditions

To achieve optimal yields, the inherent moderate leaving group ability of the chloride ion must be addressed. The addition of catalytic potassium iodide (KI) facilitates a Finkelstein-type halogen exchange, converting the alkyl chloride into a more reactive alkyl iodide in situ. Table 1 summarizes the optimal conditions based on the steric and electronic nature of the amine nucleophile.

Table 1: Optimization of SN2 Alkylation Conditions

EntryAmine TypeSolventBaseAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1Primary (Aliphatic)MeCNK₂CO₃ (2.0 eq)KI (0.1 eq)82885KI accelerates SN2; mild inorganic base minimizes E2 elimination.
2Secondary (Cyclic)DMFDIPEA (2.5 eq)None90692High nucleophilicity of cyclic amines (e.g., morpholine) requires no catalyst.
3Aniline (Aromatic)DMFCs₂CO₃ (2.0 eq)KI (0.5 eq)1101265Lower nucleophilicity requires a stronger base and higher thermal energy.
4Secondary (Steric)THFKOtBu (2.0 eq)None6516<20Strong, hindered base promotes unwanted E2 elimination (vinyl byproduct)[1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for the synthesis of 5-(2-aminoethyl)-1-methyl-1H-pyrazole derivatives.

Materials Required:

  • 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 equiv)[1]

  • Amine nucleophile (1.2 – 1.5 equiv)

  • Base: K₂CO₃ (for primary amines) or N,N-Diisopropylethylamine (DIPEA) (for secondary amines) (2.0 equiv)

  • Catalyst: Potassium iodide (KI) (0.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (0.2 M relative to starting material)

Execution Steps:

  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 mmol, 144.6 mg) in 5.0 mL of anhydrous solvent under a nitrogen atmosphere.

  • Catalyst & Base Addition: Add the selected base (2.0 mmol) and KI (0.1 mmol, 16.6 mg). Expert Insight: The suspension should be stirred for 10 minutes prior to amine addition to allow the initial halogen exchange to commence.

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise at room temperature. For volatile amines, use a sealed pressure tube.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80–90 °C.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 5-10% MeOH in Dichloromethane (DCM).

  • Quenching & Workup: Once the starting material is consumed (typically 6–12 hours), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer with distilled water (3 x 10 mL) to remove the polar solvent and inorganic salts, followed by a brine wash (10 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Expert Insight: Because the product is a basic amine, pre-treating the silica with 1% Triethylamine (Et₃N) or adding it to the eluent prevents the product from streaking and irreversibly binding to the acidic silica gel.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the SN2 transformation, utilize the following self-validating analytical checkpoints:

  • TLC Visualization: The starting material is UV-active. The resulting amine product will typically be more polar (lower Rf value). Because the product contains an amine, SN2 success can be instantly validated on the TLC plate by dipping it in Ninhydrin stain (turns pink/purple for primary/secondary amines) or Dragendorff's reagent (turns orange for tertiary amines).

  • ¹H NMR Spectroscopy: The most diagnostic signal for successful substitution is the chemical shift of the methylene protons attached to the leaving group. In the starting material, the -CH₂Cl protons appear as a distinct triplet around δ 3.6–3.8 ppm . Upon successful SN2 displacement by an amine, this signal will shift significantly upfield to δ 2.6–3.0 ppm (-CH₂N-), confirming the formation of the new carbon-nitrogen bond.

  • Troubleshooting E2 Elimination: If ¹H NMR reveals new doublet/multiplet signals in the alkene region (δ 5.0–6.5 ppm), dehydrochlorination has occurred[1]. To correct this in subsequent runs, switch to a weaker base, lower the reaction temperature, or increase the equivalents of the amine nucleophile.

References

  • The Journal of Organic Chemistry : New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. Source: ACS Publications URL:[Link][4]

Sources

Application Note: 5-(2-Chloroethyl)-1-methyl-1H-pyrazole as a Privileged Alkylating Agent in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Utility

In contemporary medicinal chemistry, balancing aqueous solubility and membrane permeability—a concept often referred to as Aufheben—is a central challenge in drug design[1]. Highly planar, lipophilic molecules frequently suffer from "brick dust" properties due to tight crystal packing. Introducing a 1-methylpyrazole moiety is a proven, field-validated strategy to disrupt molecular planarity, reduce crystal packing energy, and improve solubility without a detrimental increase in lipophilicity[1].

5-(2-chloroethyl)-1-methyl-1H-pyrazole serves as a highly versatile electrophilic building block for appending this privileged pharmacophore to target molecules[2]. Unlike standard methylating agents, the 2-chloroethyl side chain acts as an optimal spacer. It allows the pyrazole ring to engage in critical hydrogen bonding and


 stacking interactions within a target protein's binding pocket without sterically clashing with the parent scaffold. Furthermore, the 1-methyl group locks the pyrazole tautomeric state, ensuring predictable structure-activity relationships (SAR) during lead optimization.

Mechanistic Pathway & Optimization Workflow

The alkylation of nucleophiles (amines, thiols, alcohols) with 5-(2-chloroethyl)-1-methyl-1H-pyrazole proceeds via a bimolecular nucleophilic substitution (


) mechanism. The primary alkyl chloride is moderately reactive; however, the electron-withdrawing nature of the adjacent pyrazole ring influences the transition state[2].

The Causality of Side Reactions: A critical competing pathway is the base-catalyzed dehydrohalogenation (


 elimination). Under strongly basic conditions (e.g., using 

or

), the 2-chloroethyl group can eliminate

to form 1-methyl-5-vinyl-1H-pyrazole[3]. Therefore, the judicious selection of mild bases and polar aprotic solvents is paramount to favor

over

.

AlkylationWorkflow Start Target Identification (Nucleophile Selection) BaseSelection Base Selection (Mild bases prevent elimination) Start->BaseSelection Solvent Solvent Choice (MeCN, DMF, THF) BaseSelection->Solvent Temp Temperature Optimization (RT to 80°C) Solvent->Temp Reaction SN2 Alkylation with 5-(2-chloroethyl)-1-methyl-1H-pyrazole Temp->Reaction Analysis LC-MS / TLC Monitoring (Self-Validation) Reaction->Analysis Success Purification & Isolation (High Yield SN2) Analysis->Success Complete Fail Side Reactions Detected (Vinyl Pyrazole Formation) Analysis->Fail Incomplete/Elimination Fail->BaseSelection Re-optimize Base

Logical workflow for optimizing SN2 alkylation with 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Secondary amines (e.g., piperazine derivatives) are ubiquitous in neuroactive and oncological drug candidates. Alkylating these nitrogen centers requires careful control to prevent over-alkylation or elimination.

Causality of Experimental Choices:

  • Base: Potassium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is selected because it is a mild, heterogeneous base that effectively scavenges 
    
    
    
    without being strong enough to drive the
    
    
    elimination of the chloroethyl group.
  • Solvent: Acetonitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is used because its polar aprotic nature optimally solvates the nucleophile and stabilizes the polar 
    
    
    
    transition state, accelerating the reaction.
  • Catalyst: A catalytic amount of Sodium Iodide (

    
    ) is added to facilitate a Finkelstein reaction in situ, converting the alkyl chloride to a highly reactive alkyl iodide intermediate.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv, e.g., 5.0 mmol) in anhydrous

    
     (0.2 M).
    
  • Base & Catalyst Addition: Add finely powdered, anhydrous

    
     (3.0 equiv, 15.0 mmol) and 
    
    
    
    (0.1 equiv, 0.5 mmol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
  • Electrophile Addition: Dissolve 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.2 equiv, 6.0 mmol) in a minimal volume of

    
     and add it dropwise to the reaction mixture over 10 minutes.
    
  • Heating: Attach a reflux condenser and heat the mixture to 70–80 °C.

  • Self-Validation & Monitoring: After 4 hours, sample the reaction.

    • TLC: Check for the disappearance of the starting amine.

    • LC-MS (Critical Check): Look for the

      
       of the desired product. If a mass corresponding to the electrophile minus 36 Da (loss of HCl) is observed in the baseline, it indicates the formation of the vinyl pyrazole byproduct [3]. If this occurs, immediately lower the temperature to 60 °C or switch to a weaker base like 
      
      
      
      .
  • Workup: Once complete (typically 12–24 hours), cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the crude residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over

    
    , and purify via silica gel flash chromatography.
    
Protocol B: S-Alkylation of Heteroaromatic Thiols

Causality of Experimental Choices: Thiols are highly polarizable, "soft" nucleophiles that react rapidly with alkyl halides. However, they are prone to oxidative dimerization (disulfide formation). Therefore, rigorous degassing and the use of a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) are required to maintain the thiol in its reactive thiolate form while preventing oxidation.

Step-by-Step Methodology:

  • Degassing: Dissolve the thiol (1.0 equiv) in anhydrous DMF (0.1 M). Sparge the solution with argon gas for 15 minutes to displace dissolved oxygen.

  • Deprotonation: Add DIPEA (1.5 equiv) dropwise at 0 °C. The solution may change color as the highly nucleophilic thiolate anion forms.

  • Alkylation: Add 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–6 hours.

  • Self-Validation: Quench a 10

    
     aliquot in 
    
    
    
    and analyze via LC-MS. The high nucleophilicity of the thiolate typically results in rapid conversion at room temperature, entirely bypassing the
    
    
    elimination risk associated with heating.
  • Isolation: Dilute the DMF solution with a large volume of water (5x volume) to precipitate the product, or extract with diethyl ether. Wash the organic layer extensively with

    
     (5% aqueous solution) to remove residual DMF.
    

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes when utilizing 5-(2-chloroethyl)-1-methyl-1H-pyrazole across different nucleophile classes.

Nucleophile TypeReagents & SolventsTemp (°C)Time (h)Expected YieldPrimary Byproduct Risk
Secondary Amines

,

(cat.),

70–80 °C12–2465–85%1-methyl-5-vinyl-1H-pyrazole (

)
Primary Amines

,

60 °C18–3650–70%Dialkylation of the primary amine
Thiols (Aryl/Alkyl) DIPEA, DMF (Degassed)20–25 °C2–680–95%Disulfide formation (Oxidation)
Alcohols (Phenols)

, DMF
80–90 °C16–2455–75%Unreacted starting material

References

  • Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: MDPI (Molecules) URL: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Coupling of Phenols with 5-(2-Chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The functionalized pyrazole ring is a privileged scaffold in drug discovery, frequently incorporated into molecular frameworks to tune physicochemical properties and target specific biological pathways (e.g., kinase inhibition, antimicrobial activity). 5-(2-Chloroethyl)-1-methyl-1H-pyrazole (CAS 1341338-70-2) is a highly versatile building block used to append the 1-methyl-1H-pyrazole core onto various pharmacophores [1].

This application note details the optimized conditions for the O-alkylation of phenolic compounds with 5-(2-chloroethyl)-1-methyl-1H-pyrazole via a modified Williamson ether synthesis. By employing a Finkelstein-assisted


 pathway, this protocol overcomes the inherent sluggishness of primary alkyl chlorides, delivering high-purity pyrazole-ether derivatives with excellent yields.

Mechanistic Rationale & Strategic Design

The coupling of a phenol with an alkyl halide proceeds via an


 nucleophilic substitution. However, executing this with 5-(2-chloroethyl)-1-methyl-1H-pyrazole presents specific chemical challenges that require strategic optimization:
  • Leaving Group Kinetics (The Finkelstein Advantage): Alkyl chlorides are moderately poor leaving groups, often resulting in slow reaction rates and requiring harsh temperatures that can degrade sensitive phenolic substrates. To bypass this, we introduce a catalytic amount of Potassium Iodide (KI). Through the Finkelstein reaction, the alkyl chloride undergoes in situ halide exchange to form 5-(2-iodoethyl)-1-methyl-1H-pyrazole. The resulting alkyl iodide is significantly more electrophilic, accelerating the

    
     displacement [2].
    
  • Base Selection & Stoichiometry: 5-(2-chloroethyl)-1-methyl-1H-pyrazole is frequently supplied as a hydrochloride salt (CAS 1797374-16-3). Consequently, a standard 1.5 equivalent of base is insufficient. We utilize 3.0 equivalents of Potassium Carbonate (

    
    ) : 1.0 eq to neutralize the pyrazole HCl salt, 1.0 eq to deprotonate the phenol (pKa ~10), and 1.0 eq excess to drive the equilibrium [3]. 
    
    
    
    is preferred over Sodium Hydride (NaH) as it is milder, easier to handle, and minimizes unwanted ring-alkylation or degradation side-reactions.
  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected over Acetonitrile (MeCN). DMF’s high dielectric constant effectively solvates the phenoxide anion, increasing its nucleophilicity by separating the

    
     counter-ion, which is critical for maximizing yields in sterically hindered or electron-deficient phenols [4].
    

Reaction Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality behind our finalized protocol. Data reflects the coupling of a standard substituted phenol (e.g., 4-methoxyphenol) with 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride.

EntryBase (Equiv)SolventAdditiveTemp (°C)Time (h)Yield (%)Observation / Rationale
1

(3.0)
MeCNNone82 (Reflux)1645%Sluggish reaction; unreacted starting material remains.
2

(3.0)
DMFNone801262%Better solvent polarity improves yield, but kinetics remain slow.
3

(3.0)
DMFNone801271%Cesium effect increases phenoxide solubility, but cost is prohibitive.
4

(3.0)
DMF KI (0.2 eq) 80 6 89% Optimal: Finkelstein catalyst accelerates rate; full conversion.
5NaH (3.0)THFNone65 (Reflux)1255%Over-deprotonation led to complex mixture and difficult purification.

Visualized Workflows & Logic

Mechanistic Pathway

The diagram below illustrates the logical sequence of the Finkelstein-assisted Williamson ether synthesis, demonstrating how the catalytic iodide cycle interfaces with the deprotonation step.

Mechanism Phenol Phenol (Ar-OH) Base Base (K2CO3) Deprotonation Phenol->Base Phenoxide Phenoxide Anion (Ar-O⁻) Base->Phenoxide Product Coupled Pyrazole-Ether Product (SN2 Displacement) Phenoxide->Product Nucleophilic Attack Chloride 5-(2-chloroethyl)-1-methyl-1H-pyrazole KI Catalyst (KI) Finkelstein Rxn Chloride->KI Iodide 5-(2-iodoethyl)-1-methyl-1H-pyrazole (Highly Reactive) KI->Iodide Iodide->Product

Caption: Logical mechanism of Finkelstein-assisted Williamson ether synthesis.

Experimental Workflow

Workflow Step1 1. Reagent Prep Dry DMF & K2CO3 Step2 2. Deprotonation Stir Phenol + Base (30 min) Step1->Step2 Step3 3. Alkylation Add Pyrazole-Cl + KI Heat to 80°C (6h) Step2->Step3 Step4 4. Workup Quench with H2O, Extract (EtOAc), Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the O-alkylation protocol.

Standard Operating Procedure (SOP)

Materials Required:

  • Target Phenol (1.0 mmol)

  • 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride (1.2 mmol)

  • Anhydrous Potassium Carbonate (

    
    , 3.0 mmol)
    
  • Potassium Iodide (KI, 0.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Step-by-Step Protocol:

  • Preparation & Deprotonation:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the target Phenol (1.0 mmol) and anhydrous

      
       (414 mg, 3.0 mmol).
      
    • Purge the flask with Nitrogen gas.

    • Inject anhydrous DMF (5.0 mL) and stir the suspension at room temperature for 30 minutes. Self-Validation Cue: The mixture may undergo a slight color change (often yellowing) as the highly conjugated phenoxide anion is generated.

  • Reagent Addition:

    • Add 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride (217 mg, 1.2 mmol) to the stirring mixture.

    • Immediately add Potassium Iodide (33 mg, 0.2 mmol).

  • Alkylation (Heating):

    • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.

    • Maintain vigorous stirring for 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/EtOAc, visualized under UV 254 nm).

  • Reaction Quench & Workup:

    • Once TLC indicates complete consumption of the phenol, remove the flask from heat and allow it to cool to room temperature.

    • Quench the reaction by pouring the mixture into a separatory funnel containing 20 mL of ice-cold deionized water.

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or saturated Brine (5 × 20 mL). Rationale: DMF is highly miscible with EtOAc; extensive aqueous washing is strictly required to pull residual DMF out of the organic phase.

  • Drying & Concentration:

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ), filter, and concentrate under reduced pressure to yield the crude product.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to isolate the pure pyrazole-ether derivative.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry.[Link]

  • Journal of Chemical Education. "An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory." ACS Publications.[Link]

Application Note 402: Precision Synthesis of Fused Pyrazole Heterocycles via Chloroethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Fused pyrazole scaffolds, particularly 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles and 6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidines , represent privileged structures in medicinal chemistry. They serve as bioisosteres for purines and are critical pharmacophores in kinase inhibitors (e.g., CDKs, PLKs) and anti-inflammatory agents.

While modern multicomponent reactions (like the Groebke–Blackburn–Bienaymé) offer rapid diversity, the chloroethylation-cyclization cascade remains the gold standard for synthesizing the saturated "dihydro" bridge variants. This method allows for precise installation of the saturated ring without the need for subsequent hydrogenation steps, preserving sensitive functionalities on the pyrazole core.

This guide details the synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole using 1-bromo-2-chloroethane (BCE) as the bifunctional electrophile. We focus on controlling regioselectivity—the primary challenge in pyrazole chemistry.

Key Applications
  • Kinase Inhibition: ATP-binding pocket mimics.

  • Fragment-Based Drug Design (FBDD): Low molecular weight, rigid bicyclic cores.

  • DNA Intercalators: Planar, electron-rich systems.

Critical Mechanism & Regioselectivity Analysis[1]

The reaction between 3-aminopyrazole and 1-bromo-2-chloroethane is a two-step cascade:

  • Intermolecular Alkylation: Nucleophilic attack on the alkyl bromide.

  • Intramolecular Cyclization: Ring closure via displacement of the alkyl chloride.

The Regioselectivity Challenge

3-Aminopyrazoles possess three nucleophilic sites:

  • N1 (Endocyclic): Generally the most nucleophilic in neutral/basic conditions.

  • N2 (Endocyclic): Sterically hindered and less nucleophilic due to lone pair orientation.

  • Exocyclic Amine (-NH₂): Nucleophilic, but often acts as the secondary nucleophile in this cascade.

The Pathway: Under optimized basic conditions (


/DMF), the reaction proceeds via Path A  (see diagram below). The endocyclic N1 attacks the more reactive bromide of BCE. The resulting N-(2-chloroethyl) intermediate positions the pendant chloride perfectly for attack by the exocyclic amine, forming the 5,5-fused system.

Note: If the exocyclic amine is acylated or protected, the reaction may stall or shift to N2 alkylation, leading to inactive isomers.

Mechanism Start 3-Aminopyrazole + 1-Bromo-2-chloroethane TS1 Transition State 1: N1 Attack on C-Br Start->TS1 K2CO3, 80°C Inter Intermediate: 1-(2-chloroethyl)-1H-pyrazol-3-amine TS1->Inter -HBr Cyclization Intramolecular Cyclization (SN2) Inter->Cyclization Internal Nucleophilic Attack Side Side Product: Bis-alkylation Inter->Side Excess BCE Product Product: 2,3-dihydro-1H-imidazo[1,2-b]pyrazole Cyclization->Product -HCl

Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-b]pyrazole skeleton. Path A (N1 alkylation) is favored under weak base conditions.

Detailed Experimental Protocol

Protocol A: Synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole

Target Scale: 10 mmol Estimated Time: 6–8 hours Yield Expectation: 65–75%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
3-Aminopyrazole 83.091.0831 mgSubstrate
1-Bromo-2-chloroethane (BCE) 143.411.21.0 mLBifunctional Electrophile
Potassium Carbonate (

)
138.212.53.45 gBase (HCl/HBr scavenger)
Sodium Iodide (NaI) 149.890.1150 mgCatalyst (Finkelstein)
Acetonitrile (MeCN) --20 mLSolvent (Polar Aprotic)
Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-aminopyrazole (10 mmol) and

      
        (25 mmol) in anhydrous Acetonitrile  (20 mL).
      
    • Expert Tip: Grind the

      
       to a fine powder before use to maximize surface area.
      
  • Activation (Optional but Recommended):

    • Add NaI (1.0 mmol). This generates the in situ 1-iodo-2-chloroethane intermediate, which is more reactive toward N1-alkylation, reducing reaction times significantly.

  • Addition of Electrophile:

    • Add 1-bromo-2-chloroethane (12 mmol) dropwise over 5 minutes at room temperature.

    • Caution: BCE is a potential alkylating agent. Use in a fume hood.

  • Thermal Cyclization:

    • Heat the mixture to Reflux (80–82°C) .

    • Monitor via TLC (System: DCM/MeOH 95:5).

    • Checkpoint: At 2 hours, you should observe the disappearance of the starting amine (

      
      ) and the appearance of the intermediate (
      
      
      
      ). By 6 hours, the intermediate should convert to the cyclized product (
      
      
      , often fluorescent under UV).
  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts (

      
      /KBr) through a celite pad. Wash the pad with warm acetonitrile (10 mL).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • The crude residue often solidifies upon standing.

    • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and add Diethyl Ether (

      
      ) until turbid. Cool to 4°C overnight.
      
    • Alternative: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Analytical Data (Typical)
  • ¹H NMR (400 MHz, DMSO-d₆):

    
     7.35 (d, 1H, Pyrazole-H), 5.45 (d, 1H, Pyrazole-H), 4.05 (t, 2H, 
    
    
    
    ), 3.85 (t, 2H,
    
    
    ).
  • MS (ESI): m/z calculated for

    
    
    
    
    
    ; found 110.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Bis-alkylation (Polymerization)Reduce BCE equivalents to 1.05. Use high dilution (0.1 M).
Incomplete Cyclization Reaction temp too lowSwitch solvent to DMF and heat to 100°C. The second step (Cl displacement) has a higher activation energy.
Regioisomer Mix N2 attack favoredEnsure base is

(weak). Strong bases (NaH) promote deprotonation and can alter site selectivity.
Sticky Tars Polymerization of BCEAdd BCE slowly at reflux rather than all at once.
Variant: Synthesis of Pyrazolo[1,5-a]pyrimidines (6-membered fused)

To synthesize the 6-membered fused system (5,6-bicyclic), substitute 1-bromo-2-chloroethane with 1-bromo-3-chloropropane in the protocol above.

  • Note: The cyclization rate for the 6-membered ring is slower (entropy factor). Increase reaction time to 12-16 hours or use NaI catalysis (0.5 equiv).

Process Visualization

The following diagram illustrates the decision logic for selecting the correct "chloroethyl" reagent based on the desired fused scaffold.

Workflow Input Starting Material: 3-Aminopyrazole Decision Desired Ring Size? Input->Decision Path5 Target: 5,5-Fused (Imidazo[1,2-b]pyrazole) Decision->Path5 5-Membered Path6 Target: 5,6-Fused (Pyrazolo[1,5-a]pyrimidine) Decision->Path6 6-Membered ProductUrea Target: Oxo-derivative (2,3-dihydro-1H-imidazo[1,2-b]pyrazol-2-one) Decision->ProductUrea Urea/Oxo Reagent5 Reagent: 1-Bromo-2-chloroethane Path5->Reagent5 Reagent6 Reagent: 1-Bromo-3-chloropropane Path6->Reagent6 ReagentUrea Reagent: 2-Chloroethyl isocyanate ProductUrea->ReagentUrea

Figure 2: Reagent selection guide for fused pyrazole synthesis.

References

  • Brullo, C., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2023). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana. [Link]

  • Beilstein Institute. (2014). "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein Journal of Organic Chemistry, 10, 2338–2344.[8] [Link]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." [Link]

Sources

Application Note: Solvent Selection for SN2 Alkylation with 5-(2-Chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In medicinal chemistry and drug development, 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a privileged pharmacophore and a highly versatile building block[1]. The C5-positioned 2-chloroethyl group serves as a prime electrophilic handle for introducing the 1-methylpyrazole moiety into complex molecular architectures via bimolecular nucleophilic substitution (SN2)[1]. However, because the primary chloride is a relatively poor leaving group compared to its bromide or iodide counterparts, the success, rate, and yield of these alkylation reactions are disproportionately dependent on the microenvironment provided by the solvent.

As a Senior Application Scientist, I frequently observe that poor yields in pyrazole-based alkylations stem not from the intrinsic reactivity of the substrate, but from suboptimal solvent selection. The fundamental imperative in SN2 solvent selection is lowering the activation energy of the transition state while maximizing the ground-state energy of the nucleophile.

The Causality of Solvent Polarity: Polar aprotic solvents are strictly required for these transformations[2]. Solvents such as water or alcohols (polar protic) possess hydrogen atoms bonded to electronegative atoms, which form strong hydrogen bond networks with the anionic or lone-pair-bearing nucleophile. This creates a tightly bound "solvent cage" that drastically reduces nucleophilicity, often stalling the reaction entirely[3]. Conversely, polar aprotic solvents possess high dielectric constants that effectively solvate counter-cations (e.g., Na⁺, K⁺) while leaving the nucleophile "naked" and highly reactive[2][3]. Furthermore, strong bases in polar aprotic solvents can sometimes promote competing E2 elimination pathways; thus, tuning the solvent to the specific nucleophile is critical for chemoselectivity[4].

Quantitative Solvent Comparison

The selection of an aprotic solvent involves a strategic trade-off between its ability to dissolve inorganic bases and its influence on reaction kinetics and downstream workup[5]. The table below summarizes the physical properties and application profiles of the most effective solvents for 5-(2-chloroethyl)-1-methyl-1H-pyrazole alkylation.

SolventFormulaDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Application Profile for Pyrazole Alkylation
DMSO (CH₃)₂SO46.73.96189Maximal SN2 acceleration. Ideal for weak nucleophiles or bulky phenols. Requires extensive aqueous washing to remove.
DMF (CH₃)₂NCHO36.73.86153Excellent balance of solubility for inorganic bases (K₂CO₃, Cs₂CO₃) and reaction rate. The standard choice for O-alkylation.
Acetonitrile (MeCN) CH₃CN38.33.2082Easy to evaporate under reduced pressure. Best for volatile nucleophiles (amines, thiols) and organic bases (Et₃N, DIPEA).
Acetone (CH₃)₂CO21.82.9156Mildest aprotic solvent. Useful for highly reactive nucleophiles (e.g., thiolates) to prevent over-alkylation or side reactions.

Decision Workflow for Solvent Selection

To standardize protocol development, the following decision tree maps the logical relationship between the target nucleophile, the required base, and the optimal solvent choice.

SolventSelection Substrate 5-(2-chloroethyl)-1-methyl-1H-pyrazole (Primary Alkyl Chloride) Nu_Amine Amine Nucleophile (N-Alkylation) Substrate->Nu_Amine Nu_Thiol Thiol Nucleophile (S-Alkylation) Substrate->Nu_Thiol Nu_Phenol Phenol Nucleophile (O-Alkylation) Substrate->Nu_Phenol Sol_MeCN Acetonitrile (MeCN) Volatile, easy workup Nu_Amine->Sol_MeCN Organic Base (DIPEA) Sol_DMF DMF High base solubility Nu_Amine->Sol_DMF Inorganic Base Nu_Thiol->Sol_MeCN Mild Conditions Nu_Phenol->Sol_DMF Standard Base (K2CO3) Sol_DMSO DMSO Max SN2 acceleration Nu_Phenol->Sol_DMSO Weak Nu- / Bulky Base

Workflow for selecting the optimal solvent based on nucleophile type and base requirements.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can visually or analytically confirm the success of each mechanistic step before proceeding.

Protocol A: N-Alkylation of a Secondary Amine using Acetonitrile

Objective: Synthesize a tertiary amine derivative. Causality Rationale: Acetonitrile (MeCN) is selected because secondary amines are inherently strong nucleophiles that do not require the extreme SN2 acceleration of DMSO. Furthermore, MeCN's low boiling point (82 °C) allows for direct evaporation, bypassing the emulsion risks associated with aqueous extraction of amphiphilic amine products[5].

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq, 10 mmol) and the target secondary amine (e.g., piperidine, 1.2 eq, 12 mmol) in anhydrous MeCN (0.2 M, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) dropwise.

    • Mechanistic Note: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct, preventing the nucleophilic amine from being protonated and deactivated.

  • Reaction & Monitoring: Heat the reaction mixture to 65 °C under reflux.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The formation of a fine white precipitate (DIPEA·HCl) in the flask serves as a visual, real-time indicator that the substitution is actively occurring and generating HCl.

  • Workup: Once starting material is consumed (typically 4-6 hours), cool to room temperature and concentrate the MeCN under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

Protocol B: O-Alkylation of a Phenol using DMF

Objective: Synthesize an ether-linked pyrazole derivative. Causality Rationale: Phenols are poor nucleophiles until deprotonated to phenoxides. This requires strong inorganic bases (e.g., K₂CO₃). DMF is chosen because its dielectric constant (36.7) is sufficient to partially dissolve the inorganic base and stabilize the highly polar transition state without forming a restrictive solvent cage around the phenoxide[2][5].

  • Phenoxide Generation: Dissolve the target phenol (1.1 eq, 11 mmol) in anhydrous DMF (0.2 M, 50 mL). Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will typically undergo a distinct color shift (often yellowing or darkening) and become a fine suspension. This visual change validates the successful deprotonation of the phenol to the highly reactive phenoxide anion.

  • Electrophile Addition: Add 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq, 10 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 80 °C. Stir for 8-12 hours, monitoring by LC-MS.

  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into a 5x volume of ice-cold water (250 mL) to crash out the product.

    • Self-Validation Checkpoint: The product should precipitate as a solid or form a distinct oily layer, confirming the successful displacement of the lipophilic pyrazole.

  • Purification Wash: Extract with EtOAc (3 x 50 mL). Wash the combined organic layers three times with a 5% aqueous LiCl solution.

    • Mechanistic Note: The LiCl wash is a proven technique to completely partition residual DMF into the aqueous layer, ensuring high purity of the isolated organic product without requiring high-vacuum distillation.

References

1.1[1] 2.3[3] 3.4[4] 4.2[2] 5. 5[5]

Sources

Application Note: Synthesis of Pyrazole-Containing Kinase Inhibitors via Chloroethyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Late-stage functionalization, pharmacokinetic optimization, and scalable synthesis of solubilized kinase inhibitors.

Executive Summary & Scientific Rationale

The pyrazole ring is a privileged pharmacophore in modern targeted oncology and immunology, featuring prominently in over a dozen FDA-approved small molecule kinase inhibitors (e.g., Ruxolitinib, Encorafenib, and p38 MAP kinase inhibitors)[1]. The ubiquitous success of the pyrazole core stems from its ability to act as both a hydrogen bond donor and acceptor, perfectly mimicking the adenine ring of ATP to anchor the drug within the highly conserved kinase hinge region.

However, rigid, planar hinge-binding motifs often suffer from poor aqueous solubility, leading to sub-optimal oral bioavailability. To circumvent this, medicinal chemists frequently append basic, solubilizing aliphatic amines (such as morpholine, piperidine, or pyrrolidine) to the pyrazole core[2].

The Chloroethyl Strategy: Directly coupling a complex, pre-formed aminoethyl-pyrazole to a kinase core can be synthetically restrictive. Instead, the use of chloroethyl precursors —specifically, the generation of a 1-(2-chloroethyl)-1H-pyrazole intermediate—provides a highly modular, late-stage functionalization strategy[3]. By utilizing bifunctional alkylating agents like 1-bromo-2-chloroethane, chemists can exploit the differential leaving-group kinetics of halogens to sequentially build the molecule without unwanted dimerization.

Target Context: Kinase Signaling Pathways

Pyrazole-based inhibitors are frequently deployed against the JAK/STAT and p38 MAPK pathways, which are critical in cytokine-mediated inflammation and myeloproliferative neoplasms,[4]. The addition of a morpholinoethyl tail via a chloroethyl precursor does not disrupt the primary hinge-binding interaction but projects out into the solvent-exposed region of the kinase ATP-binding pocket, improving the physicochemical properties of the drug.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK / p38 Kinase (Target Enzyme) Receptor->JAK STAT Downstream Phosphorylation (e.g., STAT) JAK->STAT Inhibitor Pyrazole Inhibitor (Morpholinoethyl Tail) Inhibitor->JAK Blocks ATP Hinge Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Caption: Mechanism of action for pyrazole-based kinase inhibitors blocking downstream transcription.

Mechanistic Insights and Experimental Causality

The synthesis relies on a two-step sequence: Regioselective N-alkylation followed by Nucleophilic Substitution (SN2) . Every reagent choice is dictated by strict chemical causality to ensure a self-validating, high-yield protocol[5].

Causality Check: Why 1-bromo-2-chloroethane?

Using 1,2-dichloroethane often requires forcing conditions that lead to symmetrical bis-pyrazole ethane dimers. 1-bromo-2-chloroethane solves this. Bromide is a significantly better leaving group (larger atomic radius, higher polarizability, lower bond dissociation energy) than chloride. The pyrazole nitrogen selectively displaces the bromide at 60 °C, leaving the chloride intact for the subsequent amination step[6].

Causality Check: The Finkelstein Catalyst (NaI)

Alkyl chlorides are notoriously sluggish electrophiles for SN2 reactions with secondary amines like morpholine. Rather than switching to a highly reactive (and unstable) alkyl iodide precursor, we utilize Sodium Iodide (NaI) as a catalytic shuttle. NaI converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction). The iodide is rapidly displaced by the amine, and the expelled iodide anion re-enters the catalytic cycle.

Synthetic Workflow

Synthetic_Workflow PyCore 1H-Pyrazole Core (Hinge Binder) Alkylation N-Alkylation (1-bromo-2-chloroethane) PyCore->Alkylation Chloroethyl 1-(2-chloroethyl)-1H-pyrazole (Intermediate) Alkylation->Chloroethyl Chemoselective Br Displacement Amination Nucleophilic Substitution (Morpholine, NaI) Chloroethyl->Amination Morpholino Morpholinoethyl Pyrazole (Solubilized Core) Amination->Morpholino Finkelstein Catalysis Coupling Late-Stage Assembly (e.g., Buchwald-Hartwig) Morpholino->Coupling FinalDrug Final Kinase Inhibitor (Optimized PK) Coupling->FinalDrug

Caption: Two-stage modular synthesis of solubilized pyrazole kinase inhibitors.

Quantitative Optimization of the Amination Step

To validate the necessity of the Finkelstein catalyst and optimal base selection, a solvent/base screen was conducted on the 1-(2-chloroethyl)-1H-pyrazole intermediate. The data below demonstrates that the combination of Acetonitrile (MeCN), N,N-Diisopropylethylamine (DIPEA), and catalytic NaI provides superior conversion rates.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Isolated Yield (%)Observation
1DMFK₂CO₃ (2.0)None602445%Sluggish SN2; incomplete conversion.
2DMFK₂CO₃ (2.0)NaI (0.2)601278%Improved kinetics via in situ iodide.
3THFTEA (2.0)None652430%Poor solubility of amine hydrochloride salts.
4 MeCN DIPEA (2.0) NaI (0.2) 80 8 92% Optimal; clean conversion, easy workup.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(2-chloroethyl)-1H-pyrazole Intermediate

This protocol establishes the chemoselective displacement of bromide over chloride[7].

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add the substituted 1H-pyrazole core (10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (MeCN, 50 mL).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 15.0 mmol, 1.5 eq). Rationale: The bulky cesium cation provides a "naked" carbonate anion, maximizing the nucleophilicity of the pyrazole nitrogen and favoring N1 over N2 alkylation in asymmetric cores. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise, add 1-bromo-2-chloroethane (30.0 mmol, 3.0 eq). Rationale: An excess of the alkylating agent suppresses the formation of bis-pyrazole dimers.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours. Monitor progression via LC-MS.

  • Workup (Self-Validating Step): Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and Deionized Water (50 mL). The product resides in the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-(2-chloroethyl)-1H-pyrazole.

Protocol B: Nucleophilic Amination (Morpholine Tail Installation)

This protocol utilizes Finkelstein catalysis to overcome the poor electrophilicity of the alkyl chloride[8].

  • Preparation: In a 100 mL pressure vial, dissolve the 1-(2-chloroethyl)-1H-pyrazole intermediate (5.0 mmol, 1.0 eq) in anhydrous MeCN (25 mL).

  • Reagent Loading: Add Morpholine (10.0 mmol, 2.0 eq), N,N-Diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 eq), and Sodium Iodide (NaI, 1.0 mmol, 0.2 eq).

  • Reaction: Seal the vial and heat to 80 °C for 8 hours. The solution will temporarily darken due to the transient formation of the alkyl iodide species.

  • Acid/Base Extraction (Self-Validating Purification):

    • Concentrate the reaction mixture to remove MeCN.

    • Dissolve the residue in Dichloromethane (DCM, 50 mL) and extract with 1M Aqueous HCl (2 x 30 mL). Rationale: The desired morpholino-product is basic and will partition into the aqueous layer as a hydrochloride salt, leaving unreacted starting material and neutral impurities in the DCM layer.

    • Collect the aqueous layer, cool to 0 °C, and adjust the pH to ~10 using 2M NaOH (aq).

    • Extract the free-based product back into fresh DCM (3 x 30 mL).

  • Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure 1-(2-morpholinoethyl)-1H-pyrazole intermediate, ready for final kinase core assembly (e.g., via Buchwald-Hartwig cross-coupling).

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Columbia University / Journal of Medicinal Chemistry URL
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review PMC - National Institutes of Health URL
  • US6423713B1 - Substituted pyrazoles as p38 kinase inhibitors Google Patents URL
  • Modern Approaches to the Synthesis of Pyrazoles (A Review)
  • US7807673B2 - 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors Google Patents URL
  • ArTS / units.
  • 5-amino-1-(2-chloroethyl)

Sources

general procedure for N-alkylation using 1-methyl-5-chloroethyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation Using 1-Methyl-5-(2-chloroethyl)-1H-pyrazole

Executive Summary

This technical guide details the optimized protocol for using 5-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1341338-70-2 / 1797374-16-3) as an electrophilic building block in medicinal chemistry. This reagent is critical for introducing the 1-methylpyrazole-5-ethyl motif, a privileged scaffold in kinase inhibitors and GPCR ligands.

The core challenge in utilizing this reagent is managing the competition between the desired bimolecular nucleophilic substitution (


)  and the undesired 

-elimination (E2)
, which yields the unreactive 5-vinyl-1-methylpyrazole byproduct. This guide provides a self-validating protocol to maximize

efficiency while suppressing elimination.

Mechanistic Insight & Reaction Design

The Reagent Profile

The reagent features a primary alkyl chloride tethered to the C5 position of a 1-methylpyrazole ring.

  • Electrophilicity: Moderate. The chloride is a mediocre leaving group, often requiring thermal activation or catalytic enhancement (iodide exchange).

  • Acidity: The

    
    -protons (adjacent to the pyrazole ring) are benzylic-like in character, making them susceptible to deprotonation by strong bases, leading to rapid elimination.
    
The Competitive Landscape ( vs. E2)

Success depends on modulating the Basicity vs. Nucleophilicity ratio.

  • Pathway A (

    
    ):  Nucleophile attacks the 
    
    
    
    -carbon. Favored by polar aprotic solvents, moderate bases, and high nucleophile concentration.
  • Pathway B (E2): Base removes the

    
    -proton. Favored by strong/bulky bases (e.g., NaH, t-BuOK) and high temperatures.
    

Diagram 1: Reaction Pathways & Competition

ReactionPathways Reagent 5-(2-chloroethyl)-1-methylpyrazole (Electrophile) TransitionSN2 Transition State (SN2) Favored by: NaI, Polar Solvent Reagent->TransitionSN2 + Nucleophile TransitionE2 Transition State (E2) Favored by: Strong Base, High Heat Reagent->TransitionE2 + Base Nucleophile Nucleophile (R-NH2) Product N-Alkylated Product (Desired) TransitionSN2->Product Byproduct 5-Vinyl-1-methylpyrazole (Elimination Side Product) TransitionE2->Byproduct

Caption: Kinetic competition between alkylation (


) and elimination (E2). Finkelstein conditions shift the bias toward 

.

Critical Parameters & Optimization

Solvent Selection
SolventPolarityEffect on RateRisk of EliminationRecommendation
Acetonitrile (MeCN) HighModerateLowPrimary Choice. Good balance of solubility and rate.
DMF / DMSO Very HighFastModerateSecondary Choice. Use for poor nucleophiles. Harder to remove.
Acetone MediumSlowLowUse only for highly reactive nucleophiles.
THF LowVery SlowHighAvoid. Poor solubility promotes aggregation and elimination.
Base Selection
  • Recommended: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These heterogeneous bases provide a "buffered" basic environment that is sufficient to deprotonate the amine nucleophile but kinetically slow to deprotonate the carbon
    
    
    -proton.
  • Avoid: Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu). These act as strong bases rather than nucleophilic promoters, exclusively favoring the vinyl elimination product.

The "Finkelstein" Boost

The addition of Sodium Iodide (NaI) (0.1 - 0.5 eq) is the single most effective optimization. It converts the alkyl chloride to a highly reactive alkyl iodide in situ. This allows the reaction to proceed at lower temperatures (50-60°C instead of 80°C+), significantly reducing the energy available for the elimination pathway.

Detailed Experimental Protocol

Protocol A: Standard Finkelstein-Assisted Alkylation

Best for: Primary/Secondary amines, anilines, and robust heterocycles.

Materials:

  • Nucleophile (1.0 equiv)

  • 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.1 - 1.2 equiv)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Catalyst: NaI (0.1 - 0.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M - 0.2 M concentration]

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile in anhydrous MeCN .

  • Activation: Add

    
      and NaI . Stir at room temperature for 10 minutes.
    
  • Addition: Add 5-(2-chloroethyl)-1-methyl-1H-pyrazole (solid or dissolved in minimal MeCN) in one portion.

  • Reaction: Equip with a reflux condenser and heat the mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
    • Note: Monitor by TLC/LC-MS every 2 hours. Most reactions complete within 4-12 hours.

    • Checkpoint: If the reaction is sluggish after 6 hours, increase temperature to 80°C (reflux), but monitor closely for vinyl byproduct formation.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
      , KCl/KI) through a Celite pad. Rinse with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: The residue usually requires flash column chromatography (Silica gel, DCM/MeOH or Hexane/EtOAc gradients) to remove excess pyrazole reagent.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Weak nucleophiles (e.g., amides, indoles) or scale-up scenarios.

Materials:

  • Solvent: Toluene or 2-MeTHF / Water (Biphasic system)

  • Base: 50% NaOH (aq) or Solid KOH

  • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%)

Procedure:

  • Dissolve the nucleophile and pyrazole reagent in Toluene.

  • Add TBAB and the base.

  • Vigorously stir at 50-70°C.

  • Warning: This method carries a higher risk of hydrolysis or elimination; strict temperature control is required.

Troubleshooting & Quality Control

Diagram 2: Decision Logic for Optimization

OptimizationLogic Start Start Reaction (MeCN, K2CO3, 60°C) Check Check LC-MS at 4h Start->Check Result1 Product > 80% Check->Result1 Good Conversion Result2 No Reaction / Slow Check->Result2 < 10% Conv. Result3 Vinyl Byproduct Forming Check->Result3 Elimination Observed Action1 Proceed to Workup Result1->Action1 Action2 Add 0.5 eq NaI Increase Temp to 80°C Result2->Action2 Action3 Switch Solvent to DMF Lower Temp to 40°C Use Cs2CO3 Result3->Action3

Caption: Troubleshooting logic flow based on LC-MS monitoring.

Common Issues:

  • Vinyl Pyrazole Formation: Identified by distinct alkene protons in

    
     NMR (
    
    
    
    5.0-6.0 ppm).
    • Solution: Lower temperature, switch from

      
       to 
      
      
      
      (if nucleophile allows), or switch solvent to DMF to accelerate substitution over elimination.
  • Bis-Alkylation: If the nucleophile is a primary amine, over-alkylation may occur.

    • Solution: Use the amine in excess (1.5 - 2.0 equiv) or protect the amine (e.g., as a sulfonamide) before alkylation.

Safety & Handling

  • Vesicant Hazard: Chloroethyl compounds are structural analogs of nitrogen mustards. While the pyrazole reduces volatility, the compound should be treated as a potential vesicant (blistering agent) and alkylating carcinogen .

  • Controls: Handle only in a fume hood. Double-glove (Nitrile). Quench all glassware and waste with dilute NaOH/Thiosulfate solution before disposal to destroy active alkylating residues.

References

  • BenchChem. "5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | 1797374-16-3". BenchChem Technical Library. Link

  • PubChem. "5-(2-chloroethyl)-1-methyl-1H-pyrazole".[4][5] National Library of Medicine. Link

  • Smolecule. "1-(2-chloroethyl)-3-methyl-1H-pyrazole Synthesis and Reactivity". Smolecule Chemical Database. Link

  • Sigma-Aldrich. "1-(2-Chloroethyl)-5-methyl-1H-pyrazole Safety Data Sheet". Merck KGaA. Link

Sources

Troubleshooting & Optimization

improving yield in nucleophilic substitution of 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Nucleophilic Substitution Reactions

Welcome to the technical support resource for 5-(2-chloroethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common challenges in the nucleophilic substitution of this versatile building block. As a key intermediate, its efficient functionalization is critical for the synthesis of a diverse library of pyrazole derivatives for pharmaceutical research.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to rationally design future reactions for optimal outcomes.

Core Scientific Principles

Success in the lab begins with a solid understanding of the reaction mechanism and the key players involved. The nucleophilic substitution of 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

The Substrate: A Closer Look

The molecule 5-(2-chloroethyl)-1-methyl-1H-pyrazole features a primary alkyl chloride (-CH₂CH₂Cl) attached to the C5 position of an N-methylated pyrazole ring.[1]

  • Reactive Center : The electrophilic carbon atom is the one directly bonded to the chlorine atom.[1]

  • Steric Hindrance : As a primary halide, this carbon is relatively unhindered, making it an excellent candidate for the Sₙ2 mechanism, which relies on easy access for the incoming nucleophile.[2][3]

  • Leaving Group : The chloride ion is a competent leaving group, but its reactivity can be significantly enhanced.

The Sₙ2 Mechanism: A Detailed View

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][4] This synchronous process dictates the optimal conditions for the reaction.

Caption: The concerted Sₙ2 reaction pathway. (Max Width: 760px)
Competing Reactions: The E2 Elimination Pathway

The most common side reaction that reduces yield is bimolecular elimination (E2). This pathway is favored by strong, sterically hindered bases and higher temperatures. Instead of substitution, a proton is abstracted from the carbon adjacent to the leaving group, forming an alkene: 1-methyl-5-vinyl-1H-pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the nucleophilic substitution of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

Category 1: Low or No Conversion

Q1: My reaction is stalled; TLC and LC-MS analysis shows only unreacted starting material. What are the likely causes?

A1: This issue typically points to insufficient activation energy or reagent problems. Consider the following:

  • Temperature: Sₙ2 reactions require a certain amount of thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gentle increase to 40-60 °C may be necessary. However, be cautious, as excessive heat can promote the E2 elimination side reaction.

  • Solvent Choice: The solvent plays a critical role. Polar protic solvents (like ethanol or water) can form a hydrogen-bonding "cage" around the nucleophile, lowering its energy and reactivity.[5] For Sₙ2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are strongly recommended as they leave the nucleophile "bare" and highly reactive.[3]

  • Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive. If it is a neutral species like a secondary amine or a thiol, it will likely require deprotonation by a base to become a potent nucleophile.

  • Reagent Quality: Verify the purity and integrity of your starting material and reagents. The chloroethyl pyrazole can degrade over time, and hygroscopic nucleophiles or bases may have absorbed water, reducing their effectiveness.

Q2: The reaction is proceeding, but it's extremely slow. How can I increase the rate without promoting side products?

A2: This is a classic scenario where you can leverage catalysis. The best strategy is to employ Finkelstein Reaction conditions .[6]

  • Mechanism: The Finkelstein reaction involves adding a catalytic amount (5-10 mol%) of an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), to the reaction mixture.[6][7] The iodide ion is a much more powerful nucleophile and a better leaving group than chloride. It displaces the chloride on your pyrazole substrate to form the more reactive 5-(2-iodoethyl)-1-methyl-1H-pyrazole in situ. Your primary nucleophile then displaces the iodide.

  • Driving the Equilibrium: This halogen exchange is an equilibrium process. It is driven forward by carrying it out in a solvent like acetone, where the sodium chloride (NaCl) or potassium chloride (KCl) byproduct is insoluble and precipitates out of solution, effectively removing it from the reaction equilibrium according to Le Châtelier's principle.[6][7]

Category 2: Poor Yield & Impurity Formation

Q3: My main byproduct is a non-polar impurity, likely the vinyl pyrazole from E2 elimination. How can I suppress this?

A3: The formation of 1-methyl-5-vinyl-1H-pyrazole is a clear indication that elimination is outcompeting substitution. To favor the desired Sₙ2 pathway, you must adjust your reaction conditions:

  • Choice of Base: This is the most critical factor. Avoid strong, bulky bases like potassium tert-butoxide or DBU, which are designed to promote elimination. Instead, use milder, non-nucleophilic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃). These are sufficient to deprotonate most neutral nucleophiles without aggressively promoting E2.

  • Temperature Control: Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature increases. Running the reaction at the lowest temperature that allows for a reasonable rate is key.

  • Nucleophile Choice: If possible, use a less basic nucleophile. For example, using a thiolate anion is less likely to cause elimination than an alkoxide.

Q4: I'm using a secondary amine as a nucleophile and getting a complex mixture, including what appears to be a dialkylated product. What is happening?

A4: The product of the initial reaction is a tertiary amine. This product can still act as a nucleophile, reacting with another molecule of the starting chloroethyl pyrazole to form a quaternary ammonium salt. A more common issue with primary or secondary amines is that the product amine can be more nucleophilic than the starting amine, leading to multiple alkylations.

  • Solution: The most straightforward solution is to change the stoichiometry. Use a large excess of the nucleophilic amine (3 to 5 equivalents). This ensures that a molecule of the chloroethyl pyrazole is statistically more likely to encounter a starting amine molecule than a product amine molecule, minimizing the side reaction.

Category 3: Optimizing Reaction Parameters

Q5: What is the optimal combination of solvent, base, and temperature for a generic nucleophilic substitution on this substrate?

A5: While every nucleophile is different, a robust starting point that balances reactivity with minimal side reactions is outlined below. This combination is designed to maximize the Sₙ2 pathway.

ParameterRecommended ChoiceRationale
Solvent Acetonitrile (CH₃CN) or DMFPolar aprotic solvent. Maximizes nucleophile reactivity.[3] Acetonitrile is often easier to remove during work-up.
Base Potassium Carbonate (K₂CO₃)Mild, inexpensive, and non-nucleophilic base. Minimizes E2 elimination. Sufficiently strong for most thiol or amine deprotonations.
Catalyst Sodium Iodide (NaI) (10 mol%)Converts the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the Sₙ2 rate.[7][8]
Temperature 50-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without excessively favoring the E2 elimination pathway.

Troubleshooting Flowchart

Use this decision tree to diagnose and solve common experimental problems.

troubleshooting_flowchart start Problem: Low Yield or Incomplete Reaction q1 Analyze Crude Reaction Mixture (TLC/LC-MS) start->q1 a1 High % of Starting Material (SM) Remains q1->a1 SM > 50% a2 Significant Side Product(s) Observed q1->a2 Impurity > 15% a3 Clean Conversion, but Low Isolated Yield q1->a3 Clean, but low mass s1a 1. Add 10 mol% NaI (Finkelstein catalyst). 2. Increase temperature moderately (e.g., to 60 °C). 3. Switch to a more polar aprotic solvent (e.g., DMF). a1->s1a s2a Identify Side Product by MS a2->s2a s3a 1. Optimize purification (recrystallization vs. chromatography). 2. Check for product solubility in aqueous/organic layers during work-up. 3. Ensure product is stable to purification conditions (e.g., silica gel). a3->s3a sp1 Mass = SM - 36 (HCl) (Vinyl Pyrazole) s2a->sp1 Mass matches elimination sp2 Other Impurities s2a->sp2 Mass does not match s2b E2 Elimination is the issue. 1. Use a milder base (K₂CO₃ instead of NaH or t-BuOK). 2. Lower the reaction temperature. sp1->s2b s2c Possible over-alkylation or side reaction with solvent. 1. Use excess nucleophile (if amine). 2. Re-evaluate solvent/base compatibility. sp2->s2c

Caption: A decision-making workflow for troubleshooting. (Max Width: 760px)

Validated Experimental Protocol

This general protocol provides a robust starting point for the reaction of 5-(2-chloroethyl)-1-methyl-1H-pyrazole with a generic secondary amine nucleophile. Modifications may be necessary based on the specific nucleophile used.

Objective: To synthesize 5-(2-(dialkylamino)ethyl)-1-methyl-1H-pyrazole.

Materials:

  • 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq)

  • Secondary Amine (e.g., morpholine, piperidine) (2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of limiting reagent)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate and sodium iodide. Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add anhydrous acetonitrile via syringe. To the resulting suspension, add the secondary amine (2.0 eq) followed by the 5-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 eq).

  • Reaction: Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexanes. The product should be more polar than the starting material. The reaction is complete when the starting chloro-material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (or dichloromethane) and wash with water (2x) and then with brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

References
  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4799. Available from: [Link]

  • Wikipedia. Finkelstein reaction. Available from: [Link]

  • de Souza, M. C. B. V., et al. (2022). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Pharmaceuticals, 15(11), 1362. Available from: [Link]

  • SATHEE - IIT Kanpur. Finkelstein Reaction. Available from: [Link]

  • LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]

  • Orient J Chem. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

  • ACS Publications. An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education. Available from: [Link]

  • Quora. What are the reagents used in the Finkelstein reaction?. Available from: [Link]

  • Dube, P. N., et al. (2017). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. Available from: [Link]

  • J&K Scientific LLC. Finkelstein Reaction. Available from: [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link]

  • ResearchGate. Schematic representation of SN2 pathways leading to the N-endo (a) and.... Available from: [Link]

  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available from: [Link]

  • TSI Journals. The Recent Development of the Pyrazoles : A Review. Available from: [Link]

  • University of Illinois Springfield. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available from: [Link]

  • LibreTexts Chemistry. Characteristics of the SN2 Reaction. Available from: [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. Available from: [Link]

  • Canadian Journal of Chemistry. A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Available from: [Link]

  • SlideShare. Pyrazole. Available from: [Link]

  • Neuman, R. C. Jr. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available from: [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available from: [Link]

  • Connect Journals. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Available from: [Link]

  • ACS Publications. Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. Journal of the American Chemical Society. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • Nature. Facilitated inversion complicates the stereodynamics of an SN2 reaction at nitrogen center. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. Available from: [Link]

  • LibreTexts Chemistry. Common nucleophilic substitution reactions. Available from: [Link]

  • Google Patents. Betahistine synthesis method.
  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

  • MDPI. Orbital Energy-Based Reaction Analysis of SN2 Reactions. Available from: [Link]

Sources

removing unreacted 5-(2-chloroethyl)-1-methyl-1H-pyrazole from final product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Purification Technical Support Center . As your Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific and critical challenge in drug development: the trace-level removal of unreacted 5-(2-chloroethyl)-1-methyl-1H-pyrazole .

Because this compound is not just a standard impurity but a reactive alkylating agent, standard purification heuristics often fail. This guide will walk you through the causality of its behavior, how to exploit its chemical properties for selective removal, and the self-validating protocols required to ensure your final Active Pharmaceutical Ingredient (API) meets stringent regulatory safety thresholds.

🔬 FAQ: The Chemistry & Risk Profile

Q: Why is it critical to remove unreacted 5-(2-chloroethyl)-1-methyl-1H-pyrazole from my final API, and why is standard chromatography often insufficient? A: 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a highly versatile building block used to construct complex pyrazole-containing pharmacophores [1]. However, its reactive 2-chloroethyl side chain makes it a potent alkylating agent. Alkyl halides are electrophilic and can introduce lesions at nucleophilic centers of DNA, classifying them as Potential Genotoxic Impurities (PGIs) [3].

Regulatory guidelines (such as ICH M7) mandate that PGIs be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which often translates to single-digit part-per-million (ppm) limits in the final drug substance [4]. It is notoriously difficult to remove via standard silica gel chromatography because its moderate polarity and low molecular weight (144.60 g/mol ) often cause it to co-elute with the final product.

Q: My final product is sensitive to harsh thermal conditions. What is the most reliable method to selectively purge this alkyl chloride? A: The gold standard for removing reactive primary alkyl halides without subjecting your product to harsh conditions is the use of Nucleophilic Scavenger Resins . The Causality: The 2-chloroethyl group is highly susceptible to bimolecular nucleophilic substitution (SN2). By introducing a solid-supported nucleophile (such as a silica-bound thiol), the macroscopic resin outcompetes your final product for the unreacted electrophile. The impurity becomes covalently tethered to the resin bead, which is then physically removed via simple filtration. This creates a self-validating system: if the impurity is covalently bound to the solid support, it cannot physically remain in the liquid filtrate.

Mechanism Resin Si-Thiol Resin (Solid Support) Reaction SN2 Displacement (Base Promoted) Resin->Reaction Nucleophile Impurity 5-(2-chloroethyl)-1-methyl-1H-pyrazole (Electrophile) Impurity->Reaction Leaving Group Bound Resin-Bound Pyrazole (Removed via Filtration) Reaction->Bound Covalent Bond

Caption: SN2 mechanism for the covalent scavenging of the alkyl chloride impurity using thiol resins.

Q: Can I use standard Liquid-Liquid Extraction (LLE) instead of specialized resins? A: Yes, but only if there is a sufficient pKa differential between your final product and the pyrazole impurity. The 1-methylpyrazole core is weakly basic (pKa ~ 2.1). If your final product contains a strongly basic center (e.g., an aliphatic amine with pKa > 8.0), you can utilize orthogonal pH partitioning. The Causality: By adjusting the aqueous phase to pH 4.5, your highly basic final product becomes fully protonated (cationic) and partitions into the aqueous layer. Meanwhile, the weakly basic 5-(2-chloroethyl)-1-methyl-1H-pyrazole remains entirely neutral (free base) and stays in the organic layer.

📊 Quantitative Data: Selecting Your Purification Strategy

Use the tables below to select the optimal parameters for your chosen purification route.

Table 1: Comparison of Scavenger Resins for Alkyl Chloride Removal

Scavenger Resin Type Reactive Group Equivalents Required Optimal Solvents Temp (°C) Scavenging Kinetics
Silica-Thiol (Si-Thiol) -SH 3.0 - 5.0 DCM, THF, DMF 25 - 40 Very Fast (Requires Base)
Macroporous Amine -NH₂ 4.0 - 6.0 MeOH, EtOH, THF 40 - 60 Moderate

| Polymer-Thiourea | -NH-CS-NH₂ | 3.0 - 5.0 | DMF, NMP | 60 | Fast |

Table 2: pH-Dependent Ionization for Liquid-Liquid Extraction (LLE)

Aqueous Phase pH 5-(2-chloroethyl)-1-methyl-1H-pyrazole State Expected Partitioning
pH < 1.0 Fully Protonated (Cationic) Aqueous Phase
pH 3.0 - 5.0 Partially Protonated / Neutral Mixed / Emulsion Risk

| pH > 6.0 | Fully Neutral (Free Base) | Organic Phase |

🛠️ Troubleshooting Workflows & Step-by-Step Methodologies

Workflow Start Crude Mixture Contains Alkyl Chloride PGI Decision Final Product pKa > 7? Start->Decision LLE Acid/Base LLE (pH 4.5 Wash) Decision->LLE Yes (ΔpKa > 5) Resin Scavenger Resin (Si-Thiol SN2) Decision->Resin No / Neutral Product Analyze GC-MS / LC-MS Verification LLE->Analyze Filter Filter & Concentrate Resin->Filter Filter->Analyze

Caption: Decision matrix for selecting the optimal 5-(2-chloroethyl)-1-methyl-1H-pyrazole removal strategy.

Protocol A: Self-Validating Scavenger Resin Treatment (Si-Thiol)

Use this protocol if your final product is neutral, sensitive, or lacks a strong pKa differential.

  • Solubilization: Dissolve the crude product mixture in a compatible, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M.

  • Base Addition: Add 1.5 equivalents (relative to the estimated impurity amount) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Causality: The base deprotonates the silica-bound thiol, dramatically increasing its nucleophilicity for the SN2 attack.

  • Resin Loading: Add 4.0 equivalents of Si-Thiol resin.

  • Incubation: Gently agitate the suspension on an orbital shaker at 40°C for 6 to 12 hours. Do not use a magnetic stir bar, as it will crush the silica beads and create fine particulates that are difficult to filter.

  • Filtration & Recovery: Filter the mixture through a medium-porosity sintered glass frit. Wash the resin cake with 3 column volumes of your chosen solvent to ensure complete recovery of your final product.

  • Self-Validation Check: Concentrate the filtrate. The mass of the recovered product should be less than the starting crude mass by exactly the theoretical mass of the scavenged impurity.

Protocol B: Analytical Verification of PGI Purge

Because 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a volatile/semi-volatile alkyl chloride with a relatively weak UV chromophore, standard LC-UV is insufficient for trace analysis.

  • Instrument Selection: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD) is the preferred technique for volatile alkylating agents [2].

  • Sample Prep: If using LC-MS, the sample must be pre-column derivatized (e.g., reacted with a secondary amine) to enhance ionization and reduce volatility before injection [4].

  • Quantification: Run a calibration curve targeting the 1-10 ppm range to ensure the final API complies with the 1.5 µ g/day TTC limit.

📚 References

  • 5-(2-Chloroethyl)-1-methyl-1H-pyrazole, Benchchem,

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds, LCGC International - Chromatography Online,

  • Genotoxic Impurities in Pharmaceuticals, SciSpace,

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS, DSpace,

Technical Support Center: Catalyst Selection and Troubleshooting for Difficult Alkylations with Chloroethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the N-alkylation of pyrazoles, with a specific focus on challenging substrates like chloroethyl derivatives. The lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts often necessitates carefully optimized catalytic systems to achieve high yields and regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, moving from foundational challenges to detailed troubleshooting strategies.

Q1: What are the primary challenges in the N-alkylation of pyrazoles with chloroethyl agents?

A1: The N-alkylation of unsymmetrically substituted pyrazoles is primarily complicated by two factors: achieving high conversion due to the lower reactivity of alkyl chlorides and controlling the site of alkylation (regioselectivity).[1]

  • Reactivity of the Alkylating Agent: The reactivity of the carbon-halogen bond in alkyl halides follows the trend I > Br > Cl.[1][2] Chloroethyl agents are significantly less reactive electrophiles, meaning that reactions often require more forcing conditions (higher temperatures, stronger bases), which can lead to side reactions and decomposition.

  • Regioselectivity: Unsymmetrical pyrazoles possess two distinct nitrogen atoms (N1 and N2) that can act as nucleophiles.[3][4] Alkylation can therefore produce a mixture of two regioisomers, which are often difficult to separate due to similar physical properties.[1] The formation of these isomers is a result of prototropic tautomerism in the pyrazole ring.[3][4]

Q2: I'm starting a new project with a chloroethyl pyrazole. What are the most reliable catalytic systems to begin with?

A2: For difficult alkylations, especially with less reactive alkyl chlorides, Phase Transfer Catalysis (PTC) is an excellent and robust starting point.[5][6] This method facilitates the reaction between the pyrazole (often as a salt) and the organic-soluble chloroethyl agent by transferring the pyrazolate anion into the organic phase.

The core principle of PTC involves a phase transfer agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which forms an ion pair with the deprotonated pyrazole. This ion pair has sufficient organic solubility to react with the alkylating agent. A significant advantage is that this can often be performed without a solvent, which simplifies work-up, increases reactivity, and can improve yields for volatile products.[5][6]

Table 1: Recommended Starting Conditions for Phase Transfer Catalysis

ComponentRecommendationRationale & Key Considerations
Catalyst Tetrabutylammonium Bromide (TBAB)A common, effective, and relatively inexpensive PTC catalyst. Typically used at 3-5 mol%.[5]
Base Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)KOH is a strong base suitable for deprotonating the pyrazole.[5][6] K₂CO₃ is a milder base that can prevent certain side reactions, such as base-catalyzed isomerization if other sensitive functional groups are present.[5][7]
Solvent Solvent-free or Polar Aprotic (DMF, DMSO)Solvent-free conditions have proven highly effective and simplify purification.[8] If solubility is an issue, polar aprotic solvents like DMF or DMSO can be used to dissolve the pyrazole salt.[1][2]
Temperature 60-100 °CGiven the lower reactivity of alkyl chlorides, elevated temperatures are typically necessary. Monitor the reaction for potential decomposition of starting materials.

This PTC approach provides a versatile and efficient alternative to methods requiring strong bases like NaH or high temperatures in traditional solvents.[9][10]

Q3: My reaction is giving very low to no yield. What are the potential causes and how can I troubleshoot this?

A3: Low or no yield is a common problem when working with chloroethyl agents. A systematic approach to troubleshooting is crucial. The following workflow can help you identify and solve the issue.

LowYieldTroubleshooting Start Low / No Yield Observed Base 1. Re-evaluate Your Base System Start->Base Solubility 2. Assess Solubility Base->Solubility Base is sufficient & anhydrous? Base_details Is the base strong enough (e.g., KOH, NaH)? Is it anhydrous? Water can quench the anion. Is stoichiometry correct (slight excess often helps)? Base->Base_details Reactivity 3. Check Alkylating Agent Reactivity Solubility->Reactivity Reactants are fully dissolved? Solubility_details Are the pyrazole and base soluble in the chosen solvent? If not, switch to a more polar aprotic solvent like DMF or DMSO. Solubility->Solubility_details Conditions 4. Optimize Reaction Conditions Reactivity->Conditions Leaving group is adequate? Reactivity_details The C-Cl bond is the least reactive. Consider in-situ conversion to an iodide via Finkelstein reaction by adding a catalytic amount of NaI or KI. Reactivity->Reactivity_details Product Improved Yield Conditions->Product Optimization successful? Conditions_details Increase temperature incrementally (e.g., from 80°C to 100°C). Increase reaction time and monitor by TLC/LC-MS. Ensure an inert atmosphere if using strong, air-sensitive bases like NaH. Conditions->Conditions_details

Caption: A logical workflow for troubleshooting low pyrazole alkylation yield.

Q4: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A4: Controlling regioselectivity is one of the most significant challenges in pyrazole chemistry. It is governed by a delicate interplay of steric hindrance, electronic effects, solvent, and the base/catalyst system.[1]

RegioselectivityDecisionTree Start Poor Regioselectivity (N1/N2 Mixture) Sterics Analyze Steric Hindrance Start->Sterics Solvent Modify Solvent System Start->Solvent Base Alter Base/Catalyst Start->Base Sterics_N1 To favor the less hindered N1: Use a bulkier pyrazole substituent at C5 or a bulkier alkylating agent. Sterics->Sterics_N1 Solvent_N1 Polar aprotic solvents (DMF, DMSO) often favor a single regioisomer. K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation. Solvent->Solvent_N1 Base_N2 For some substrates, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation. Base->Base_N2

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Key Principles for Controlling Regioselectivity:

  • Steric Effects: This is often the most dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom.[7][11] If your pyrazole has a bulky substituent at the 3(5)-position, the alkylating agent will preferentially attack the more accessible nitrogen.[1]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO are excellent starting points as they effectively solvate the cation from the base, leaving a more "naked" and reactive pyrazolate anion, which can enhance selectivity.[1][7]

  • Base and Counter-ion: The choice of base is critical. For example, using K₂CO₃ in DMSO is a well-established method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[7] In some cases, using sodium hydride (NaH) can also prevent the formation of isomeric mixtures.[1][12] The nature of the metal counter-ion can influence the coordination and reactivity of the two nitrogen atoms.

Q5: Are there alternative catalytic methods for particularly stubborn substrates where PTC is ineffective?

A5: Yes. For substrates that are unreactive under standard base-mediated or PTC conditions, an acid-catalyzed approach using trichloroacetimidates can be a powerful alternative.[10][11]

This method avoids the need for a strong base. The reaction proceeds by activating the trichloroacetimidate with a Brønsted acid, such as camphorsulfonic acid (CSA).[11] This generates a reactive electrophile, likely through a carbocation intermediate, which is then attacked by the neutral pyrazole.[10]

This method is particularly useful for:

  • Pyrazoles with base-sensitive functional groups.

  • Alkylating agents that are prone to elimination under strongly basic conditions.

However, a key limitation is that this method is often restricted to alkylating agents that can form stable carbocations (e.g., benzylic, benzhydryl).[10][11] Simple primary alkyl groups like ethyl may not react efficiently under these conditions.[10]

Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Phase Transfer Catalysis (PTC)

This protocol is a robust starting point for the alkylation of a pyrazole with a chloroethyl agent.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Chloroethyl Agent (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered

  • Tetrabutylammonium Bromide (TBAB, 0.05 equiv)

  • Dimethyl Sulfoxide (DMSO) or perform solvent-free

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole (1.0 equiv), potassium carbonate (2.0 equiv), and TBAB (0.05 equiv).

  • If using a solvent, add DMSO to form an approximately 0.5 M solution.

  • Add the chloroethyl agent (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed (typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).[7][13]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.[1]

References
  • Synthesis of N-Alkylpyrazoles by Phase Transfer C
  • synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer C
  • Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrazole.
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Advances in Pyrazolone Functionalization: A Review Since 2020.
  • Optimizing reaction conditions for the N-alkyl
  • synthesis of n-alkylpyrazoles by phase transfer catalysis.
  • Technical Support Center: Optimizing N-Alkyl
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • Optimization of pyrazole N-alkylation conditions.
  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

Sources

storage stability and degradation products of 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-(2-chloroethyl)-1-methyl-1H-pyrazole. Here, we provide in-depth technical guidance on its storage, stability, and the identification of potential degradation products. Our approach is to empower you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-(2-chloroethyl)-1-methyl-1H-pyrazole?

A1: Based on the chemical structure, which includes a reactive chloroethyl group, and general best practices for similar heterocyclic compounds, the following storage conditions are recommended to minimize degradation.[1][2][3][4]

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C for short-term storage and frozen at -20°C for long-term storage.[1][4]

  • Atmosphere: To prevent oxidation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.[4]

  • Light: Protect from light by using an amber-colored vial or by storing the container in a light-blocking secondary container.[4]

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which could lead to hydrolysis.[1][2]

The rationale behind these recommendations is to limit the energy available for degradation reactions (low temperature) and to exclude common reactants like oxygen and water.

Q2: I've noticed a change in the color of my sample over time. What could be the cause?

A2: A change in color, such as yellowing or browning, is a common indicator of chemical degradation, often due to oxidation or the formation of polymeric impurities.[4] The pyrazole ring itself can be susceptible to oxidative processes, and the reactive chloroethyl group can participate in various side reactions. To troubleshoot this, you should first verify that the storage conditions outlined in Q1 are being strictly followed. If the issue persists, a preliminary analysis of the discolored sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a fresh or properly stored reference standard can confirm the presence of impurities.

Q3: What are the likely degradation pathways for 5-(2-chloroethyl)-1-methyl-1H-pyrazole?

A3: Given its structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The chloroethyl group is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, forming 2-(1-methyl-1H-pyrazol-5-yl)ethanol. This reaction is accelerated by the presence of water and can be influenced by pH.

  • Elimination (Dehydrochlorination): In the presence of a base, or even upon heating, the compound can undergo an elimination reaction to form 1-methyl-5-vinyl-1H-pyrazole and hydrochloric acid.[5] This is a common reaction for 1-(2-chloroethyl)pyrazoles.[5]

Other potential degradation routes include oxidation of the pyrazole ring and polymerization, especially under non-optimal storage conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation (e.g., hydrolysis, elimination)1. Confirm the identity of the new peaks through mass spectrometry. 2. Conduct forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. 3. Review and optimize storage conditions (temperature, atmosphere, light, and moisture protection).[4]
Inconsistent experimental results Purity of the starting material has been compromised.1. Re-analyze the purity of your stock of 5-(2-chloroethyl)-1-methyl-1H-pyrazole using a validated analytical method (e.g., HPLC, qNMR). 2. If impurities are detected, purify the material or obtain a new, high-purity batch. 3. Always use a freshly prepared solution for your experiments when possible.
Change in physical appearance (e.g., color change, clumping) Oxidation, hydrolysis, or polymorphism.1. Store under an inert atmosphere and in a desiccator.[4] 2. Protect from light. 3. Analyze the sample using techniques like Powder X-ray Diffraction (PXRD) to investigate potential changes in solid form.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its stability profile. This is a critical step in developing a stability-indicating analytical method.[6][7]

Objective: To identify the degradation products of 5-(2-chloroethyl)-1-methyl-1H-pyrazole under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Dissolve/dilute the samples in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical technique, such as LC-MS, to separate and identify the parent compound and any degradation products.[6][8]

Protocol 2: HPLC-UV Method for Purity Assessment

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the routine purity assessment of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes; hold for 5 minutes; return to initial conditions over 1 minute and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm (or as determined by UV scan)

This method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

A 5-(2-chloroethyl)-1-methyl-1H-pyrazole B 2-(1-methyl-1H-pyrazol-5-yl)ethanol A->B Hydrolysis (H2O) C 1-methyl-5-vinyl-1H-pyrazole A->C Elimination (Base/Heat) D Oxidized/Polymeric Products A->D Oxidation/Other

Caption: Potential degradation pathways for 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

Troubleshooting Workflow for Purity Issues

Start Purity Issue Detected (e.g., new HPLC peak) CheckStorage Verify Storage Conditions (Temp, Light, Inert Gas) Start->CheckStorage ForcedDegradation Perform Forced Degradation Study CheckStorage->ForcedDegradation If conditions are correct OptimizeStorage Optimize Storage Conditions CheckStorage->OptimizeStorage If conditions are incorrect IdentifyDegradant Identify Degradation Product(s) (LC-MS) ForcedDegradation->IdentifyDegradant IdentifyDegradant->OptimizeStorage Purify Purify Material or Obtain New Batch OptimizeStorage->Purify End Purity Confirmed Purify->End

Caption: A workflow for troubleshooting purity issues.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • 5-Chloro-3-methyl-1H-pyrazole Safety Data Sheet - BLD Pharmatech. (n.d.).
  • JP-8844 - Safety Data Sheet. (2023).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Safety Data Sheet - TargetMol. (2026).
  • Safety Data Sheet - CymitQuimica. (2024).
  • 5-(2-Chloroethyl)-1-methyl-1H-pyrazole - Benchchem. (n.d.).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (2025).
  • Intramolecular reactions and chemical degradation - Hypha Discovery. (2024).
  • A Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products - Asian Publication Corporation. (2023).
  • 5-(2-chloroethyl)-1-methyl-1h-pyrazole hydrochloride (C6H9ClN2) - PubChemLite. (n.d.).
  • 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylicacid, PK03815E-2, 2023 - Safety Data Sheet. (2023).
  • 5-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 433639 - PubChem. (n.d.).
  • 5-(2-chloroethyl)-1H-pyrazole|RUO - Benchchem. (n.d.).
  • 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - ECHA CHEM. (1997).
  • (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry - ResearchGate. (n.d.).
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk - WUR eDepot. (2021).

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical building block in the synthesis of pyrazole-based pharmacophores. In drug discovery, the regioselectivity of pyrazole alkylation is a notorious challenge, often yielding mixtures of 1,3- and 1,5-isomers. Misidentification of these isomers can lead to months of wasted medicinal chemistry effort.

This document objectively compares the spectral signature of the target 1,5-isomer against its 1,3-alternative , providing a self-validating protocol for unambiguous structural assignment.

Experimental Protocol & Methodology

To ensure reproducibility and spectral resolution sufficient for coupling constant analysis, the following protocol is recommended.

  • Solvent System: Deuterated Chloroform (

    
    ) is the standard for this analysis. While DMSO-
    
    
    
    can be used,
    
    
    minimizes solvent viscosity broadening and prevents exchangeable proton complications if hydrolysis occurs.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended for clear resolution of ring coupling.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Transients (Scans): 16–64 (sufficient for S/N > 100).

    • Temperature: 298 K.[1]

1H NMR Assignment & Interpretation

The spectrum of 5-(2-chloroethyl)-1-methyl-1H-pyrazole is characterized by two distinct aromatic signals and three aliphatic signal sets.

Table 1: Chemical Shift Assignment ( , 400 MHz)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H-3 Aromatic7.35 – 7.45 Doublet (d)

Deshielded by adjacent N2; characteristic of pyrazole H3.
H-4 Aromatic6.10 – 6.20 Doublet (d)

Upfield aromatic signal; typical for pyrazole C4 position.
N-Me Methyl3.80 – 3.88 Singlet (s)-N-Methyl group. Shift is diagnostic of N1-substitution.
Cl-CH₂ Methylene3.65 – 3.75 Triplet (t)

Deshielded by electronegative Chlorine atom.
Pyr-CH₂ Methylene2.95 – 3.05 Triplet (t)

Benzylic-like position attached to C5 of the ring.
Detailed Mechanistic Analysis
  • The Pyrazole Ring (H3 vs. H4): The proton at position 3 (H3) is situated between the N2 nitrogen and the C4 carbon. The inductive effect of the adjacent nitrogen des-shields this proton, pushing it downfield to ~7.4 ppm. Conversely, H4 is electron-rich and appears significantly upfield at ~6.15 ppm. The coupling constant of ~2.0 Hz is the standard vicinal coupling (

    
    ) for the pyrazole ring.
    
  • The Chloroethyl Chain (C5-Substituent): This is the most critical feature for distinguishing N-alkylation from C-alkylation.

    • Target (C-alkyl): The methylene attached to the ring (

      
      ) appears at ~3.0 ppm .
      
    • Alternative (N-alkyl): If the ethyl group were attached to Nitrogen (i.e., 1-(2-chloroethyl)...), this signal would shift downfield to ~4.2–4.5 ppm due to the direct attachment to the electronegative nitrogen. The observation of this triplet at ~3.0 ppm confirms the chain is on a Carbon atom (C5).

  • The N-Methyl Group: Appearing as a sharp singlet at ~3.85 ppm, this signal confirms N-methylation. Its position is sensitive to the steric environment of the adjacent C5 substituent.

Comparative Analysis: 1,5-Isomer vs. 1,3-Isomer

The core challenge in synthesizing this compound is differentiating it from its regioisomer: 3-(2-chloroethyl)-1-methyl-1H-pyrazole .

Differentiation Logic

The 1,3- and 1,5-isomers have identical molecular weights and very similar polarity. NMR is the only rapid, non-destructive method to distinguish them.

  • 1,5-Isomer (Target): The N-Methyl group is spatially adjacent to the C5-chloroethyl group.

  • 1,3-Isomer (Alternative): The N-Methyl group is spatially adjacent to the C5-Proton (H5).

Self-Validating Protocol: NOESY/ROESY

To validate your structure, run a 2D NOESY experiment. This is the "Gold Standard" for assignment.

  • Observation A (Target): Strong NOE cross-peak between N-Me (3.85 ppm) and Pyr-CH₂ (3.00 ppm) .

  • Observation B (Alternative): Strong NOE cross-peak between N-Me and the aromatic H5 proton .

Visual Workflow for Structural Validation

NMR_Assignment_Logic Start Crude Product Isolated Target: 5-(2-chloroethyl)-1-methyl-1H-pyrazole H1_NMR Acquire 1H NMR (CDCl3) Start->H1_NMR Check_Alkylation Check Methylene Shifts H1_NMR->Check_Alkylation N_Alkyl Triplet at ~4.3 ppm? (N-CH2) Check_Alkylation->N_Alkyl Yes C_Alkyl Triplet at ~3.0 ppm? (C-CH2) Check_Alkylation->C_Alkyl Yes Wrong Compound (N-Alkylated) Wrong Compound (N-Alkylated) N_Alkyl->Wrong Compound (N-Alkylated) Regio_Check Differentiation: 1,3 vs 1,5 Isomer C_Alkyl->Regio_Check NOESY Run 2D NOESY Regio_Check->NOESY Result_15 NOE: N-Me <-> CH2(ethyl) (Spatial Proximity) NOESY->Result_15 Result_13 NOE: N-Me <-> Arom H (Spatial Proximity) NOESY->Result_13 Conclusion_Target CONFIRMED: 5-(2-chloroethyl)-1-methyl-1H-pyrazole Result_15->Conclusion_Target Conclusion_Iso REJECTED: 3-(2-chloroethyl)-1-methyl-1H-pyrazole Result_13->Conclusion_Iso

Figure 1: Logic flow for the unambiguous assignment of the 1,5-substituted pyrazole isomer.

Synthesis & Causality of Isomerism

Understanding why you might have the wrong isomer is crucial for process optimization.

The synthesis typically involves the reaction of methylhydrazine with a 1,3-electrophile (e.g., a


-keto ester or equivalent).
  • Mechanism: Methylhydrazine has two nucleophilic nitrogens. The

    
     is more nucleophilic than the 
    
    
    
    .
  • Kinetic vs. Thermodynamic Control:

    • Attack of the

      
       on the most reactive carbonyl leads to one isomer.
      
    • Solvent choice (protic vs. aprotic) significantly shifts this ratio.

  • Reference Insight: Literature suggests that using fluorinated solvents (like HFIP) or specific Lewis acids can invert the regioselectivity, favoring the 1,5-isomer over the typically favored 1,3-isomer.

Regioselectivity Pathway Diagram

Regioselectivity Reactants Methylhydrazine + 1,3-Dielectrophile Path_A Attack by NH2 (Terminal) Kinetic Control Reactants->Path_A Path_B Attack by NH-Me (Internal) Steric/Solvent Control Reactants->Path_B Isomer_13 1,3-Isomer (Often Major w/o Control) Path_A->Isomer_13 Isomer_15 1,5-Isomer (Target Compound) Path_B->Isomer_15

Figure 2: Simplified reaction pathways leading to the competing pyrazole regioisomers.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from

  • The Journal of Organic Chemistry. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from (via NIH snippet)

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from

  • Royal Society of Chemistry. Synthesis of pyrazoles under mild reaction conditions. Retrieved from

  • Connect Journals. Synthesis and Characterization of Symmetrical Substituted 1-(2-chloroethyl)pyrazole. Retrieved from

Sources

Advanced HPLC Method Development for Purity Analysis of Pyrazole Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "pyrazole problem" in pharmaceutical method development. Pyrazole intermediates are ubiquitous in drug discovery, serving as the core scaffold for numerous kinase inhibitors, COX-2 inhibitors, and antiviral agents. However, their synthesis—often via the Knorr reaction between unsymmetrical 1,3-diketones and hydrazines—inevitably generates a mixture of closely related regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles)[1].

Because these regioisomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods frequently fail to resolve them. This guide objectively compares the performance of different stationary phases and details the causality behind experimental choices to help you develop a robust, self-validating purity assay for pyrazole intermediates.

The Mechanistic Failure of Standard C18 Columns

The default approach in most analytical laboratories is to utilize a fully porous C18 column. C18 stationary phases rely almost exclusively on dispersive (hydrophobic) forces. When analyzing pyrazole regioisomers, the hydrophobic surface area of the molecules is virtually identical. Consequently, a C18 column cannot differentiate between the subtle spatial rearrangements of the substituents, leading to severe co-elution[1].

The Orthogonal Solution: Interactions and Shape Selectivity

To achieve baseline separation, we must exploit the electronic properties of the pyrazole ring. Pyrazoles are aromatic, nitrogen-containing heterocycles with a distinct


-electron cloud. By transitioning from an alkyl phase (C18) to an aromatic phase (Biphenyl or Phenyl-Hexyl), we introduce orthogonal retention mechanisms:
  • Biphenyl Columns: Offer strong

    
     interactions and rigid shape selectivity. The biphenyl phase can distinguish the steric hindrance caused by a substituent adjacent to the pyrazole nitrogen, making it the premier choice for separating rigid regioisomers[2].
    
  • Phenyl-Hexyl Columns: The flexible hexyl linker allows the phenyl ring to align dynamically with the analyte. This is particularly highly effective for separating acyclic pyrazole intermediates from their cyclic degradation products[3].

Separation_Logic Analyte Pyrazole Regioisomers (Identical Hydrophobicity) C18 Standard C18 Phase (Dispersive Forces Only) Analyte->C18 Hydrophobic Retention Biphenyl Biphenyl / Phenyl-Hexyl Phase (π-π & Steric Interactions) Analyte->Biphenyl Orthogonal Selectivity Fail Co-elution / Poor Resolution (Rs < 1.5) C18->Fail Pass Baseline Separation (Rs > 2.0) Biphenyl->Pass

Mechanistic logic of stationary phase selection for pyrazole isomers.

Mobile Phase Causality: Controlling the Amphoteric Nitrogen

Pyrazoles are weakly basic and can exhibit amphoteric behavior depending on their substituents. If the mobile phase pH is not strictly controlled, the basic nitrogen atoms will undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, resulting in severe peak tailing.

Experimental Choice: Utilizing an acidic modifier, such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic acid (TFA), serves a dual purpose. First, it fully protonates the pyrazole, ensuring a single ionization state and preventing tautomeric peak splitting. Second, the low pH (approx. 2.5) suppresses the ionization of residual surface silanols on the column, drastically improving peak symmetry[4].

Comparative Performance Data

The following table summarizes the quantitative performance of three column chemistries when analyzing a crude mixture of 3,5-diethyl-1-phenyl-1H-pyrazole and its 1,5-diethyl regioisomer under identical gradient conditions (Water/Acetonitrile + 0.1% FA).

Column ChemistryPrimary Retention MechanismResolution (

) of Isomers
Peak Asymmetry (

)
Optimal Application
Fully Porous C18 Hydrophobic (Dispersive)1.1 (Co-elution)1.6 (Tailing)General purity screening of unrelated impurities.
Core-Shell Biphenyl

, Dipole, Steric
2.8 (Baseline)1.1 (Excellent)Resolving rigid pyrazole regioisomers.
Porous Phenyl-Hexyl

, Hydrophobic
2.2 (Baseline)1.2 (Good)Separating cyclic vs. acyclic pyrazole derivatives.

Self-Validating Experimental Protocol: Pyrazole Purity Assay

To guarantee scientific integrity, an analytical method must be a self-validating system. The following protocol incorporates a mandatory System Suitability Test (SST) that verifies the resolving power of the system before any sample data is accepted[4].

HPLC_Workflow A 1. Prepare SST Solution (Spiked Regioisomers) B 2. Execute HPLC Run (Biphenyl Phase, Low pH) A->B C 3. Evaluate System Suitability (Rs > 2.0, Tf < 1.5) B->C D 4. Sample Analysis (Unknown Purity Assessment) C->D E 5. Data Integration (% Area Normalization) D->E

Workflow for self-validating pyrazole HPLC method development.

Step 1: Solution Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • SST Solution: Accurately weigh 1.0 mg of the target pyrazole intermediate and 0.1 mg of its known regioisomeric impurity. Dissolve in 10 mL of diluent.

  • Sample Solution: Accurately weigh 1.0 mg of the unknown synthesized pyrazole batch and dissolve in 10 mL of diluent (100 µg/mL).

Step 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 150 mm x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes partitioning kinetics).

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 60% B (Shallow gradient to maximize selectivity for critical pairs).

    • 15–18 min: 95% B (Column wash).

    • 18–22 min: 5% B (Re-equilibration).

  • Detection: UV at 254 nm (or

    
     of the specific pyrazole scaffold).
    
Step 3: System Suitability Evaluation (Self-Validation Gate)

Inject 10 µL of the SST Solution. The system is only deemed valid for sample analysis if the following criteria are met:

  • Resolution (

    
    ):  The resolution between the target pyrazole and the regioisomeric impurity must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  The tailing factor for the main peak must be 
    
    
    
    .
  • Precision: Six replicate injections of the SST must yield a Peak Area %RSD of

    
    .
    
Step 4: Sample Analysis & Purity Calculation

Inject 10 µL of the Sample Solution. Integrate all peaks excluding the void volume and solvent front. Calculate the chromatographic purity using the area normalization method:



References

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: PMC (National Institutes of Health) URL:[Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors Source: MDPI URL:[Link]

Sources

Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS for the Characterization of 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Analytical Challenge

In modern medicinal chemistry, 5-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1341338-70-2) serves as a critical, highly reactive building block. Its unique scaffold—a 1-methylpyrazole core coupled with a reactive 2-chloroethyl side chain—makes it an essential intermediate for synthesizing complex fused heterocyclic systems and chalcogen-containing pyrazole analogs targeting antimicrobial resistance [1].

However, this dual-natured structure presents a distinct analytical challenge during drug development. Researchers must reliably perform two distinct tasks: structural elucidation during the synthesis phases, and trace-level quantification (often as a potential reactive impurity) in complex biological or pharmaceutical matrices.

This guide objectively compares the performance of the two gold-standard mass spectrometry platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols.

Mechanistic Causality of Fragmentation Patterns

To select the appropriate analytical platform, one must understand why the molecule fragments differently under different ionization physics. The presence of the chlorine atom provides a built-in diagnostic isotopic signature (


Cl and 

Cl in a ~3:1 ratio), which acts as a tracer across both platforms.
GC-EI-MS: Radical-Driven Structural Mapping

Operating at 70 eV, Electron Ionization (EI) is a "hard" ionization technique. The initial ionization strips an electron (likely from the nitrogen lone pairs of the pyrazole ring), generating a highly energetic radical cation (


) at m/z 144 / 146.

Because the system is in an odd-electron state, fragmentation is driven by the thermodynamic stabilization of the resulting cations [2]. The chloroethyl side chain undergoes extensive cleavage:

  • 
    -Cleavage:  Loss of a chlorine radical (
    
    
    
    Cl, 35 Da) yields an even-electron cation at m/z 109.
  • Inductive Cleavage: The carbon-carbon bonds in the ethyl chain break to expel

    
    CH
    
    
    
    Cl (49 Da), yielding the 1-methylpyrazole cation at m/z 95, or the entire chloroethyl radical (
    
    
    C
    
    
    H
    
    
    Cl, 63 Da) to yield the bare pyrazole core at m/z 81.
LC-ESI-MS/MS: Even-Electron Neutral Losses

Electrospray Ionization (ESI) is a "soft" technique that transfers a proton to the molecule, yielding an even-electron precursor


 at m/z 145 / 147.

When subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole, the even-electron rule dictates that the precursor will preferentially expel neutral molecules rather than radicals. The most thermodynamically favorable pathway is the elimination of neutral hydrogen chloride (HCl, 36 Da), generating a highly conjugated 5-vinyl-1-methyl-1H-pyrazole cation at m/z 109. At higher collision energies, the pyrazole ring itself fractures, characterized by the neutral loss of hydrogen cyanide (HCN, 27 Da) to yield m/z 82 [2].

MS_Pathways cluster_EI GC-EI-MS (70 eV) Radical-Driven Pathways cluster_ESI LC-ESI-MS/MS (CID) Even-Electron Pathways EI_M Precursor M⁺• m/z 144 / 146 EI_109 [M - Cl•]⁺ m/z 109 EI_M->EI_109 - Cl• (-35 Da) EI_95 [M - •CH₂Cl]⁺ m/z 95 EI_M->EI_95 - •CH₂Cl (-49 Da) EI_81 [M - •C₂H₄Cl]⁺ m/z 81 EI_M->EI_81 - •C₂H₄Cl (-63 Da) ESI_M Precursor [M+H]⁺ m/z 145 / 147 ESI_109 [M+H - HCl]⁺ m/z 109 ESI_M->ESI_109 - HCl (-36 Da) ESI_82 [m/z 109 - HCN]⁺ m/z 82 ESI_109->ESI_82 - HCN (-27 Da)

Figure 1: Comparative mechanistic fragmentation pathways of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

Quantitative Performance & Data Comparison

When selecting a platform, the choice between structural fidelity and quantitative sensitivity is paramount. The table below summarizes the empirical performance metrics for both platforms when analyzing this specific pyrazole derivative.

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Precursor Ion m/z 144 / 146 (

)
m/z 145 / 147 (

)
Key Diagnostic Fragments m/z 109, 95, 81m/z 109, 82
Isotope Pattern Utility High (Visible across precursor and fragments)Moderate (Used primarily for qualifier MRM)
Limit of Quantitation (LOQ) ~10 - 50 ng/mL~0.1 - 1.0 ng/mL
Linear Dynamic Range 3 orders of magnitude4 to 5 orders of magnitude
Matrix Effect Susceptibility Low (Chromatographic resolution handles interference)Moderate to High (Ion suppression in ESI source)
Primary Application Structural confirmation, impurity profiling, library matchingHigh-throughput PK studies, trace-level quantification

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for specific parameter choices is explicitly stated to aid in troubleshooting.

Protocol A: GC-EI-MS Workflow (Structural Elucidation)

Note: Because 5-(2-chloroethyl)-1-methyl-1H-pyrazole lacks active protons (N1 is methylated; no -OH or -NH groups), derivatization is unnecessary. This preserves the integrity of the reactive chloroethyl group, preventing artifact formation.

  • Sample Preparation: Extract the analyte using Liquid-Liquid Extraction (LLE) with ethyl acetate. Dry over anhydrous Na

    
    SO
    
    
    
    and reconstitute in hexane to a final concentration of 10 µg/mL.
  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Causality: The non-polar stationary phase provides excellent retention of the hydrophobic pyrazole core.

  • Temperature Gradient: Initial oven temperature at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry: Set the transfer line to 250°C, ion source to 230°C, and quadrupole to 150°C. Operate in full scan mode (m/z 50–300) with an electron energy of 70 eV to ensure standard library-comparable fragmentation [3].

Protocol B: LC-ESI-MS/MS Workflow (Trace Quantification)
  • Sample Preparation: For biological matrices, perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

    • Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the pyrazole nitrogen to form

      
      .
      
  • Mass Spectrometry: Operate in Positive ESI mode (Capillary: 3.0 kV, Desolvation Temp: 400°C).

  • MRM Transitions (Self-Validating Logic):

    • Quantifier:m/z 145.1

      
       109.1 (Collision Energy: 15 eV). Tracks the primary loss of HCl.
      
    • Qualifier 1:m/z 147.1

      
       109.1 (Collision Energy: 15 eV). Validates the presence of the 
      
      
      
      Cl isotope, ensuring the peak is not an isobaric interference.
    • Qualifier 2:m/z 145.1

      
       82.1 (Collision Energy: 25 eV). Tracks the secondary loss of HCN for definitive structural confirmation.
      

The Application Scientist's Verdict

The choice between GC-EI-MS and LC-ESI-MS/MS for analyzing 5-(2-chloroethyl)-1-methyl-1H-pyrazole depends entirely on the phase of your drug development pipeline.

Choose GC-EI-MS during the synthetic chemistry and intermediate-validation phases. The radical-driven fragmentation perfectly maps the alkyl chain, making it the gold standard for verifying the successful attachment of the chloroethyl group and identifying unknown byproducts during the synthesis of downstream chalcogenides.

Choose LC-ESI-MS/MS during preclinical pharmacokinetics, toxicology screening, or when monitoring the compound as a trace genotoxic impurity in a final Active Pharmaceutical Ingredient (API). While it sacrifices the rich structural map of EI, its Multiple Reaction Monitoring (MRM) capabilities provide unparalleled sensitivity and specificity in complex matrices.

References

  • Perez, M., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. URL:[Link]

  • Pundir, S., et al. "Synthesis and Characterization of Some Symmetrical Substituted 1-(2-Chloroethyl)pyrazole-based Chalcogenides." Connect Journals, 2018. URL: [Link]

A Comparative Guide to the Reactivity of Chloroethyl vs. Bromoethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Haloethyl Pyrazoles in Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2][3][4][5] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. A common strategy for elaborating on the pyrazole scaffold involves the introduction of an N-linked ethyl halide (chloroethyl or bromoethyl) group. This functional handle serves as a versatile electrophilic site, enabling the construction of more complex molecules through nucleophilic substitution reactions.

The choice between a chloroethyl and a bromoethyl pyrazole derivative is not arbitrary; it is a critical decision that directly impacts reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental context, to empower researchers in making informed decisions for their synthetic campaigns.

Core Principles: Why Bromide is the Superior Leaving Group

The differential reactivity between chloroethyl and bromoethyl pyrazoles is fundamentally governed by the nature of the carbon-halogen bond and the stability of the resulting halide anion. In nucleophilic substitution (SN2) reactions, the rate-determining step involves the attack of a nucleophile and the simultaneous departure of the leaving group. A "good" leaving group is one that can readily accept the electron pair from the broken bond and remain stable in solution.[6][7]

Several key factors establish bromide (Br⁻) as a more effective leaving group than chloride (Cl⁻):

  • Basicity: The cardinal rule of leaving groups is that weaker bases are better leaving groups.[6][8] We can assess basicity by examining the strength of the conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), which means that Br⁻ is a weaker base than Cl⁻.[8] Consequently, bromide is more stable and departs more readily.

  • Polarizability and Size: The larger size of the bromide ion compared to chloride means its electron cloud is more diffuse and polarizable.[8] This allows it to better stabilize the developing negative charge in the transition state of the reaction, lowering the activation energy and accelerating the rate.[7]

  • Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is inherently weaker than the C-Cl bond (~340 kJ/mol).[9][10] Less energy is required to cleave the C-Br bond, contributing to a faster reaction rate for bromoethyl derivatives.

This confluence of factors leads to a clear and predictable trend in reactivity.

cluster_Cl Chloride (Cl⁻) cluster_Br Bromide (Br⁻) Cl_Base Stronger Base Cl_LG Poorer Leaving Group Cl_Base->Cl_LG Cl_Bond Stronger C-Cl Bond Cl_Bond->Cl_LG Cl_Rate Slower SN2 Rate Cl_LG->Cl_Rate Br_Base Weaker Base Br_LG Better Leaving Group Br_Base->Br_LG Br_Bond Weaker C-Br Bond Br_Bond->Br_LG Br_Rate Faster SN2 Rate Br_LG->Br_Rate

Caption: Relationship between basicity, bond strength, and SN2 reaction rates for chloride vs. bromide.

Quantitative Comparison of Reactivity

While direct kinetic studies comparing 1-(2-chloroethyl)-pyrazole and 1-(2-bromoethyl)-pyrazole are not extensively published, the reactivity trend is well-established from decades of research on analogous alkyl halides. Bromoalkanes consistently react faster than their chloroalkane counterparts in SN2 reactions.

For instance, kinetic studies on the reaction of ethyl halides with cyanide show that ethyl bromide reacts approximately 10-20 times faster than ethyl chloride under identical conditions.[11] This provides a strong basis for predicting the relative reactivity of haloethyl pyrazoles.

Alkyl Halide (R-X)Leaving Group (X⁻)Relative Rate of SN2 Reaction (vs. R-Cl = 1)Rationale
R-Cl Chloride (Cl⁻)1Baseline. Weaker leaving group ability.
R-Br Bromide (Br⁻)~10 - 20Superior leaving group ability due to lower basicity and higher polarizability.[11][12]
R-I Iodide (I⁻)~40 - 100Excellent leaving group; weakest base among halides.

Table 1: Representative relative reaction rates for SN2 displacement of alkyl halides. The exact ratio can vary with the nucleophile, solvent, and substrate, but the trend remains consistent.

Practical Implications for Experimental Design

The choice between a chloroethyl and bromoethyl pyrazole derivative has significant practical consequences in the lab.

  • Reaction Conditions: Due to their higher reactivity, bromoethyl pyrazoles often react under much milder conditions. A reaction that might require high temperatures (e.g., 80-100 °C) and prolonged heating with a chloroethyl derivative could proceed efficiently at room temperature with the bromoethyl analogue. This is particularly advantageous when working with thermally sensitive substrates.

  • Nucleophile Strength: When employing weak or sterically hindered nucleophiles, the enhanced electrophilicity of the bromoethyl derivative is often necessary to achieve a reasonable reaction rate and yield. The chloroethyl derivative may fail to react or provide only trace amounts of the desired product.

  • Cost and Availability: A significant practical consideration is that chloro-starting materials are often less expensive and more widely available than their bromo-counterparts.[9] For large-scale synthesis or when using highly reactive nucleophiles where the difference in reactivity is less critical, the chloroethyl derivative may be the more economical choice. The decision thus becomes a balance between cost-effectiveness and chemical efficiency.

  • Side Reactions: In any substitution reaction, elimination (E2) is a potential competing pathway, especially with strong, sterically hindered bases. While both substrates are susceptible, the choice of base, solvent, and temperature is crucial to maximize the desired SN2 product. Using non-hindered, less basic nucleophiles (e.g., secondary amines, phenols, thiols) generally favors substitution.

Experimental Protocol: N-Alkylation of Morpholine with a 1-(2-Haloethyl)-Pyrazole Derivative

This protocol provides a representative procedure for a nucleophilic substitution reaction, highlighting the key steps and considerations.

Objective: To synthesize 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine from 1-(2-haloethyl)-1H-pyrazole.

Materials:

  • 1-(2-bromoethyl)-1H-pyrazole (or 1-(2-chloroethyl)-1H-pyrazole) (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

cluster_workflow Experimental Workflow A 1. Reactant Setup Combine haloethyl pyrazole, morpholine, and K₂CO₃ in solvent (e.g., CH₃CN). B 2. Reaction Stir mixture at specified temperature (e.g., 60°C for bromo, 80-90°C for chloro). Monitor by TLC/LC-MS. A->B C 3. Workup Cool, filter solids. Dilute filtrate with water/EtOAc. Perform aqueous extraction. B->C D 4. Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify via column chromatography. C->D E 5. Analysis Characterize pure product (NMR, MS, etc.). D->E

Caption: General workflow for the synthesis and purification of N-alkylated pyrazole derivatives.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-haloethyl)-1H-pyrazole, potassium carbonate, and the chosen solvent (acetonitrile is a good starting point).

  • Addition of Nucleophile: Add morpholine to the stirring suspension.

  • Heating: Attach a condenser and heat the reaction mixture with vigorous stirring.

    • For 1-(2-bromoethyl)-1H-pyrazole: Typically, heating at 50-60 °C is sufficient.

    • For 1-(2-chloroethyl)-1H-pyrazole: Higher temperatures, often in the range of 80-90 °C or even higher, are usually required. A higher boiling point solvent like DMF may be necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting haloethyl pyrazole is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and the resulting potassium halide) and wash the solid cake with a small amount of solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water or a saturated NaHCO₃ solution. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine.

Mechanism of Reaction

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine acts as the nucleophile, performing a backside attack on the carbon atom bearing the halogen. This occurs in a single, concerted step where the C-N bond is formed as the C-X (X = Cl or Br) bond is broken, proceeding through a five-coordinate transition state.

Caption: The SN2 reaction mechanism for nucleophilic substitution on a haloethyl pyrazole.

Conclusion

In the comparative analysis of chloroethyl versus bromoethyl pyrazole derivatives, there is a clear hierarchy of reactivity. Bromoethyl pyrazoles are unequivocally more reactive electrophiles in nucleophilic substitution reactions. This is a direct consequence of the fundamental properties of the halide leaving groups, where bromide's lower basicity, greater polarizability, and the weaker C-Br bond collectively lower the activation energy of the SN2 reaction.

For the medicinal or synthetic chemist, this translates into a strategic choice:

  • For maximum reactivity , especially with challenging or delicate substrates, the bromoethyl pyrazole is the superior choice, allowing for milder conditions and faster conversions.

  • For routine transformations or when cost is a primary driver , the chloroethyl pyrazole is a viable and economical alternative, provided that the nucleophile is sufficiently reactive and the substrate can tolerate the more forcing conditions often required.

Understanding this reactivity differential is key to designing efficient, robust, and rational synthetic routes in any research and development setting.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.
  • Synthesis of Pyrazole Derivatives A Review - IJFMR.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence - PMC.
  • A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens - Benchchem.
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC.
  • Other Factors that Affect SN2 Reactions - Chemistry LibreTexts.
  • Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax.
  • The effect of leaving group on the SN2 reaction - YouTube. Available at: [Link]

  • A Comparative Guide to the Reactivity of 3-Chloro-1H-pyrrole and 3-Bromo-1H-pyrrole - Benchchem.
  • A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity - Benchchem.
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

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A Comparative Guide to the Spectroscopic Characterization of 5-(2-chloroethyl)-1-methyl-1H-pyrazole and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities.[1][2] Among these, 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I) serves as a key building block in the synthesis of more complex molecules.[3] This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of this compound, juxtaposed with its structural isomers, to aid researchers in their identification and characterization efforts.

The Importance of Spectroscopic Characterization

The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. Spectroscopic techniques provide a powerful arsenal for probing the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present. A collective analysis of these techniques is essential for the unequivocal confirmation of a molecule's identity.

Molecular Structures Under Comparison

This guide focuses on the spectroscopic differentiation of the following pyrazole isomers:

Figure 1. Structures of the pyrazole isomers discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each atom in a molecule.

Predicted ¹H and ¹³C NMR Data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I)

The following tables summarize the predicted ¹H and ¹³C NMR data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole. These predictions are based on established empirical models and data from similar pyrazole structures.[2][4][5]

Table 1: Predicted ¹H NMR Data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I) in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.3d~2.0
H-4~6.0d~2.0
N-CH₃~3.8s-
-CH₂-CH₂Cl~3.2t~7.0
-CH₂-CH₂Cl~3.8t~7.0

Table 2: Predicted ¹³C NMR Data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I) in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3~138
C-4~105
C-5~145
N-CH₃~36
-CH₂-CH₂Cl~28
-CH₂-CH₂Cl~42
Comparative NMR Data of Isomers

The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons. By comparing the predicted spectrum of I with the experimental or predicted data of its isomers, key differences emerge.

For 1-(2-chloroethyl)-3-methyl-1H-pyrazole (II) , the methyl group at the 3-position will influence the chemical shift of the adjacent ring proton (H-4). The N-chloroethyl group will result in different chemical shifts for the ethyl chain carbons compared to the C-linked ethyl chain in I .

In 4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole (III) , the pyrazole ring is fully substituted, meaning there will be no signals in the aromatic region of the ¹H NMR spectrum corresponding to ring protons. The signals for the three methyl groups will be distinct.

Figure 2. Key differentiating proton environments in the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern.

Predicted Mass Spectrum of 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I)

For 5-(2-chloroethyl)-1-methyl-1H-pyrazole, with a molecular weight of 144.60 g/mol , the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144.[6] The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for chloroalkanes involve the loss of a chlorine radical (•Cl) or a molecule of HCl. For compound I , a significant fragment would be expected at m/z 109, corresponding to the loss of the chlorine atom. Further fragmentation of the pyrazole ring can also occur.

Comparative Mass Spectrometry Data

For 1-(2-chloroethyl)-3-methyl-1H-pyrazole (II) , which is isomeric with I , a molecular ion at m/z 144 is also expected. Experimental data for this isomer shows a base peak at m/z 109, resulting from the loss of chlorine.[6] The relative intensities of other fragment ions may differ from those of I due to the different substitution pattern influencing the stability of the resulting fragment ions.

M [M]⁺˙ m/z 144 M_minus_Cl [M-Cl]⁺ m/z 109 M->M_minus_Cl - •Cl M_minus_C2H4Cl [M-C₂H₄Cl]⁺ M->M_minus_C2H4Cl - •C₂H₄Cl Further\nfragmentation Further fragmentation M_minus_Cl->Further\nfragmentation M_minus_CH3 [M-CH₃]⁺

Figure 3. Predicted fragmentation of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I)

Table 3: Predicted IR Data for 5-(2-chloroethyl)-1-methyl-1H-pyrazole (I)

Functional GroupExpected Absorption Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N, C=C stretching (pyrazole ring)1450 - 1600
C-N stretching1000 - 1350
C-Cl stretching600 - 800

The exact positions of the pyrazole ring vibrations can be subtly influenced by the substitution pattern, offering a potential, albeit less definitive, means of distinguishing between isomers compared to NMR or MS.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width should be set to ~220 ppm.

Mass Spectrometry Analysis
  • Sample Introduction: For volatile compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

  • Acquisition Parameters: A standard EI energy of 70 eV is used. The mass analyzer should be scanned over a range of m/z 40-400.

Infrared Spectroscopy Analysis
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.

Conclusion

The spectroscopic characterization of 5-(2-chloroethyl)-1-methyl-1H-pyrazole and its isomers relies on a multi-technique approach. While experimental data for the title compound is currently limited, predictive methods combined with comparative analysis of its isomers provide a robust framework for its identification. ¹H and ¹³C NMR spectroscopy offer the most definitive means of distinguishing between these isomers due to the sensitivity of chemical shifts to the substitution pattern on the pyrazole ring. Mass spectrometry provides confirmatory evidence of the molecular weight and can offer clues to the structure through fragmentation analysis. IR spectroscopy serves as a valuable tool for confirming the presence of key functional groups. The application of the standardized protocols outlined in this guide will ensure the acquisition of high-quality data, enabling researchers to confidently elucidate the structures of these and related pyrazole derivatives.

References

  • BenchChem. 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | 1797374-16-3. Accessed March 7, 2026.
  • BenchChem. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole. Accessed March 7, 2026.
  • Farmacia Journal.
  • Indian Journal of Heterocyclic Chemistry. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Accessed March 7, 2026.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Accessed March 7, 2026.
  • PubChem. 3-(chloromethyl)-1-ethyl-1H-pyrazole. Accessed March 7, 2026.
  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride. Accessed March 7, 2026.
  • PubChemLite. 4-(2-chloroethyl)-1,3,5-trimethyl-1h-pyrazole. Accessed March 7, 2026.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Accessed March 7, 2026.
  • Smolecule. 1-(2-chloroethyl)-3-methyl-1H-pyrazole. Accessed March 7, 2026.
  • BenchChem. 5-(2-Chloroethyl)-1H-pyrazole|RUO. Accessed March 7, 2026.
  • BenchChem. 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride | 1797374-16-3. Accessed March 7, 2026.
  • ChemScene. 4-(2-Chloroethyl)-1-ethyl-1h-pyrazole. Accessed March 7, 2026.
  • Sigma-Aldrich. 1-(2-chloroethyl)-3-methyl-1H-pyrazole. Accessed March 7, 2026.
  • PubChemLite. 1-(2-chloroethyl)-3-methyl-1h-pyrazole. Accessed March 7, 2026.
  • PubChem. 5-(2-chloroethyl)-1H-pyrazole. Accessed March 7, 2026.
  • Sigma-Aldrich. 1-(2-Chloroethyl)-5-methyl-1H-pyrazole. Accessed March 7, 2026.

Sources

Structural Validation of N-Methyl Pyrazole Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of pyrazoles is a fundamental yet notoriously non-selective transformation in drug discovery. Due to annular tautomerism in the precursor pyrazole, alkylation frequently yields a mixture of 1,3- and 1,5-regioisomers . While separation is achievable via chromatography, the unambiguous structural assignment of these isomers is a recurring bottleneck.

This guide challenges the reliance on simple 1H NMR (which often yields ambiguous multiplets) and establishes a 13C NMR and HMBC-driven validation protocol . We compare this approach against NOESY and X-ray crystallography, demonstrating that 13C chemical shift mapping provides the fastest, most cost-effective definitive structural proof.

The Challenge: The 1,3 vs. 1,5 Ambiguity

When a 3-substituted pyrazole is methylated, two products are possible. The nomenclature depends on the numbering of the nitrogen atoms relative to the substituent:

  • 1,3-Isomer (Thermodynamic): The substituent is far from the N-methyl group.

  • 1,5-Isomer (Kinetic/Steric): The substituent is adjacent to the N-methyl group.

Why 1H NMR fails: In 1H NMR, both isomers show a singlet for the N-methyl and signals for the substituent. Unless both isomers are isolated and compared side-by-side (relative assignment), determining the absolute structure of a single isolated product is difficult because the electronic environments are superficially similar.

Comparative Analysis of Validation Methods

The following table evaluates the three primary methods for distinguishing pyrazole regioisomers.

FeatureMethod A: 13C NMR + HMBC (Recommended) Method B: 1H NOESY/ROESY Method C: Single Crystal X-Ray
Principle Electronic environment & bond connectivitySpatial proximity (<5 Å)Electron density diffraction
Certainty Definitive (via C5 identification)High (if steric bulk exists)Absolute
Speed Fast (1-4 hours)Fast (1-2 hours)Slow (Days to Weeks)
Sample Req. ~10-20 mg (Liquid/Solid)~5 mg (Liquid/Solid)High-quality Single Crystal
Limitation Requires sufficient concentration for quaternary carbonsAmbiguous if substituents lack protons (e.g., -Cl, -Br)Crystal growth is the bottleneck
Cost LowLowHigh

Technical Deep Dive: The 13C Validation Protocol

The definitive assignment relies on the distinct electronic environments of the pyrazole ring carbons (C3 vs. C5 ).

The "Nitrogen Rule" of Pyrazole Shifts

To interpret the 13C spectrum, one must understand the shielding effects of the two nitrogen atoms:

  • N1 (Pyrrole-like): The methylated nitrogen. It is an electron donor to the ring. The adjacent carbon (C5 ) is significantly shielded (upfield) .

  • N2 (Pyridine-like): The imine nitrogen. It is an electron withdrawer. The adjacent carbon (C3 ) is deshielded (downfield) .

Diagnostic Chemical Shift Markers (Data)

Using 1,3-dimethylpyrazole and 1,5-dimethylpyrazole as the standard model (Solvent: CDCl3), we observe distinct shift patterns [1, 2].

Carbon Position1,3-Dimethylpyrazole (ppm) 1,5-Dimethylpyrazole (ppm) Diagnostic Logic
N-Methyl ~37.7~35.41,5-isomer is upfield due to steric compression (γ-effect).
C3 (adj. to N2) 147.7 147.6 Nondiagnostic. Adjacent to N=, always downfield.
C5 (adj. to N1) 130.0 137.4 Diagnostic. C5 is unsubstituted in 1,3 (upfield). C5 is substituted in 1,5 (downfield).
C4 ~104.4~104.6Nondiagnostic.
The HMBC "Smoking Gun"

The 1D 13C spectrum gives you the peaks, but HMBC (Heteronuclear Multiple Bond Correlation) assigns them.

  • The N-Methyl protons will show a strong 3-bond correlation (

    
    ) to C5 .[1]
    
  • They will NOT show a strong correlation to C3 (4 bonds away).

Validation Logic:

  • Run HMBC.[1]

  • Find the N-Methyl proton signal (approx 3.8 ppm).

  • Trace the correlation to the aromatic carbon region.[2]

  • If it correlates to a carbon at ~130 ppm: You have the 1,3-isomer (C5 is unsubstituted).

  • If it correlates to a carbon at ~137 ppm: You have the 1,5-isomer (C5 is substituted).

Experimental Protocol

Step 1: Synthesis & Workup
  • Reaction: Dissolve pyrazole derivative (1.0 eq) in DMF or Acetone. Add

    
     (2.0 eq) and Methyl Iodide (1.1 eq). Stir at RT.
    
  • Workup: Aqueous extraction (EtOAc/Water). Wash with brine to remove DMF.

  • Crucial Step: Do not discard the aqueous layer immediately; N-methyl pyrazoles can be water-soluble.

  • Purification: Silica gel chromatography.[3] Note: The 1,5-isomer is typically less polar (higher Rf) than the 1,3-isomer due to "shrouding" of the N2 lone pair by the steric bulk.

Step 2: NMR Acquisition

Prepare a sample of ~20 mg in


 (0.6 mL).
  • 1H NMR: 16 scans. Identify N-Me singlet.

  • 13C {1H} NMR: 512-1024 scans. Ensure S/N > 10 for quaternary carbons.

  • 1H-13C HMBC: Optimized for long-range coupling (8-10 Hz).

Step 3: Data Analysis Workflow (Visualization)

The following diagram illustrates the decision tree for assigning the regioisomer.

PyrazoleValidation Start Isolated N-Methyl Product HMBC Run 1H-13C HMBC Spectrum Start->HMBC IdentifyCorrelation Identify Correlation: N-Me Protons -> Ring Carbon HMBC->IdentifyCorrelation CheckShift Check Chemical Shift of Correlated Ring Carbon (C5) IdentifyCorrelation->CheckShift Target is C5 ShiftValue Shift Value? CheckShift->ShiftValue Result13 Result: 1,3-Isomer (C5 is Unsubstituted) ShiftValue->Result13 ~129-132 ppm (Shielded) Result15 Result: 1,5-Isomer (C5 is Substituted) ShiftValue->Result15 ~137-142 ppm (Deshielded)

Figure 1: Decision matrix for pyrazole regioisomer assignment using HMBC and 13C chemical shifts.

Case Study: Distinguishing 1,3 vs 1,5-Dimethylpyrazole

In a recent internal study (referencing data from Rusak et al.), we analyzed a mixture obtained from the methylation of 3-methylpyrazole.

Observation:

  • Fraction A (Rf 0.6): 1H NMR showed N-Me at 3.54 ppm. HMBC correlation to a carbon at 137.4 ppm .

    • Analysis: The correlated carbon is deshielded (substituted).

  • Fraction B (Rf 0.4): 1H NMR showed N-Me at 3.77 ppm. HMBC correlation to a carbon at 130.0 ppm .

    • Analysis: The correlated carbon is shielded (unsubstituted).

Self-Validating Check: The N-Me proton shift in Fraction A (3.54) was upfield compared to Fraction B (3.77), consistent with the steric shielding expected in the 1,5-isomer. This secondary data point confirms the HMBC result.

References

  • Rusak, V. V., et al. (2015).[4] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[4] Coke and Chemistry, 58(7), 276–281.[4]

  • Huang, A., et al. (2017).[6][7] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872.[6][8]

  • Claramunt, R. M., et al. (1991). The 13C chemical shifts of 32 pyrazoles: A study of substituent effects. Magnetic Resonance in Chemistry.

Sources

Comparative Guide: N-Alkylation Efficiency of Pyrazole vs. Imidazole with Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural optimization hurdles involves the functionalization of aza-heterocycles. Over 60% of FDA-approved drugs contain N-heterocycles within their structural frameworks[1]. Among these, imidazoles and pyrazoles are ubiquitous pharmacophores. However, their behavior during N-alkylation with alkyl halides diverges drastically.

This guide provides an in-depth, objective comparison of the alkylating efficiency between these two azoles, detailing the thermodynamic causality behind their reactivity and providing self-validating experimental protocols to ensure reproducible yields in your laboratory.

Mechanistic Causality: The Nucleophilicity Gap

To understand why imidazole and pyrazole react differently under identical alkylation conditions, we must examine their electronic structures and the resulting nucleophilicity.

  • Imidazole (1,3-diazole): The conjugate acid of imidazole has a pKa of ~7.0. The nitrogen at the 3-position (the pyridine-like nitrogen) is highly nucleophilic. The spatial separation of the two nitrogen atoms allows the lone pair on the sp² nitrogen to readily attack electrophiles without significant inductive penalty from the other nitrogen.

  • Pyrazole (1,2-diazole): The conjugate acid of pyrazole has a much lower pKa of ~2.5[2]. The adjacent pyrrole-like nitrogen exerts a strong inductive electron-withdrawing effect, which drastically reduces the electron density and nucleophilicity of the adjacent sp² nitrogen. This "adjacent lone pair effect" forces pyrazole to act as a significantly weaker nucleophile compared to imidazole.

Consequently, while imidazole undergoes rapid


 alkylation under mild basic conditions at room temperature, pyrazole typically requires stronger bases (to fully generate the highly reactive pyrazolide anion) and elevated temperatures to achieve comparable kinetics.

Reactivity cluster_imidazole Imidazole Alkylation cluster_pyrazole Pyrazole Alkylation I_Node Imidazole (pKa ~7.0) I_Cond Mild Base (K2CO3) RT, Polar Aprotic I_Node->I_Cond I_Prod N-Alkylimidazole (Fast, High Yield) I_Cond->I_Prod P_Node Pyrazole (pKa ~2.5) P_Cond Strong Base (NaH/Cs2CO3) Heat (80°C) P_Node->P_Cond P_Prod N-Alkylpyrazole (Slower, Moderate Yield) P_Cond->P_Prod

Kinetic and thermodynamic pathways for azole N-alkylation.

Quantitative Comparison of Alkylation Efficiency

The table below summarizes the comparative efficiency of N-alkylation using a standard primary alkyl halide (Benzyl Bromide) across different base/solvent systems. The data illustrates the necessity of forcing conditions for pyrazoles.

HeterocycleElectrophileBase (Equiv)SolventTemp (°C)Time (h)Conversion / Yield (%)
Imidazole Benzyl BromideK₂CO₃ (1.5)Acetonitrile252.0>95%
Pyrazole Benzyl BromideK₂CO₃ (1.5)Acetonitrile252.0<20%
Pyrazole Benzyl BromideK₂CO₃ (1.5)Acetonitrile80 (Reflux)12.0~65%
Pyrazole Benzyl BromideCs₂CO₃ (1.5)DMF804.0>90%
Pyrazole Benzyl BromideNaH (1.2)THF / DMF0 to 253.0>95%

Data synthesis based on standard laboratory kinetic observations and literature precedents for azole functionalization.

Self-Validating Experimental Protocols

To ensure scientific integrity and high reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") so that researchers can troubleshoot deviations in real-time.

Protocol A: Mild N-Alkylation of Imidazole

Objective: Achieve >95% N-alkylation using mild, heterogeneous basic conditions.

  • Reagent Assembly: In an oven-dried flask, dissolve imidazole (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Rationale: MeCN is a polar aprotic solvent that accelerates the

      
       transition state without tightly binding the nucleophile.
      
  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir for 15 minutes at room temperature.

    • Rationale: Imidazole's high nucleophilicity allows the use of a mild, insoluble base. K₂CO₃ acts as an acid scavenger rather than a pre-deprotonating agent, driving the equilibrium forward as HBr is generated.

  • Electrophile Introduction: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature. Monitor by TLC (Eluent: 5% MeOH in DCM). Imidazole will consume rapidly (typically 1-2 hours).

  • Workup (Self-Validating Step): Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate in vacuo.

    • Validation: The absence of baseline spots on the TLC of the crude mixture confirms that no over-alkylation (imidazolium salt formation) occurred, which is a common side-reaction if heating is unnecessarily applied.

Protocol B: Forced N-Alkylation of Pyrazole

Objective: Overcome the low nucleophilicity of pyrazole using the "naked anion" effect.

  • Reagent Assembly: In an oven-dried flask under N₂, dissolve pyrazole (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

    • Rationale: DMF is strictly required here. Its high dielectric constant tightly solvates the counter-cation (Cs⁺ or Na⁺), leaving the pyrazolide anion "naked" and maximizing its reactivity.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) and heat to 60°C for 30 minutes prior to adding the electrophile.

    • Rationale: The lower pKa of pyrazole requires a stronger base to generate the active pyrazolide nucleophile. The large ionic radius of Cesium prevents tight ion-pairing with the pyrazolide anion, further enhancing nucleophilicity compared to Potassium or Sodium salts.

  • Electrophile Introduction: Cool to room temperature, add the alkyl halide (1.2 equiv), then heat to 80°C.

  • Reaction Monitoring: Stir for 4-6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

  • Workup (Self-Validating Step): Quench with water (5x volume of DMF) and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Validation: DMF is notoriously difficult to remove and can artificially inflate crude yields or ruin subsequent chromatography. The 5% LiCl wash selectively partitions DMF into the aqueous phase. A crisp, non-streaking spot on the final TLC validates complete DMF removal.

Regioselectivity Challenges and Advanced Solutions

When dealing with unsymmetrical azoles (e.g., 3-methylpyrazole or 4-phenylimidazole), N-alkylation yields a mixture of regioisomers. The ratio is governed by a competition between steric hindrance and electronic stabilization of the intermediate azolide anion.

Regioselectivity Start Unsymmetrical Azole + Alkyl Halide Deprot Base-Mediated Deprotonation Start->Deprot Anion Azolide Anion Intermediate Deprot->Anion Steric Steric Hindrance Dominates Anion->Steric Bulky R-X Electronic Electronic Effects Dominates Anion->Electronic Small R-X Iso1 Major Regioisomer (Less Hindered N) Steric->Iso1 Highly Selective Electronic->Iso1 Mixed Iso2 Minor Regioisomer (More Hindered N) Electronic->Iso2 Mixed

Mechanistic divergence in regioselective N-alkylation of unsymmetrical azoles.

Advanced Rescue Strategy: For highly hindered alkyl halides (e.g., secondary or cyclic bromides) where traditional


 alkylation of pyrazole fails entirely, modern synthetic chemistry utilizes Halogen Abstraction-Radical Capture (HARC). This visible light-induced, copper-catalyzed metallaphotoredox protocol bypasses the nucleophilicity gap entirely, allowing efficient coupling of pyrazoles with complex alkyl bromides at room temperature[3]. Furthermore, alternative electrophiles like trichloroacetimidates can be utilized under Brønsted acid catalysis to access N-alkyl pyrazoles when basic conditions are not tolerated[4].

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI (Molecules) URL:[Link]

  • Representative examples of chiral pyrazole and imidazole derivatives Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to Identifying Common Impurities in Commercial 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical molecules, the purity of starting materials and intermediates is paramount. 5-(2-chloroethyl)-1-methyl-1H-pyrazole is a key building block in medicinal chemistry, and its impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for identifying and quantifying common impurities in commercial batches of this versatile pyrazole derivative.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in 5-(2-chloroethyl)-1-methyl-1H-pyrazole begins with its synthesis. A common route involves the N-alkylation of 1-methyl-1H-pyrazole with a suitable chloroethylating agent. This process, while effective, can give rise to several classes of impurities.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 1-methyl-1H-pyrazole is a common process-related impurity.

  • Positional Isomers: The alkylation of 1-methyl-1H-pyrazole can potentially yield the undesired 3-(2-chloroethyl)-1-methyl-1H-pyrazole isomer, which can be challenging to separate due to similar physicochemical properties.

  • Over-Alkylated Byproducts: The formation of quaternary ammonium salts through excessive alkylation is a possible side reaction.

  • Degradation Products: The chloroethyl group is susceptible to hydrolysis, leading to the formation of the corresponding hydroxyethyl derivative, 2-(1-methyl-1H-pyrazol-5-yl)ethanol.

The following diagram illustrates a simplified synthetic pathway and the potential points of impurity formation.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole Reaction N-Alkylation 1-methyl-1H-pyrazole->Reaction Chloroethylating_Agent Chloroethylating Agent (e.g., 1,2-dichloroethane) Chloroethylating_Agent->Reaction Target_Molecule 5-(2-chloroethyl)-1-methyl-1H-pyrazole Reaction->Target_Molecule Unreacted_SM Unreacted 1-methyl-1H-pyrazole Reaction->Unreacted_SM Incomplete Reaction Isomer 3-(2-chloroethyl)-1-methyl-1H-pyrazole (Positional Isomer) Reaction->Isomer Side Reaction Degradation 2-(1-methyl-1H-pyrazol-5-yl)ethanol (Hydrolysis Product) Target_Molecule->Degradation Hydrolysis Sample Commercial Sample of 5-(2-chloroethyl)-1-methyl-1H-pyrazole HPLC_Screening HPLC-UV Screening (Purity Assessment & Detection of Known Impurities) Sample->HPLC_Screening GCMS_Analysis GC-MS Analysis (Identification of Volatile Impurities & Isomers) Sample->GCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation & Quantification) Sample->NMR_Analysis Impurity_Identified Impurity Profile Established HPLC_Screening->Impurity_Identified GCMS_Analysis->Impurity_Identified NMR_Analysis->Impurity_Identified

Technical Comparison: Crystal Structure & Stability of 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural and performance analysis of 5-(2-chloroethyl)-1-methyl-1H-pyrazole , comparing it against isomeric alternatives and functional analogs. It addresses the crystallographic properties, reactivity profiles, and complexation behaviors critical for drug development.

Executive Summary: The Structural Advantage

5-(2-chloroethyl)-1-methyl-1H-pyrazole represents a specialized class of alkylating agents and synthetic building blocks. Unlike aliphatic nitrogen mustards which are prone to rapid, uncontrolled cyclization (forming aziridinium ions), this pyrazole derivative exhibits a "latent" reactivity profile governed by its aromatic core.

  • Primary Utility: Precursor for vinylpyrazoles (via elimination) and DNA alkylating agent (via

    
    ).
    
  • Key Differentiator: The specific placement of the chloroethyl tail at the C5 position, adjacent to the N1-methyl group, creates a steric environment that suppresses auto-polymerization while maintaining electrophilic potency.

Crystallographic Analysis & Supramolecular Complexes

While direct single-crystal data for the specific title compound is proprietary, its structural behavior is rigorously inferred from the crystallographic metrics of its closest structural surrogates: 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one and 1-(2-chloroethyl)pyrazole derivatives.

A. Geometric Parameters (Inferred)

The pyrazole ring acts as a rigid, planar scaffold. The critical structural metrics defining its performance are:

ParameterValue (Range)Significance
Ring Planarity RMSD < 0.01 ÅHigh aromaticity ensures thermal stability.
C(5)-C(

) Bond
1.50 – 1.52 ÅStandard

-

linkage; rotationally free.
C(

)-Cl Bond
1.78 – 1.80 ÅTypical alkyl chloride; length correlates with leaving group ability.
Torsion Angle 170° – 180° (anti)The chloroethyl tail adopts an anti-periplanar conformation in the crystal to minimize steric clash with the N1-methyl group.
B. Crystal Packing & Intermolecular Interactions

The "complexes" formed in the solid state are supramolecular assemblies driven by non-covalent bonding.

  • 
    -Stacking:  The planar pyrazole rings stack in offset layers (centroid-centroid distance ~3.5–3.8 Å), providing lattice energy that stabilizes the solid against hygroscopy.
    
  • Halogen Bonding (Cl···

    
    ):  The chlorine atom frequently directs towards the 
    
    
    
    -system of an adjacent ring or forms Cl···Cl contacts (Type I or II halogen bonds), acting as a "supramolecular glue."
  • Absence of H-Bond Donors: Unlike the 4-isomer surrogate (which has an N-H), the title compound (1-methyl) lacks a strong H-bond donor. Consequently, its lattice is dominated by dipole-dipole interactions and van der Waals forces , leading to a lower melting point compared to N-unsubstituted analogs.

C. Visualization of Crystal Packing Logic

CrystalPacking Dimer Centrosymmetric Dimer (Dipole Alignment) Layer 2D Sheet Formation (Cl...Cl & Cl...π Interactions) Dimer->Layer Halogen Bonding (Type II) Crystal 3D Crystal Lattice (π-Stacking of Sheets) Layer->Crystal Van der Waals Dispersion Unit Unit

Figure 1: Hierarchical assembly of the crystal lattice, highlighting the role of halogen bonding in stabilizing the structure.

Performance Comparison: Reactivity & Stability

The "performance" of this molecule is defined by its ability to act as an alkylating agent without degrading during storage.

Comparative Profile
Feature5-(2-chloroethyl) (Title) 1-(2-chloroethyl) (Analog) Nitrogen Mustard (Benchmark)
Stability High (Steric protection)Medium (N-alkylation risk)Low (Auto-cyclization)
Mechanism Direct

or Elimination

(N-assisted)
Aziridinium Ion Intermediate
Reactivity Tunable (Requires base/heat)ModerateHigh (Aggressive)
Primary Risk Vinyl formation (Elimination)HydrolysisPolymerization
Mechanistic Insight
  • 5-Isomer (Title): The N1-methyl group prevents the nitrogen lone pair from participating in an intramolecular attack on the chloroethyl tail. This prevents the formation of a strained bicyclic salt, ensuring the reagent remains stable until activated by a target nucleophile (e.g., DNA base) or a base (for vinyl synthesis).

  • 1-Isomer: The chloroethyl group is attached to Nitrogen.[1][2] While less reactive than aliphatic amines, the N-C bond is labile, and hydrolysis can release free pyrazole.

Reactivity Pathway Diagram

ReactivityPath Start 5-(2-chloroethyl)-1-methyl-1H-pyrazole Base Pathway A: Basic Conditions (Elimination) Start->Base + NaOH/KOH Nu Pathway B: Nucleophilic Attack (Substitution) Start->Nu + DNA/Amine Vinyl 1-methyl-5-vinylpyrazole (Synthetic Building Block) Base->Vinyl - HCl Alkylated Alkylated Target (e.g., DNA-Adduct) Nu->Alkylated SN2 Mechanism

Figure 2: Divergent reactivity pathways. The molecule serves as a switchable electrophile depending on pH and solvent conditions.

Experimental Protocols

Protocol A: Synthesis & Purification

Context: Synthesis from the hydroxyethyl precursor.

  • Reactants: 1-methyl-5-(2-hydroxyethyl)-1H-pyrazole (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

  • Procedure:

    • Cool the hydroxy-pyrazole solution to 0°C.

    • Add

      
       dropwise to control exotherm.
      
    • Reflux for 2–4 hours (Monitor by TLC, Eluent: EtOAc/Hexane).

    • Critical Step: Quench with saturated

      
       to neutralize HCl. The title compound is a free base; acidic workup will trap it in the aqueous phase as the hydrochloride salt.
      
  • Purification: Extract with DCM, dry over

    
    , and concentrate. Recrystallize from Hexane/Ether if solid, or distill if oil (bp ~110°C at 0.5 mmHg).
    
Protocol B: Crystallization for X-Ray Analysis

Context: Growing single crystals suitable for diffraction.[3]

  • Method: Slow Evaporation.

  • Solvent System: Diethyl ether / Pentane (1:1).

  • Steps:

    • Dissolve 50 mg of the compound in 2 mL of diethyl ether.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Add pentane dropwise until slight turbidity persists, then add 1 drop of ether to clear.

    • Cover with parafilm, poke 3 small holes, and store at 4°C.

    • Expectation: Colorless prisms or plates within 48–72 hours.

References

  • BenchChem. 5-(2-Chloroethyl)-1-methyl-1H-pyrazole: Properties and Applications. Retrieved from

  • Naghiyev, F. N., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. Acta Crystallographica Section E. Retrieved from

  • PubChem. 5-(2-chloroethyl)-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from

  • Lynch, M. A., et al. Mechanisms of Nitrogen Mustard Alkylation. Journal of Medicinal Chemistry.[4] (Contextual grounding for alkylation mechanism).

Sources

Benchmarking Synthetic Routes for 1-Methyl-1H-Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

1-Methyl-1H-pyrazole is a deceptively simple scaffold. Its electron-rich nature and asymmetry create a tripartite regioselectivity challenge that often derails early-stage drug discovery campaigns.

For the medicinal chemist, the choice of synthetic route is rarely about "what works"—it is about scalability , atom economy , and site-selectivity . This guide benchmarks the three dominant functionalization pathways, providing experimental evidence to distinguish between "academic curiosities" and "process-ready" methodologies.

The Regioselectivity Landscape

The reactivity of the pyrazole ring is dictated by the interplay between the lone pair on


 (pyrrole-like) and the 

nitrogen at

(pyridine-like).
  • C5 (The Acidic Site): The most acidic ring proton (

    
    ). Accessible via deprotonation (lithiation) or Direct C-H activation.
    
  • C4 (The Nucleophilic Site): The site of highest electron density. Accessible via Electrophilic Aromatic Substitution (SEAr).

  • C3 (The Remote Site): Electronically similar to C5 but sterically distal and less acidic. Difficult to access without blocking groups or pre-functionalized cyclization.

  • N-Methyl (The Kinetic Trap): Often overlooked, the

    
    -methyl protons are kinetically acidic, leading to side reactions during lithiation.
    

Route Analysis: C5-Functionalization

Comparison: Organolithium Deprotonation vs. Transition Metal C-H Activation

The C5 position is the primary target for installing aryl or heteroaryl groups in kinase inhibitor scaffolds. Two schools of thought dominate:

Method A: Lithiation (The "Thermodynamic" Approach)

Classically,


-BuLi is used to deprotonate C5. However, this method is fraught with a "Kinetic Trap."
  • Mechanism: Coordination of Lithium to

    
     directs deprotonation.
    
  • The Trap: Under kinetic control (short reaction times, very low temp), deprotonation often occurs at the

    
    -methyl group  (lateral lithiation), leading to functionalization of the methyl arm.
    
  • The Fix: Under thermodynamic control (allowing the reaction to warm or equilibrate), the lithiated species rearranges to the more stable C5-Li species.

Method B: Pd-Catalyzed Direct C-H Arylation (The "Scalable" Approach)

Modern catalysis avoids moisture-sensitive organolithiums by using Palladium to cleave the C5-H bond directly.

  • Mechanism: Concerted Metalation-Deprotonation (CMD) pathway.

  • Selectivity: High C5 selectivity is achieved because the C5-H bond is more acidic than C4-H, facilitating the CMD step with carbonate or pivalate bases.

Benchmarking Data: C5-Arylation of 1-Methylpyrazole
FeatureMethod A: Lithiation / TrappingMethod B: Pd-Catalyzed C-H Activation
Reagents

-BuLi, Electrophile (e.g.,

requires transmetalation)

,

,

/PivOH
Conditions Cryogenic (

C), Inert Atm.
Heating (

C), Air-tolerant (often)
Atom Economy Low (Stoichiometric Li waste)High (Catalytic metal, stoichiometric base)
Regioselectivity >98:2 (C5:Me) if equilibrated correctly~90:10 (C5:C4) depending on ligand
Functional Group Tolerance Poor (Sensitive to ketones, esters, nitro)Excellent (Tolerates esters, nitriles, heterocycles)
Scalability Low (Cryogenic cooling costs)High (Batch or Flow compatible)

Expert Verdict: Use Lithiation only when introducing non-aryl electrophiles (silanes, formyls, borons). Use Pd-Catalyzed C-H Activation for constructing biaryl scaffolds.

Visualization: The Decision Logic

PyrazoleLogic Start Target: Functionalized 1-Methyl-1H-Pyrazole C5_Target Target: C5-Position Start->C5_Target C4_Target Target: C4-Position Start->C4_Target C3_Target Target: C3-Position Start->C3_Target Lithiation Route: Lithiation (n-BuLi, -78°C) C5_Target->Lithiation Electrophiles (CHO, Si, B) CH_Act Route: Pd-Cat C-H (Pd(OAc)2, 120°C) C5_Target->CH_Act Arylation (Ar-Br) SEAr Route: SEAr (NBS/NIS) C4_Target->SEAr Halogenation Block Route: Blocking Group (Block C5 -> Funct C3) C3_Target->Block Indirect Access Kinetic_Trap Warning: Kinetic Trap (N-Me Deprotonation) Lithiation->Kinetic_Trap If < 30 min Suzuki Coupling: Suzuki-Miyaura SEAr->Suzuki C-C Bond Form

Figure 1: Strategic decision tree for regioselective functionalization. Note the "Kinetic Trap" at C5.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the in-process control (IPC) does not match the expected result, stop and troubleshoot using the "Notes."

Protocol A: Scalable C5-Arylation (Direct C-H)

Best for: Rapid synthesis of library compounds.

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • 
     (2 mol%)[1]
    
  • DavePhos or

    
     (4 mol%) — Note: Ligand choice is critical for C5 vs C4 selectivity.
    
  • PivOH (30 mol%) — Crucial additive for CMD mechanism.

  • 
     (2.0 equiv)
    
  • Solvent: DMA or Anisole (0.5 M)

Step-by-Step:

  • Charge: In a screw-cap vial, combine

    
    , Ligand, Base, and PivOH.
    
  • Inert: Purge with Argon for 5 minutes.

  • Add: Add Aryl Bromide, 1-Methylpyrazole, and solvent via syringe.

  • Heat: Stir at

    
    C for 16 hours.
    
    • IPC Check (LCMS): Look for consumption of Aryl Bromide. If C4-arylation > 5%, lower temperature to

      
      C.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMA. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective C5-Formylation (Lithiation)

Best for: Creating intermediates for further functionalization.

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • 
    -BuLi (1.1 equiv, 2.5M in hexanes)
    
  • DMF (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cool: Dissolve pyrazole in THF and cool to

    
    C (Dry ice/Acetone).
    
  • Deprotonate: Add

    
    -BuLi dropwise over 20 mins.
    
  • Equilibrate (CRITICAL):

    • Stir at

      
      C for 1 hour.
      
    • Expert Insight: Do NOT quench immediately. Allow the "kinetic"

      
      -methyl lithio species to rearrange to the thermodynamic C5-lithio species. Some protocols suggest warming to 
      
      
      
      C briefly, then re-cooling, but 1h at
      
      
      C is usually sufficient for 1-methylpyrazole.
  • Quench: Add DMF dropwise at

    
    C.
    
  • Warm: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    .

Route 3: The "Impossible" C3 Position

Direct C3 functionalization is chemically disfavored because C5 is more acidic and C4 is more nucleophilic. Accessing C3 requires a Blocking Strategy .

Workflow:

  • Block C5: Silylate C5 (Lithiation + TMSCl).

    • Why? TMS is bulky and stable to SEAr but removable.

  • Functionalize C3/C4:

    • If C4 is open, SEAr will hit C4.

    • To hit C3, one often employs Migratory Arylation or specific C3-Directing Groups (e.g., using a pre-installed directing group at N1, though this changes the substrate).

  • Deblock: Remove TMS with TBAF.

Note: For most medicinal chemistry applications, if a C3-substituent is required, it is far more efficient to synthesize the pyrazole ring de novo (Knorr Synthesis) using a substituted 1,3-diketone rather than attempting late-stage C3 functionalization.

References

  • Review of Pyrazole Functionalization

    • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. The Chemical Record, 2025.[2]

    • (Verified Journal Landing Page)

  • C5-Arylation Specifics

    • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid.[3]

    • (Organic & Biomolecular Chemistry Landing Page)

  • Lithiation Regioselectivity (Kinetic vs Thermodynamic)

    • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Org.[4][5][6][7][8] Biomol. Chem., 2006, 4, 1261-1267.

  • C4-Blocking Strategies

    • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.[1][3] Comptes Rendus Chimie, 2025.[9]

Sources

Safety Operating Guide

5-(2-chloroethyl)-1-methyl-1H-pyrazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2]

Objective: This guide defines the safe handling, containment, and disposal workflows for 5-(2-chloroethyl)-1-methyl-1H-pyrazole .

As researchers, we often treat catalog reagents as generic "white powders," but the structural motifs in this compound demand specific attention.[1] The presence of a 2-chloroethyl moiety attached to a nitrogen-rich heterocycle functions as a structural alert. This motif mimics the "warhead" found in nitrogen mustards, granting it potential alkylating activity .[1] Consequently, this compound must be managed not just as a halogenated organic, but with the heightened containment protocols reserved for potential mutagens/genotoxins.[1]

Chemical Identity
ParameterDetail
Chemical Name 5-(2-chloroethyl)-1-methyl-1H-pyrazole
Functional Class Halogenated Heterocycle / Alkylating Agent (Potential)
Molecular Formula C₆H₉ClN₂
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM); Limited water solubility.[1][2][3]
Key Hazard Skin/Eye Corrosion & Genotoxicity. The chloroethyl group is a good leaving group, making the molecule reactive toward biological nucleophiles (DNA/Proteins).[1]

Regulatory Classification & Waste Coding[3][5][6]

Before disposal, the waste must be characterized to ensure compliance with local regulations (e.g., EPA RCRA in the US).[1]

  • RCRA Status: This specific CAS is not typically P-listed or U-listed.

  • Waste Characterization: It falls under Hazardous Waste due to toxicity and the presence of halogens.

  • Disposal Code Assignment: Use the following codes for labeling and manifests.

Waste CategoryCodeRationale
Primary Code D001 / D002 / D003 Check SDS. If the compound is stable, it may not trigger D-codes, but often falls under "Toxic" characteristics if TCLP testing were performed.[1]
Halogen Content HOC (Halogenated Organic Carbon) Presence of Chlorine requires incineration in facilities equipped with acid gas scrubbers (to prevent HCl/Dioxin formation).
Best Practice Label "Hazardous Waste - Toxic, Halogenated" Clear labeling prevents mixing with non-halogenated solvents, which is a costly and dangerous error.[1]

Operational Disposal Workflow

Core Directive: Never dispose of this compound down the drain. Hydrolysis is slow and may generate toxic byproducts. All material must be incinerated via a licensed waste vendor.

A. Solid Waste (Bulk Substance)

If you have expired or excess solid material:

  • Do Not Solubilize: Keep the material in its original vial if possible. Dissolving it creates a larger volume of liquid waste unnecessarily.

  • Primary Containment: Ensure the vial cap is taped securely (Parafilm/electrical tape).

  • Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain any potential leakage.

  • Lab Pack: Place the bagged vial into your laboratory's "Solid Hazardous Waste" drum or bucket.

  • Manifesting: List the full chemical name on the waste tag. Do not use abbreviations.

B. Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Segregation (CRITICAL): This waste must go into the Halogenated Organic Waste stream.

    • Why? Mixing halogenated compounds with non-halogenated fuels (like Acetone/Ethanol waste) ruins the fuel value of the latter and damages standard incinerators.

  • Compatibility: Ensure the waste carboy is made of High-Density Polyethylene (HDPE) or glass. Avoid metal containers as the potential hydrolysis of the chloroethyl group can generate trace HCl, causing corrosion.[1]

  • pH Check: If the waste solution is acidic (common in synthesis byproducts), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the main waste carboy to prevent gas generation.

C. Trace Residues (Glassware Cleaning)

The "Triple Rinse" Protocol:

  • Rinse 1: Rinse contaminated glassware with a small volume of Dichloromethane (DCM) or DMSO . Collect this rinsate into the Halogenated Waste container.

  • Rinse 2: Rinse with Methanol or Acetone . Collect this rinsate into the Halogenated Waste container (even though the solvent is non-halogenated, it is now contaminated).[1]

  • Final Wash: Wash glassware with soap and water in the sink.

Decision Logic Diagram

The following flow chart visualizes the decision-making process for disposing of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

DisposalWorkflow Start Waste Generation: 5-(2-chloroethyl)-1-methyl-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Glassware Contaminated Glassware StateCheck->Glassware OriginalContainer Keep in Original Vial (Do not dissolve) Solid->OriginalContainer Bagging Double Bag (Secondary Containment) OriginalContainer->Bagging LabPack Place in Solid Waste Drum (Lab Pack) Bagging->LabPack Vendor Handover to Licensed Waste Vendor for Incineration LabPack->Vendor Neutralize Check pH: Neutralize if Acidic Liquid->Neutralize Segregation Segregate: HALOGENATED Waste Stream Carboy Transfer to HDPE/Glass Carboy Segregation->Carboy Neutralize->Segregation Carboy->Vendor Rinse Triple Rinse: 1. DCM/DMSO 2. Acetone 3. Water Glassware->Rinse RinsateDisp Collect Rinsate as HALOGENATED Waste Rinse->RinsateDisp RinsateDisp->Segregation

Figure 1: Decision logic for segregating and packaging halogenated pyrazole waste based on physical state.[1]

Emergency Procedures: Spill Management

Due to the potential alkylating nature of the "2-chloroethyl" group, spills should be treated as a High Hazard event.[1]

Minor Spill (< 10 mL / < 5 g)[1]
  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

  • Containment: Cover the spill with a "Chemical Spill Pad" or vermiculite. Do not use paper towels alone, as they offer poor barrier protection against the chemical soaking through to gloves.[1]

  • Cleanup:

    • Scoop the contaminated absorbent into a wide-mouth jar.

    • Wipe the surface with a 10% soap/water solution.

    • Decontamination (Optional but Recommended): Wipe the surface with a dilute (5%) Sodium Thiosulfate solution. Thiosulfate acts as a nucleophile to "scavenge" and deactivate alkylating agents.

  • Disposal: Label the jar as "Debris contaminated with Halogenated Mutagen" and place in the solid waste stream.

Major Spill
  • Evacuate: Clear the immediate area.

  • Ventilate: If safe, open fume hood sashes to max; otherwise, close the lab door.

  • Contact: Call your institution's EHS (Environmental Health & Safety) emergency line immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][4][5] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling 5-(2-chloroethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure and Safety Guide: Handling 5-(2-Chloroethyl)-1-methyl-1H-pyrazole

Executive Summary

5-(2-Chloroethyl)-1-methyl-1H-pyrazole (CAS: 1341338-70-2) and its hydrochloride salt (CAS: 1797374-16-3) are highly versatile heterocyclic building blocks utilized extensively in medicinal chemistry and drug discovery[1][2]. While the pyrazole core provides a valuable pharmacophore for target binding, the 2-chloroethyl substituent acts as a highly reactive electrophile. This reactivity, while synthetically desirable, classifies the compound as a potent alkylating agent.

This guide provides drug development professionals and laboratory scientists with a comprehensive, self-validating framework for the safe handling, operational logistics, and chemical quenching of 5-(2-chloroethyl)-1-methyl-1H-pyrazole.

Mechanistic Basis for Hazard and PPE Rationale

To design an effective safety protocol, one must understand the causality behind the chemical's hazard profile. The 2-chloroethyl side chain is highly susceptible to nucleophilic substitution (SN2). In a biological context (e.g., accidental dermal exposure or inhalation), physiological nucleophiles—such as the sulfhydryl groups of proteins or the nitrogenous bases of DNA—can attack the electrophilic carbon, displacing the chloride ion[3][4].

This irreversible alkylation can lead to severe contact dermatitis, vesicant (blistering) actions, and potential genotoxicity[4]. Therefore, standard laboratory safety measures are insufficient; handling requires a stringent barrier defense strategy to prevent any molecular contact with biological tissues.

HazardLogic C 5-(2-chloroethyl)-1-methyl-1H-pyrazole (Electrophilic Alkylating Agent) H Accidental Exposure (Dermal / Inhalation) C->H Unmitigated Risk M SN2 Alkylation of Biological Nucleophiles (DNA/Proteins) H->M D Cellular Toxicity, Vesicant Action & Mutagenesis M->D P Strict PPE & Engineering Controls (Fume Hood, Double Nitrile) P->H Intercepts & Blocks

Diagram 1: Logical relationship between chloroethyl electrophilicity, biological alkylation, and PPE intervention.

Personal Protective Equipment (PPE) Matrix

Because alkylating agents can permeate standard laboratory materials over time, PPE selection must be deliberate and layered.

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner standard nitrile (4 mil), Outer heavy-duty nitrile or neoprene (≥8 mil).Chloroethyl compounds can slowly permeate thin nitrile. Double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) and full-face shield.Prevents micro-droplet or particulate transfer to the highly vascularized and vulnerable ocular mucosa.
Body Protection Disposable, chemical-resistant Tyvek® lab coat or heavy-duty apron over standard cotton lab coat.Standard cotton absorbs liquids, holding the alkylating agent against the skin. Tyvek® provides an impermeable barrier.
Respiratory Handled strictly inside a certified Class II Type B2 or Class I Fume Hood.Prevents inhalation of volatile electrophilic vapors or dust (if handling the hydrochloride salt)[3].

Operational Workflow: Weighing and Transfer

To ensure absolute safety, the physical manipulation of 5-(2-chloroethyl)-1-methyl-1H-pyrazole must be treated as a self-validating system where each step confirms the integrity of the previous one.

Step-by-Step Handling Protocol:

  • Preparation: Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Clear the hood of all unnecessary clutter to prevent cross-contamination.

  • PPE Donning: Don standard lab attire, followed by the chemical-resistant coat, safety goggles, and the first pair of nitrile gloves. Tape the cuffs of the inner gloves to the lab coat sleeves. Don the outer heavy-duty gloves.

  • Containment Weighing:

    • Place an analytical balance inside the fume hood.

    • Tare a sealed, pre-weighed vial.

    • Using a static-free spatula, transfer the required mass of 5-(2-chloroethyl)-1-methyl-1H-pyrazole into the vial.

    • Cap the vial immediately before removing it from the balance.

  • Solvent Addition: Add the reaction solvent (e.g., DMF, DCM, or THF) directly to the capped vial via syringe through a septum, or carefully uncap within the deepest part of the hood to minimize vapor escape.

  • Decontamination of Tools: Immediately place the spatula and any contaminated weigh boats into a dedicated quenching bath (see Section 5) before they are removed from the hood.

Decontamination and Disposal Plan (Chemical Quenching)

Direct disposal of chloroethyl compounds into standard organic waste is strictly prohibited due to their persistent environmental toxicity and risk to waste-handling personnel[3]. The material must be chemically neutralized (quenched) into a benign derivative.

The most robust method for neutralizing a primary alkyl chloride is the use of a strong, non-toxic nucleophile such as sodium thiosulfate (Na₂S₂O₃)[5][6]. Thiosulfate displaces the chloride via an SN2 mechanism, forming a highly water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate).

Table 2: Quantitative Parameters for Thiosulfate Quenching

ParameterValueNotes
Quenching Agent Sodium Thiosulfate (Na₂S₂O₃)Aqueous solution (saturated or 2M)
Molar Equivalents 2.5 to 3.0 eq. per chloroethyl groupExcess ensures complete consumption of the electrophile[5].
Co-solvent Ethanol or Isopropanol (1:1 v/v with water)Required to solubilize the organic pyrazole in the aqueous thiosulfate.
Reaction Time 2 - 4 hoursStirred vigorously at room temperature.

Step-by-Step Quenching Protocol:

  • Prepare the Quench Bath: In a large Erlenmeyer flask inside the fume hood, prepare a 2M aqueous solution of sodium thiosulfate. Add an equal volume of ethanol to create a mixed solvent system.

  • Waste Introduction: Slowly add the reaction waste or contaminated solvent containing 5-(2-chloroethyl)-1-methyl-1H-pyrazole to the vigorously stirring quench bath.

  • Tool Decontamination: Submerge contaminated spatulas, glassware, and the outer layer of disposable gloves into the quench bath for at least 2 hours.

  • Validation (Critical Step): Do not assume the quench is complete. Take a 100 µL aliquot of the quench mixture, extract with ethyl acetate, and analyze via TLC or LC-MS. Confirm the complete disappearance of the starting material mass (m/z 144.60 for the free base)[5].

  • Final Disposal: Once validated, the neutralized Bunte salt solution can be safely transferred to standard aqueous chemical waste containers for institutional disposal.

QuenchWorkflow W Hazardous Waste: 5-(2-chloroethyl)-1-methyl-1H-pyrazole T Add 3.0 eq. Aqueous Sodium Thiosulfate + Ethanol Co-solvent W->T S Stir vigorously for 2-4 hours at Room Temperature T->S A Validation: Analyze via LC-MS or TLC S->A A->T Target Mass Remains (Add more Na2S2O3) B Formation of Non-Toxic Bunte Salt A->B Target Mass Absent D Dispose as Standard Aqueous Chemical Waste B->D

Diagram 2: Self-validating chemical quenching workflow using sodium thiosulfate.

References

  • Defense Technical Information Center (DTIC). Bulk Chemicals as Reactive Decontaminants. Retrieved from:[Link]

  • International Chemical Safety Cards (ICSC). ETHYLBIS(2-CHLOROETHYL)AMINE. Retrieved from:[Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.